3-Amino-4-bromo-2,6-dichlorobenzoic acid
Description
Properties
IUPAC Name |
3-amino-4-bromo-2,6-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPFUBUFUCGMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS: 1415124-69-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-4-bromo-2,6-dichlorobenzoic acid, a halogenated benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, applications as a key building block for bioactive molecules, and essential safety and handling protocols.
Core Compound Profile
This compound is a polysubstituted aromatic compound. Its structure, featuring an aminophenyl moiety with bromo and chloro substituents, makes it a valuable intermediate in the synthesis of complex organic molecules.[1]
| Property | Value | Source |
| CAS Number | 1415124-69-4 | [2] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [2] |
| Molecular Weight | 284.92 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis and Spectroscopic Characterization
Spectroscopic Characterization (Predicted)
Although experimental spectra for this specific compound are not widely published, the following predictions can be made based on the analysis of structurally similar compounds.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, likely in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the halogens and the carboxylic acid group. The protons of the amino group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the diverse electronic effects of the amino, bromo, and chloro substituents.
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N, C-Cl, and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4, etc. pattern for the molecular ion and any halogen-containing fragments.[3]
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is as a crucial synthetic intermediate in the development of inhibitors for the LuxS enzyme.[1]
Targeting Bacterial Quorum Sensing: LuxS Inhibition
Experimental Workflow: Synthesis of LuxS Inhibitors (Generalized)
The following diagram outlines a generalized workflow for the synthesis of LuxS inhibitors using halogenated aminobenzoic acids as starting materials.
Caption: Generalized workflow for the synthesis and evaluation of LuxS inhibitors.
Potential as an Antimicrobial and COX-2 Inhibitor
Research into structurally related aminobenzoic acid derivatives suggests that this compound may also possess inherent antimicrobial properties and could serve as a scaffold for the development of cyclooxygenase-2 (COX-2) inhibitors.[1] The presence of multiple halogen atoms can enhance the lipophilicity and binding affinity of the molecule to biological targets.
Safety, Handling, and Storage
As with any halogenated aromatic compound, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: For handling large quantities or in case of dust formation, a respirator with a particulate filter is recommended.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel antibacterial agents that target quorum sensing. Its unique substitution pattern provides a versatile scaffold for the synthesis of a variety of bioactive molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its therapeutic potential.
References
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PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 19, 2026, from [Link]
- Taft, F., Harmrolfs, K., Nickeleit, I., Heutling, A., Kiene, M., Malek, N., Sasse, F., & Kirschning, A. (2012). Chemistry - A European Journal, 18(3), 880-886.
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Gopishetty, B., Zhu, J., Rajan, R., Sobczak, A. J., & Wnuk, S. F. (2009). Inhibition of S-ribosylhomocysteinase (LuxS) by substrate analogues modified at the ribosyl C-3 position. Bioorganic & medicinal chemistry letters, 19(24), 7030–7033. [Link]
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McInnis, C. E., & Blackwell, H. E. (2011). Thiophenones as broad-spectrum inhibitors of quorum sensing. Bioorganic & medicinal chemistry, 19(14), 4433–4440. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. Retrieved January 19, 2026 from [Link].
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National Institute of Standards and Technology. (n.d.). 3-Amino-4-chlorobenzoic acid. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene. Retrieved January 19, 2026, from [Link]
- Shen, G., et al. (2014). Synthesis and biological evaluation of novel quinolone-based LuxS inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467.
- Zhang, T., et al. (2014). Synthesis of LuxS Inhibitors Targeting Bacterial Cell-Cell Communication. Organic Letters, 6(18), 3043-3046.
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Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature reviews. Microbiology, 14(9), 576–588. [Link]
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GHS. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. Retrieved January 19, 2026, from [Link]
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physicochemical properties of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of this compound (CAS No. 1415124-69-4), a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis. While specific experimental data for this molecule is not broadly published, this document synthesizes available information, outlines its known applications as a synthetic intermediate, and provides robust, field-proven protocols for its complete physicochemical characterization. The unique substitution pattern—an electron-donating amino group combined with multiple electron-withdrawing halogens—creates a valuable building block for complex molecular architectures.[1] It has been identified as a key intermediate in the development of Lux-S enzyme inhibitors, which are crucial for studying bacterial quorum sensing, and has shown potential in the investigation of cyclooxygenase (COX-2) inhibitors and antimicrobial agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical methodologies required to validate and utilize this compound effectively.
Introduction: The Strategic Role of Halogenated Building Blocks
Halogenated benzoic acids are foundational scaffolds in modern drug discovery. The incorporation of halogen atoms—in this case, bromine and chlorine—profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation makes this compound a highly versatile and reactive intermediate. Its structure is engineered for participation in a variety of synthetic transformations, including regioselective electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings.[1] This guide serves to consolidate the known attributes of this compound and establish a clear pathway for determining its complete physicochemical profile.
Core Physicochemical & Structural Properties
The primary identification and foundational properties of a compound are the bedrock of its application in any research or development setting. The following data has been collated from chemical supplier and database information.
Chemical Identity
A precise understanding of the molecule's structure is the starting point for all further analysis.
Caption: 2D Structure of this compound.
Tabulated Physicochemical Data
This table summarizes the core quantitative data available for this compound. It is critical to note that key experimental values such as melting point and solubility are not widely reported in the literature, underscoring the necessity of the experimental protocols outlined in Section 4.
| Property | Value | Source(s) / Comment |
| CAS Number | 1415124-69-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2][3] |
| Molecular Weight | 284.93 g/mol | [3] |
| Appearance | Solid | [2] |
| Typical Purity | ≥95% | [1][2] |
| Melting Point | Data not publicly available | Requires experimental determination (See Protocol 4.2). |
| Boiling Point | Data not publicly available | Expected to decompose before boiling at atmospheric pressure. |
| Solubility | Data not publicly available | Requires experimental determination (See Protocol 4.3). |
| pKa | Data not publicly available | Predicted to be acidic due to the carboxylic acid group, influenced by the electronic effects of the substituents. |
Analytical Characterization Strategy
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The choice of these methods is driven by their ability to provide orthogonal, complementary data, forming a self-validating analytical package.
Caption: A typical analytical workflow for compound characterization.
Causality of Method Selection
-
High-Performance Liquid Chromatography (HPLC): Chosen for its high resolution in separating the main compound from potential impurities, starting materials, or side-products. A UV detector is ideal due to the chromophoric nature of the aromatic ring, allowing for sensitive quantification of purity.
-
Mass Spectrometry (MS): This technique is non-negotiable for confirming the molecular weight. For this specific molecule, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) will produce a highly characteristic, complex isotopic pattern. The observation of this exact pattern provides definitive confirmation of the elemental composition, serving as a powerful validation tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. ¹H NMR will confirm the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The expected spectra for this compound would be simple but informative, likely showing a single aromatic proton signal and distinct signals for the carbons, with their chemical shifts heavily influenced by the surrounding electronegative halogens.
-
Infrared (IR) Spectroscopy: IR is a rapid and effective method to confirm the presence of key functional groups. For this molecule, characteristic stretches for the amino (N-H), carboxylic acid (O-H and C=O), and carbon-halogen (C-Br, C-Cl) bonds are expected, confirming the compound's structural class.
Experimental Protocols for Physicochemical Determination
The following protocols describe standardized, reliable methods for determining the key physicochemical properties that are currently unavailable in public literature.
Protocol for Purity Assessment via HPLC
This protocol establishes a baseline method for determining the purity of a given batch.
-
System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥95% is standard for such research-grade compounds.[1][2]
Protocol for Melting Point Determination
The melting point is a crucial indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline solid.
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely grind the solid into a powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (10-20 °C/min) for a coarse initial measurement.
-
For the precise measurement, use a new sample and heat to approximately 20 °C below the coarse measurement. Then, reduce the ramp rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). A narrow range (<2 °C) indicates high purity.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter for any compound intended for biological testing or drug development. This method is considered the gold standard for its determination.
-
Equilibrium System Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the mobile phase and analyze its concentration using the previously established HPLC method against a standard curve of known concentrations.
-
Calculation: The determined concentration of the saturated supernatant represents the equilibrium solubility of the compound in that specific medium.
Synthetic Utility & Applications
The primary value of this compound lies in its role as a versatile synthetic intermediate.
Caption: Synthetic utility of the title compound as a key intermediate.
Its structure allows for selective functionalization at multiple sites:
-
The carboxylic acid group is readily available for amide bond formation.
-
The bromo substituent is a prime site for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
The amino group can be acylated, alkylated, or used to direct further electrophilic aromatic substitution.
This synthetic flexibility has positioned it as a valuable starting material for libraries of complex molecules aimed at biological screening.[1]
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
-
Hazards: The compound is classified as an irritant.[3] Some suppliers note it may cause an allergic skin reaction (GHS Hazard H317).[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Storage: To prevent degradation, the compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1]
Conclusion
This compound is a specialized chemical building block with clear potential in the synthesis of novel bioactive molecules. While a complete, publicly available profile of its physicochemical properties is currently lacking, this guide has consolidated the existing data and, more importantly, provided a clear, actionable framework of experimental protocols for its full characterization. By employing the described analytical and physical measurement strategies, researchers can confidently validate their material, enabling its effective use in drug discovery and synthetic chemistry programs.
References
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3-Amino-4-bromo-2,6-dichlorobenzoic acid molecular structure and weight
An In-Depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of interest to researchers in synthetic chemistry and drug development. The document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and key analytical characterization techniques. Furthermore, it outlines essential safety and handling protocols based on data from structurally analogous compounds. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth technical information on this specific chemical entity.
Core Compound Identification
This compound is a halogenated and aminated derivative of benzoic acid. Its complex substitution pattern, featuring four different functional groups on the benzene ring, makes it a valuable, albeit specialized, building block in organic synthesis. The precise arrangement of electron-withdrawing (chloro, bromo, carboxylic acid) and electron-donating (amino) groups creates a unique electronic and steric environment, influencing its reactivity and potential use in the synthesis of complex target molecules, such as pharmaceutical intermediates and materials science components.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its application and handling. This section delineates the core identity and known properties of this compound.
Chemical Identity
Accurate identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1415124-69-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2][3] |
| Molecular Weight | 284.92 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)N)Br)C(=O)O)Cl | N/A |
Molecular Structure Visualization
The spatial arrangement of atoms dictates the molecule's reactivity. The structure consists of a central benzene ring substituted at positions 1 through 4 and 6. The carboxylic acid group defines the base name "benzoic acid."
Caption: 2D molecular structure of the title compound.
Physicochemical Data
This data is essential for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Reference |
| Appearance | Solid | [1][2] |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
| Melting/Boiling Point | Data not readily available in public literature. | [5] |
| Solubility | Data not readily available; expected to be soluble in polar organic solvents. | N/A |
Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible synthetic route can be designed based on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution.
Proposed Synthetic Pathway
The workflow illustrates a multi-step synthesis starting from a commercially available precursor. The choice of each step is dictated by the directing effects of the substituents on the aromatic ring.
Caption: A plausible multi-step synthesis workflow.
Experimental Protocol (Conceptual)
The following protocol is a conceptual guide. Researchers must optimize conditions based on laboratory-scale experiments.
Step 1: Nitration of 2,6-Dichlorobenzoic Acid
-
Rationale: The carboxylic acid and two chloro groups are deactivating and meta-directing. Nitration is expected to occur at the C3 position, which is meta to all three groups.
-
Procedure: a. Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. b. Slowly add 2,6-dichlorobenzoic acid while maintaining the low temperature. c. Allow the reaction to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material. d. Quench the reaction by pouring it over ice and filter the resulting precipitate.
Step 2: Bromination of 2,6-Dichloro-3-nitrobenzoic Acid
-
Rationale: The nitro group is strongly deactivating and meta-directing, while the chloro groups are ortho, para-directing. The most activated position for electrophilic substitution is C4, which is ortho to one chlorine and para to the other, despite the deactivating effect of the nitro group.
-
Procedure: a. Dissolve the nitrated intermediate in a suitable solvent (e.g., dichloromethane). b. Add a Lewis acid catalyst, such as FeBr₃. c. Add elemental bromine dropwise and stir at room temperature. The reaction may require gentle heating. d. Monitor the reaction by TLC. Upon completion, quench with a reducing agent (e.g., sodium bisulfite solution) and perform an aqueous workup.
Step 3: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to an amine. This is a standard transformation that does not affect the other functional groups. Using tin(II) chloride (SnCl₂) in an acidic medium is a common and effective method.[6]
-
Procedure: a. Suspend the bromo-nitro intermediate in a solvent like ethyl acetate or ethanol. b. Add an excess of SnCl₂ dihydrate and concentrated hydrochloric acid. c. Heat the mixture at reflux for several hours. d. Cool the reaction, basify with aqueous NaOH to precipitate tin salts, and extract the product into an organic solvent.
Purification and Validation
-
Purification: The crude product should be purified, preferably by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Validation: Purity should be assessed using High-Performance Liquid Chromatography (HPLC). The structure must be unequivocally confirmed using the analytical techniques described in the next section.
Analytical Characterization (Expected)
Due to the lack of publicly available spectra for this specific molecule, this section describes the expected spectroscopic signatures based on its structure. These analyses are crucial for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic region: A single proton singlet (or very narrow doublet) for the proton at the C5 position. - A broad singlet for the carboxylic acid proton (-COOH). - A broad singlet for the two amine protons (-NH₂). |
| ¹³C NMR | - Seven distinct carbon signals are expected. - A signal in the ~165-175 ppm range for the carboxylic carbon. - Six signals in the aromatic region (~110-150 ppm), with chemical shifts influenced by the attached substituents. |
| FT-IR | - N-H stretching bands (amine) around 3300-3500 cm⁻¹. - A broad O-H stretch (carboxylic acid) from ~2500-3300 cm⁻¹. - A strong C=O stretching band (carboxylic acid) around 1700 cm⁻¹. - C-Cl and C-Br stretches in the fingerprint region (<1000 cm⁻¹). |
| Mass Spec. | - A distinct molecular ion peak [M]⁺ corresponding to the molecular weight. - A characteristic isotopic pattern for the molecular ion due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on data for structurally similar compounds, such as other halogenated benzoic acids.[7][8][9]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.[9]
-
Skin Irritation: Expected to cause skin irritation.[7][8][9]
-
Eye Irritation: Expected to cause serious eye irritation.[7][8][9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7][8][9]
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side-shields or chemical goggles.
-
Wear a lab coat.
-
-
Handling Practices:
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[7]
Conclusion
This compound is a highly functionalized molecule with a defined molecular structure and weight. While detailed experimental data on its properties and synthesis remain sparse in public literature, its characteristics can be reliably predicted based on established chemical principles. This guide provides a robust framework for its synthesis, characterization, and safe handling, offering valuable insights for researchers aiming to utilize this compound as a versatile building block in advanced chemical synthesis and drug discovery programs.
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IndiaMART. 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid, Packaging Type: Bag. [Link]
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An In-depth Technical Guide to the Solubility of 3-Amino-4-bromo-2,6-dichlorobenzoic acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 3-Amino-4-bromo-2,6-dichlorobenzoic acid is a complex halogenated aromatic compound whose solubility profile is not extensively documented in publicly available literature. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this molecule in a range of organic solvents. By synthesizing principles of physical chemistry with established laboratory methodologies, this document serves as a foundational resource for researchers engaged in the development of formulations involving this and structurally related compounds.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a stable, equilibrium solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:
-
Drug Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Characterizing solubility in organic solvents is the first step toward developing advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nano-suspensions.
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired crystalline form (polymorph) with high purity.[2] A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[3]
-
Process Chemistry: In synthetic chemistry, solvent selection impacts reaction rates, yields, and the ease of product isolation. Understanding the solubility of starting materials, intermediates, and final products is essential for process optimization.
This guide will deconstruct the molecular features of this compound to provide a theoretical basis for its solubility behavior before outlining a rigorous experimental protocol for its quantitative determination.
Physicochemical Profile of this compound
The solubility of a molecule is dictated by its intrinsic properties and its interactions with the solvent. The structure of this compound presents several key features that govern its behavior.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [4][5] |
| Molecular Weight | 284.92 g/mol | [4][5] |
| Physical Form | Solid | [4][5] |
| CAS Number | 1415124-69-4 | [4][5] |
Structural Analysis and Predicted Solubility Behavior
The molecule's structure is a substituted benzoic acid, and its solubility can be predicted by considering the contributions of its various functional groups:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group confers acidic properties and suggests that solubility will be significantly enhanced in polar, hydrogen-bond-accepting solvents (e.g., alcohols, ethers) and in basic aqueous solutions through salt formation.
-
Amino Group (-NH₂): This is also a polar, protic group that can donate and accept hydrogen bonds. Its basic nature means the molecule is amphoteric, capable of reacting with both acids and bases. This feature suggests potential solubility in acidic aqueous solutions.
-
Halogen Substituents (-Br, -Cl): The bromine and two chlorine atoms are electron-withdrawing and increase the molecule's lipophilicity and molecular volume. This generally leads to decreased solubility in polar solvents like water and increased solubility in nonpolar and moderately polar organic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's overall hydrophobicity.
-
Ortho Effect: The two chlorine atoms are positioned ortho to the carboxylic acid group. This steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring, which may disrupt resonance stabilization and affect intermolecular interactions, thereby influencing crystal lattice energy and solubility.[6]
Based on these features, a general solubility trend can be hypothesized: the compound is expected to be poorly soluble in nonpolar solvents (e.g., hexane) and water, with increasing solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.
Experimental Determination of Solubility: A Standard Protocol
The most reliable method for determining equilibrium solubility is the isothermal shake-flask method . This technique involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately prepare a series of stock solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" ensures that a saturated solution is formed and solid remains undissolved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure the dissolution and precipitation rates are equal.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/100 mL.
Visual Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Method Workflow.
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear, structured table. This allows for easy comparison and aids in the selection of appropriate solvents for specific applications.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 5.1 | Donor/Acceptor | High | Clear solution |
| Ethanol | 4.3 | Donor/Acceptor | Moderate-High | Clear solution | |
| Water | 10.2 | Donor/Acceptor | Very Low | Insoluble solid | |
| Polar Aprotic | Acetone | 5.1 | Acceptor | Moderate | Clear solution |
| Ethyl Acetate | 4.4 | Acceptor | Low-Moderate | Partially soluble | |
| Dichloromethane | 3.1 | Weak Acceptor | Low | Sparingly soluble | |
| Nonpolar | Toluene | 2.4 | None | Very Low | Insoluble solid |
| Hexane | 0.1 | None | Practically Insoluble | Insoluble solid |
Interpretation: The presence of both hydrogen bond donating (–COOH, –NH₂) and accepting groups, combined with the significant halogen content, creates a complex solubility profile. High solubility in polar protic solvents like methanol would be driven by strong hydrogen bonding interactions. Moderate solubility in polar aprotic solvents like acetone is likely due to dipole-dipole interactions. The low solubility in nonpolar solvents like hexane is expected, as these solvents cannot overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) of the solid compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water.[8] If swallowed, seek medical attention.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
Conclusion
The solubility of this compound is a multifaceted property governed by a delicate balance of polar, amphoteric functionalities and lipophilic halogen substituents. While pre-existing quantitative data is scarce, this guide provides the theoretical foundation and a robust experimental framework for its determination. By systematically applying the principles and protocols outlined herein, researchers can generate the critical data needed to advance their work in drug development, chemical synthesis, and materials science.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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IndiaMART. (n.d.). 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid. Retrieved from [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Pinal, R. (2004). Solubility Behavior of Organic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
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3-Amino-4-bromo-2,6-dichlorobenzoic acid safety and handling precautions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guide to the Safe Handling of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Abstract: This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound (CAS No. 1415124-69-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules and established chemical safety protocols to provide a robust framework for risk assessment and management. The primary analog referenced for hazard classification is 3-Bromo-2,6-dichlorobenzoic acid, which shares the core halogenated aromatic structure. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Section 1: Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic compound.[1] While comprehensive experimental data is not widely published, its properties can be summarized based on available supplier information and structural analysis.
| Property | Value | Source |
| CAS Number | 1415124-69-4 | [1][2] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2] |
| Molecular Weight | 284.92 g/mol | [1][2] |
| Physical State | Solid, likely a powder or crystalline solid. | [1][2] |
| Purity | Typically supplied at ≥95% for laboratory use. | [2] |
Section 2: Hazard Identification and Risk Assessment
A formal hazard assessment for this specific compound has not been widely published. Therefore, a conservative risk assessment must be performed based on its structural components and data from close analogs. The primary analog, 3-Bromo-2,6-dichlorobenzoic acid, provides the most direct toxicological comparison.[3]
Based on this analog, the compound should be treated as hazardous, with the following GHS classifications anticipated.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Toxicological Rationale: The presence of multiple halogen substituents (bromine and chlorine) on the benzoic acid backbone is the primary driver of its irritant properties. Such structures can interfere with cellular processes upon contact with skin, eyes, and mucous membranes. Inhalation of the dust can lead to irritation of the respiratory tract.[3][4] Ingestion may be harmful, a common characteristic of substituted benzoic acids.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered safety approach is mandatory, prioritizing engineering controls over personal protective equipment. This is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safer work systems.
3.1. Engineering Controls The causality for implementing engineering controls is to contain the chemical at the source, preventing operator exposure.
-
Chemical Fume Hood: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[5] This is critical to prevent respiratory exposure.[6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[7]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and located near the workstation.[8]
3.2. Personal Protective Equipment (PPE) PPE is used as the final barrier between the researcher and the chemical. The selection must be based on the identified hazards of skin, eye, and respiratory irritation.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant splash risk. | Protects against dust particles and potential splashes causing serious eye irritation.[5][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before use.[5] Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after handling. |
| Skin/Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact, which can cause irritation.[6][10] Contaminated clothing should be removed immediately and washed before reuse.[7] |
| Respiratory Protection | Not required under normal use with a fume hood. | If engineering controls fail or for large-scale use, a NIOSH/MSHA approved respirator may be necessary.[9][10] Use requires formal training. |
Section 4: Safe Handling and Storage Protocols
4.1. General Handling Protocol Adherence to a standard operating procedure (SOP) is crucial for minimizing exposure.
-
Preparation: Designate a specific area within a fume hood for handling the compound. Ensure all necessary PPE is worn correctly.
-
Weighing/Transfer: Use a tared weigh boat or glassine paper. Handle the solid gently with a spatula to minimize dust formation. Avoid pouring the dry powder.[7]
-
Housekeeping: Keep the work area clean and organized. Immediately clean up any minor amounts of dust with a damp cloth (if compatible) or a specialized vacuum.
-
Post-Handling: Tightly close the container after use. Decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.
4.2. Storage Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
-
Location: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.
Section 5: Emergency Procedures
A pre-planned emergency response is a self-validating system that ensures safety in the event of an accident.
5.1. First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury. The following measures are based on protocols for similar irritating chemical solids.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and have the person drink a few glasses of water. Seek immediate medical attention.[7][10][11] |
5.2. Spill Response Protocol The response to a spill depends on its size and the immediate risk. This protocol is for a minor laboratory-scale spill of the solid material.
Caption: Workflow for responding to a minor chemical spill.
Step-by-Step Spill Cleanup Methodology:
-
Alert & Assess: Immediately alert colleagues in the area.[12] Assess the spill size and potential for exposure.
-
Secure Area: If the spill is minor and contained, restrict access to the area. For a solid, prevent it from becoming airborne.
-
Don PPE: Wear the PPE detailed in Table 3.
-
Contain & Clean:
-
For a solid spill , gently cover with a damp paper towel to prevent dust from becoming airborne.[13] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[4][11] Avoid creating dust clouds.[7]
-
For a solution spill , create a dike around the spill with an inert absorbent material like vermiculite or sand.[13][14] Work from the outside in to prevent spreading.[14] Once absorbed, scoop the material into the waste container.
-
-
Decontaminate: Clean the spill area with soap and water, then wipe dry.[14]
-
Dispose: Seal the waste container. Label it clearly as "Hazardous Waste: Spill Debris containing this compound".[12][15] Arrange for disposal through your institution's environmental health and safety (EHS) office.
Section 6: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Procedure: Collect waste in sealed, properly labeled containers.[16] Do not mix with other waste streams unless directed by your EHS office.
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[10] Contact your institution's EHS department for specific disposal procedures.
References
-
SAFETY DATA SHEETS - 2,6-dichlorobenzoic acid. (n.d.). Alichem. [Link]
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Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
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3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid. (n.d.). IndiaMART. [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. [Link]
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2,4-DICHLOROBENZOIC ACID - SAFETY DATA SHEET. (n.d.). SD Fine-Chem Limited. [Link]
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Chemical Spills. (n.d.). Stephen F. Austin State University. [Link]
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3-Bromo-2,6-dichlorobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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3-Amino-4-Bromobenzoic Acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. (n.d.). Cole-Parmer. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS No. 1415124-69-4)[1][2][3][4]. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and professionals in drug development, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
This compound is a polysubstituted aromatic compound. Its structure incorporates a carboxylic acid, an amino group, and three halogen substituents (one bromine and two chlorine atoms) on a benzene ring. This unique combination of functional groups and substituents dictates a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.
Molecular Formula: C₇H₄BrCl₂NO₂ Molecular Weight: 284.92 g/mol [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Analysis
A standard approach for NMR analysis of this compound would involve dissolving it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and acquiring spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino, carboxylic acid, and the lone aromatic proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic-H | ~7.5 - 8.0 | Singlet | 1H | H-5 | The single aromatic proton is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the surrounding electron-withdrawing halogen and carboxylic acid groups. |
| Amino-H₂ | ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
| Carboxylic Acid-H | > 10.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[5] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the various substituents on the benzene ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl-C | ~165 - 170 | C=O | The carboxylic acid carbonyl carbon is expected in this region. |
| Aromatic-C | ~140 - 145 | C-3 (C-NH₂) | The carbon attached to the amino group will be shielded relative to other substituted carbons. |
| Aromatic-C | ~135 - 140 | C-2, C-6 (C-Cl) | The carbons attached to the chlorine atoms will be deshielded. |
| Aromatic-C | ~130 - 135 | C-1 (C-COOH) | The carbon attached to the carboxylic acid group. |
| Aromatic-C | ~120 - 125 | C-5 (C-H) | The carbon bonded to the single aromatic proton. |
| Aromatic-C | ~110 - 115 | C-4 (C-Br) | The carbon attached to the bromine atom will be shielded compared to the chlorine-substituted carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
For a solid sample like this compound, the KBr pellet method is a common technique for acquiring an IR spectrum.
Predicted IR Absorption Bands
The IR spectrum of this molecule will be characterized by absorptions corresponding to the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carboxylic acid, and various aromatic and C-X vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3300 | Medium | N-H stretching (asymmetric and symmetric) | Primary amines typically show two bands in this region.[6] |
| 3300 - 2500 | Broad, Strong | O-H stretching (carboxylic acid) | The broadness is due to hydrogen bonding.[6] |
| ~1700 | Strong | C=O stretching (carboxylic acid) | A characteristic strong absorption for the carbonyl group. |
| ~1600, ~1475 | Medium to Weak | C=C stretching (aromatic ring) | Typical for aromatic compounds. |
| ~1300 | Medium | C-O stretching (carboxylic acid) | |
| ~1250 | Medium | C-N stretching (aromatic amine) | |
| Below 1000 | Medium to Strong | C-Cl and C-Br stretching, C-H out-of-plane bending | The fingerprint region will contain complex vibrations, including those of the carbon-halogen bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
For a non-volatile compound like this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) would be a suitable method.
Predicted Mass Spectrum
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. The fragmentation will likely involve the loss of small molecules from the functional groups.
| m/z | Ion | Rationale |
| 283/285/287/289 | [M]⁺ or [M-H]⁻ | The molecular ion peak will exhibit a complex isotopic pattern due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. |
| 266/268/270/272 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |
| 239/241/243/245 | [M-COOH]⁺ | Decarboxylation, a common fragmentation pathway for carboxylic acids. |
| 204/206/208 | [M-Br]⁺ | Loss of the bromine atom. |
Conclusion
The spectroscopic characterization of this compound is crucial for its unambiguous identification and for ensuring its purity in research and development applications. This guide provides a comprehensive prediction of the NMR, IR, and MS data for this compound. While based on established principles and data from analogous structures, experimental verification remains the gold standard. Researchers are encouraged to use this guide as a reference for interpreting experimentally acquired data.
References
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IndiaMART. 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid. [Link]
-
PubChem. 3-Amino-4-chlorobenzoic acid. [Link]
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MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. [Link]
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An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic Acid for Researchers and Drug Development Professionals
Introduction
3-Amino-4-bromo-2,6-dichlorobenzoic acid, with the CAS Number 1415124-69-4, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (bromo and chloro) groups, imparts a distinct reactivity profile, making it a valuable synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, applications, and handling procedures to support researchers in leveraging this compound for their scientific endeavors.
Commercial Availability and Quality
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. It is typically supplied as a solid with a purity of 95% or higher.[1] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.
Table 1: Prominent Commercial Suppliers
| Supplier | Purity | Available Quantities | Notes |
| CymitQuimica | 95% | 100mg, 250mg, 1g | For laboratory use only.[1] |
| BLDpharm | Inquire | Inquire | Offers a range of related organic building blocks. |
| Matrix Scientific | Inquire | Inquire | Lists the compound as an irritant. |
| Zarlish Polychemicals | Technical Grade | Bulk (Bag) | Indian manufacturer, packaging as per customer requirement.[2] |
A typical CoA for a related dichlorobenzoic acid derivative would include appearance, melting point, and assay results from techniques like aqueous acid-base titration.[3] For this compound, one should expect confirmation of its structure and purity via methods such as ¹H NMR, ¹³C NMR, and HPLC.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1415124-69-4 | [1][2] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1] |
| Molecular Weight | 284.92 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis and Chemical Reactivity
-
Nitration: Introduction of a nitro group onto a dichlorinated benzoic acid or toluene precursor.
-
Bromination: Electrophilic aromatic substitution to introduce the bromine atom. The directing effects of the existing substituents would be critical in achieving the desired regiochemistry.
-
Reduction: Conversion of the nitro group to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation.
The workflow for a related compound, 3-amino-4-bromobenzoic acid, involves the reduction of 4-Bromo-3-nitrobenzoic acid.[4] A similar final reduction step would be anticipated for the target molecule.
Caption: Plausible synthetic workflow for this compound.
The presence of the amino, carboxylic acid, and halogen functional groups makes this molecule a versatile building block for a variety of chemical transformations, including amide bond formation, further electrophilic aromatic substitution, and cross-coupling reactions.
Applications in Drug Discovery and Research
Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry. The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets.
Derivatives of structurally similar compounds have shown potential as:
-
Protein Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aromatic core. The functional groups on this molecule allow for the elaboration of structures that can fit into the ATP-binding pocket of various kinases.
-
Antimicrobial Agents: The halogenated aromatic structure is a feature found in some antimicrobial compounds. Schiff bases derived from aminobenzoic acids, for example, have been investigated for their biocidal activity.
-
Anti-inflammatory Agents: The aminobenzoic acid scaffold is related to non-steroidal anti-inflammatory drugs (NSAIDs).
While specific research applications for this compound are not extensively documented in the currently available public literature, its utility as a synthetic intermediate is clear. For instance, a related compound, 3-amino-4-bromobenzoic acid, is used in the synthesis of anti-inflammatory and analgesic agents.
Safety, Handling, and Storage
A dedicated Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the SDS for structurally related compounds such as 3-bromobenzoic acid and various dichlorobenzoic acids, the following precautions should be taken[4][5]:
-
Hazard Classification: Likely to be classified as an irritant, potentially causing skin and serious eye irritation. May also cause respiratory irritation. It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and a face shield. A dust mask (type N95 or equivalent) is recommended when handling the solid.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere.
In case of exposure, follow standard first-aid procedures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.
-
Eye Contact: Rinse out with plenty of water.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
Analytical Methods for Quality Control
To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the compound. A reverse-phase column with a UV detector is a common setup for analyzing substituted benzoic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Caption: Standard analytical workflow for the quality control of this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rich functionality allows for diverse synthetic transformations, paving the way for the creation of novel and complex molecules with therapeutic potential. While detailed research applications of this specific compound are still emerging, its availability from commercial suppliers provides an opportunity for its exploration in various research and development programs. Adherence to proper safety and handling protocols is paramount when working with this and related halogenated aromatic compounds.
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Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. (URL: [Link])
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A Comprehensive Technical Guide to the Purity Standards of Research-Grade 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Introduction: The Imperative of Purity in Advanced Research
In the landscape of drug discovery and chemical biology, the starting materials are the bedrock upon which all subsequent data is built. The reliability, reproducibility, and ultimate success of a research program are inextricably linked to the quality of the reagents used.[1] 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS: 1415124-69-4) is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[2] Its unique substitution pattern, featuring an amino group and multiple halogens, creates a versatile scaffold for constructing complex molecular architectures, notably as a key intermediate in the development of inhibitors for enzymes like Lux-S, which are critical in studying bacterial communication and virulence.[2]
However, the very structural complexity that makes this compound valuable also presents challenges in its synthesis and purification. The presence of impurities, even at trace levels, can have profound and often misleading consequences.[3] They can interfere with biological assays, lead to the formation of unintended side products in synthetic reactions, and ultimately compromise the integrity of the entire research endeavor.[4] This guide, therefore, provides an in-depth framework for defining, verifying, and upholding the purity standards required for research-grade this compound, ensuring that scientists and developers can proceed with confidence in their results.
Decoding "Research-Grade": Beyond a Simple Percentage
The term "research-grade" signifies that a chemical is suitable for laboratory research purposes but lacks a single, universally defined purity threshold. It is a qualitative descriptor that must be supported by quantitative data.[4][5] For a complex intermediate like this compound, a purity specification of ≥95% or ≥97% is common.[6][7] However, the true measure of quality lies within the Certificate of Analysis (CoA) , a batch-specific document that provides a comprehensive analytical profile.
The CoA is the cornerstone of trustworthiness, transforming a reagent from a mere substance into a well-characterized tool. Researchers must scrutinize this document not just for the headline purity value but for the methods used to determine it and the limits set for specific impurities.
Table 1: Typical Specifications on a Certificate of Analysis
| Parameter | Specification | Method of Analysis | Rationale |
| Appearance | White to off-white or light brown solid | Visual Inspection | Provides a first-pass check for gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct, preventing the use of an incorrect compound.[8] |
| Purity (Assay) | ≥97.0% | HPLC (Area %) | Quantifies the main component relative to detectable impurities, serving as the primary measure of purity.[9] |
| Molecular Weight | ~284.92 g/mol | Mass Spectrometry (MS) | Verifies the molecular mass and the characteristic isotopic pattern of bromine and chlorine atoms.[2][8] |
| Residual Solvents | ≤0.5% | GC-HS (Headspace Gas Chromatography) | Controls for solvents from the synthesis/purification process that could interfere with reactions or assays.[10] |
| Storage Conditions | Room temp, inert atmosphere, dark | N/A | Ensures stability and prevents degradation over time.[2][11] |
The Genesis of Impurities: A Synthetic Perspective
Understanding potential impurities begins with understanding the synthesis. While the exact commercial synthesis of this compound is proprietary, a plausible route involves multi-step halogenation, nitration, and reduction reactions on a benzoic acid precursor.[12][13] Each step is a potential source of impurities.
-
Isomeric Impurities: Incomplete regioselectivity during halogenation can lead to isomers where the bromine and chlorine atoms are in different positions on the aromatic ring. These are often the most challenging impurities to remove due to their similar physical properties.
-
Incomplete Reaction: Unreacted starting materials or intermediates from preceding steps can carry through the synthesis. For example, a precursor like 3-amino-2,6-dichlorobenzoic acid would be a likely impurity if the bromination step is incomplete.
-
By-products: Side reactions, such as dehalogenation or the formation of coupled products, can introduce unexpected structures into the final material.[14]
-
Degradation Products: Improper handling or storage can lead to degradation. The amino group is susceptible to oxidation, which can cause discoloration and the formation of impurities.[11]
The Orthogonal Workflow: A Self-Validating Approach to Purity Analysis
Core Analytical Methodologies and Protocols
The following protocols represent a comprehensive suite of tests to validate the purity and identity of this compound.
A. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Principle: HPLC is the gold standard for purity determination.[9] It separates the main compound from non-volatile impurities based on their differential affinity for a stationary phase (the column) and a mobile phase (the solvent). The area of the peak corresponding to the main compound, as a percentage of the total area of all peaks, provides the quantitative purity value.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
B. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Principle: NMR spectroscopy provides unambiguous confirmation of the chemical structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[8] The chemical shift, splitting pattern, and integration of peaks in a ¹H NMR spectrum confirm the connectivity of protons, while ¹³C NMR confirms the carbon backbone. It is exceptionally powerful for identifying structural isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often used for its ability to dissolve polar compounds and to allow observation of exchangeable protons (e.g., from -COOH and -NH₂).[8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a broadband-decoupled ¹³C NMR spectrum (may require several hours depending on sample concentration).
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with established data for the compound or with predicted spectra. The presence of unexpected signals may indicate impurities.
C. Mass Spectrometry (MS) for Molecular Weight Verification
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For this compound, this technique is critical for confirming the molecular weight. Furthermore, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic pattern that serves as a definitive fingerprint for the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Verify the presence of the correct molecular ion peaks (e.g., ~283.9, 285.9, etc., for [M-H]⁻) and compare the observed isotopic distribution pattern with the theoretical pattern for a C₇H₄BrCl₂NO₂ species.
Synthesizing the Data: Establishing a Definitive Purity Standard
A compound is deemed "fit for purpose" only when the data from all analytical methods are in agreement and meet the pre-defined specifications.
Table 2: Interpreting Analytical Results for a High-Purity Sample
| Technique | Expected Result for High-Purity (≥97%) Sample | Indication of Potential Issues |
| HPLC | A single major peak with an area ≥97.0%. Minor peaks are small and well-resolved. | Multiple large peaks (>0.5%); broad or tailing peaks suggesting poor separation or on-column degradation. |
| ¹H NMR | Spectrum matches the known structure. Integrations of proton signals are correct. No significant unassigned peaks (>1-2% relative integration). | Unexplained peaks in aromatic or aliphatic regions, suggesting isomers or residual synthetic reagents. |
| MS | A clear molecular ion cluster is observed that matches the theoretical mass and isotopic pattern for C₇H₄BrCl₂NO₂. | Absence of the molecular ion; presence of unexpected high-mass ions suggesting by-products. |
| Visual | A uniform, free-flowing solid with a consistent color as stated on the CoA. | Discoloration, clumping, or presence of foreign particulates. |
The final purity standard for any research application is a judgment call made by the scientist. For highly sensitive applications like quantitative structure-activity relationship (QSAR) studies or in vivo experiments, a purity of >99% may be required. For routine synthetic transformations, >97% may be sufficient. The critical step is to make this decision based on a comprehensive and validated set of analytical data.
Conclusion
The quality of research-grade this compound is not defined by a single number but by a holistic analytical profile. A rigorous, multi-modal approach combining chromatographic separation (HPLC) with structural elucidation techniques (NMR, MS) is essential for a trustworthy assessment. By understanding the potential sources of impurities, implementing a logical analytical workflow, and carefully interpreting the resulting data, researchers can ensure the integrity of their materials. This diligence is fundamental to producing high-quality, reproducible science and accelerating the pace of drug discovery and development.[1][15]
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Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Source: Agilent Technologies. URL: [Link]
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Title: How Pure is Pure? Understanding Reagent Purity Grades. Source: Pharmaceutical Technology. URL: [Link]
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Title: Validation of Analytical Methods: A Review. Source: Gavin Publishers. URL: [Link]
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Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Source: SIELC Technologies. URL: [Link]
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role of 3-Amino-4-bromo-2,6-dichlorobenzoic acid as a synthetic building block
An In-depth Technical Guide to 3-Amino-4-bromo-2,6-dichlorobenzoic Acid: A Multifaceted Building Block for Advanced Synthesis
Abstract
This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and multiple electron-withdrawing halogens, confers a distinct reactivity profile that synthetic chemists can strategically exploit.[1] This guide provides an in-depth analysis of the compound's properties, reactivity, and applications. We will explore key transformations at its multiple reactive sites, offer mechanistic insights into experimental choices, and provide detailed protocols for its use. The primary focus is on its role as a versatile intermediate in the synthesis of complex, biologically active molecules, such as Lux-S and cyclooxygenase (COX-2) enzyme inhibitors.[1]
Core Characteristics of a Strategic Building Block
This compound, with the CAS number 1415124-69-4, is a solid compound at room temperature.[1][2] Its strategic value is rooted in the specific arrangement of functional groups on the benzene ring, which provides a rich platform for diverse chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1415124-69-4 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2][4] |
| Molecular Weight | 284.92 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [1] |
The Foundation of Versatility: A Structural and Reactivity Analysis
The power of this building block lies in the orthogonal reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and halogen groups creates a molecule with multiple, distinct handles for synthesis.
Caption: Key reactive sites on the this compound scaffold.
This unique electronic and steric environment allows for regioselective reactions. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the more stable carbon-chlorine bonds, a crucial feature for sequential and controlled molecular assembly.[5]
Key Synthetic Transformations: A Practical Guide
The true utility of a building block is demonstrated through its transformations. Here, we detail common and high-impact reactions, providing both mechanistic rationale and practical protocols.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C-Br bond is the primary site for introducing carbon-carbon or carbon-heteroatom bonds, most commonly via Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or those formed in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand, are essential for activating the C-Br bond.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by a degassed solvent system such as 1,4-dioxane/water (4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. The higher reactivity of the C-Br bond allows for milder conditions compared to what would be needed for the C-Cl bonds.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Amide Bond Formation at the Carboxylic Acid
The carboxylic acid moiety is readily converted into amides, a common linkage in pharmaceuticals.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This avoids the harsh conditions required for direct thermal condensation.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Protocol 3.2: Amide Coupling via HATU
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor for the consumption of the starting material by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate for extraction. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography.
Application Showcase: A Synthetic Route to a Bioactive Core
The true value of this building block is realized in its application to construct complex molecules. Below is a hypothetical workflow illustrating a sequential, multi-step synthesis leveraging the orthogonal reactivity of the scaffold.
Caption: Sequential functionalization exploiting the building block's orthogonal reactivity.
This pathway first utilizes the most reactive site (C-Br) for a Suzuki coupling to build the core biaryl structure. Subsequently, the carboxylic acid is converted to an amide, leaving the less reactive C-Cl bonds and the amino group available for further diversification if needed. This strategic approach is central to creating libraries of complex molecules for drug discovery screening.
Quality Control: Synthesis and Characterization
While often purchased, a plausible laboratory synthesis of the title compound would involve the reduction of a nitro precursor, such as 4-bromo-2,6-dichloro-3-nitrobenzoic acid.[6] The reduction is typically achieved using reagents like tin(II) chloride or catalytic hydrogenation.
Regardless of the source, rigorous characterization is essential to confirm identity and purity.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Features | Rationale |
| ¹H NMR | A single aromatic proton signal (singlet), signals for the -NH₂ protons (broad), and a signal for the carboxylic acid proton (broad). | The single aromatic proton is isolated. The chemical shifts will be influenced by the surrounding substituents. |
| ¹³C NMR | Seven distinct carbon signals: one for the carboxylic acid, and six for the aromatic ring, each with a unique electronic environment. | The substitution pattern results in seven chemically non-equivalent carbon atoms. |
| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight, exhibiting a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. | The isotopic distribution of Br (~50:50 for ⁷⁹Br/⁸¹Br) and Cl (~75:25 for ³⁵Cl/³⁷Cl) creates a predictable and unique pattern, confirming the elemental composition. |
| Infrared (IR) | Characteristic stretches for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-X (halogen) bonds. | Provides confirmation of the key functional groups present in the molecule. |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its pre-installed, orthogonally reactive functional groups allow for the efficient and controlled construction of complex molecular architectures. This makes it an invaluable asset in the development of new therapeutics, particularly for targets requiring highly substituted aromatic cores.[1] As synthetic methodologies continue to advance, the applications for this versatile building block are poised to expand further into materials science, agrochemicals, and beyond.
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Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Amino-4-bromo-2,6-dichlorobenzoic acid represent a compelling class of halogenated compounds with significant, yet underexplored, potential in medicinal chemistry. This technical guide synthesizes the available scientific evidence, providing an in-depth analysis of their potential biological activities, with a primary focus on antimicrobial and anticancer applications. We will explore the structure-activity relationships that govern their efficacy, delve into their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a foundational resource for researchers seeking to innovate within this chemical space and accelerate the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Benzoic Acids in Drug Discovery
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] The strategic incorporation of halogen atoms and an amino group, as seen in this compound, profoundly influences the physicochemical properties of the parent molecule. These substitutions can modulate lipophilicity, electronic distribution, and steric profile, thereby enhancing pharmacokinetic and pharmacodynamic characteristics.[1][2] The presence of multiple halogens (bromine and chlorine) and an electron-donating amino group creates a unique electronic environment, making these derivatives attractive candidates for targeted therapeutic design.[3] This guide will specifically explore the derivatization of this core structure and the resulting biological activities.
Potential Biological Activities
While research on this compound itself is nascent, the broader class of halogenated and aminated benzoic acid derivatives has demonstrated significant promise in several therapeutic areas.
Antimicrobial Activity
The introduction of halogen atoms to aromatic structures is a well-established strategy for enhancing antimicrobial potency.[4][5] Benzoic acid and its derivatives are known to exert antibacterial effects by disrupting bacterial cell homeostasis through the release of H+ ions into the cytoplasm.[6]
Structure-Activity Relationship (SAR) Insights:
-
The presence of a nitro group is often linked to antimicrobial activity. Its reduction to an amino group can sometimes lead to an increase in potency.[1]
-
Lipophilic substituents on an aniline moiety can significantly improve activity.[4]
-
The position and nature of substituents on the benzene ring are critical in determining the biological activity.[2][7]
Potential Mechanisms of Action: The antimicrobial action of benzoic acid derivatives is often attributed to their ability to lower the environmental pH, which directly inhibits bacterial cell growth.[6][7] Furthermore, lipophilic acids can inhibit the active uptake of essential molecules like amino and oxo acids in bacteria such as Escherichia coli and Bacillus subtilis.[6] Research on this compound has indicated its potential as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.[3]
Anticancer Activity
The benzamide core is a recognized pharmacophore present in numerous approved anticancer drugs.[8] Specifically, the 3-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy.[8]
Structure-Activity Relationship (SAR) Insights:
-
The presence of chloro substitutions on a phenyl ring has been shown to play a major role in the anticancer activity of amide derivatives.
-
The introduction of a hydroxyl functional group can, in some cases, increase the toxicity of a benzoic acid derivative, a property that can be harnessed for analgesic or anticancer effects.[9]
-
The conversion of a methyl group to a carboxylic acid can reduce toxicity.[9]
Potential Mechanisms of Action: Derivatives of this compound could potentially exert anticancer effects through various mechanisms. One promising avenue is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[2][10] Inhibition of EGFR can trigger apoptosis, as evidenced by the activation of caspases 3 and 8.[10] Furthermore, the structural similarity to PARP inhibitors suggests a potential role in disrupting DNA repair mechanisms in cancer cells.[8]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 3-Amino-4-bromo-N-cyclohexylbenzamide (A Representative Derivative)
This protocol outlines a direct amide coupling approach.
Materials:
-
3-Amino-4-bromobenzoic acid
-
Cyclohexylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
Dimethylformamide (DMF) as a solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-Amino-4-bromobenzoic acid and cyclohexylamine in DMF.
-
Add the coupling agent (e.g., DCC or HATU) to the solution and stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)[1]
Procedure:
-
Prepare a standardized inoculum of the target microorganism.
-
Prepare serial dilutions of the test compounds in a suitable growth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (a known antibiotic), a growth control (no compound), and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).[8]
Evaluation of Anticancer Activity (MTT Assay)[8]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).[8]
Visualization of Key Concepts
General Structure-Activity Relationship (SAR) Workflow
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Potential EGFR Signaling Pathway Inhibition
Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the aminobenzoic acid scaffold.[2]
Conclusion and Future Directions
The derivatives of this compound present a fertile ground for the discovery of novel therapeutic agents. The strategic placement of halogen and amino substituents on the benzoic acid core provides a powerful lever for tuning biological activity. Preliminary evidence and structure-activity relationships inferred from related compounds strongly suggest potential for development as both antimicrobial and anticancer drugs.
Future research should focus on the systematic synthesis and screening of a diverse library of derivatives to build a comprehensive SAR profile. Mechanistic studies are crucial to elucidate the precise molecular targets and pathways modulated by these compounds. With a rational, data-driven approach, the therapeutic potential of this promising chemical class can be fully realized, paving the way for the development of next-generation medicines.
References
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- 3. benchchem.com [benchchem.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Novel Lux-S Inhibitors Derived from 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Abstract
Introduction: The Rationale for LuxS Inhibition
The inhibition of LuxS offers a compelling anti-virulence strategy. Rather than killing bacteria, which imposes strong selective pressure for the development of resistance, LuxS inhibitors aim to disrupt communication, thereby attenuating their pathogenic capabilities. This approach has the potential to disarm bacteria, making them more susceptible to host immune clearance or conventional antibiotics.
3-Amino-4-bromo-2,6-dichlorobenzoic acid is a promising, yet unexplored, starting material for the synthesis of novel LuxS inhibitors. Its polysubstituted aromatic ring provides a rigid scaffold, and the presence of multiple functional groups—a carboxylic acid, an amine, and a bromine atom—offers orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure.
Proposed Synthetic Strategy
The following is a proposed, hypothetical synthetic pathway to generate a library of potential LuxS inhibitors from this compound. The strategy involves two key transformations: amide bond formation at the carboxylic acid moiety and a Suzuki-Miyaura cross-coupling reaction at the bromine position. This approach allows for the introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) of the synthesized compounds.
Caption: Proposed two-step synthetic workflow.
Detailed Synthetic Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all reagents should be consulted prior to use.[4][5][6][7]
Step 1: Amide Bond Formation
The carboxylic acid functionality of the starting material can be readily converted to a diverse range of amides using standard peptide coupling reagents. This protocol provides an example using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Protocol 3.1: General Procedure for Amide Coupling
-
Reagent Preparation:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
To this solution, add the desired primary or secondary amine (1.1 eq.).
-
-
Coupling Reaction:
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide intermediate.[9][10]
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Ensures a moisture-free environment to prevent hydrolysis of the activated ester intermediate. |
| Coupling Agent | HATU | A highly efficient coupling reagent that minimizes side reactions and racemization. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion. |
Step 2: Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring serves as a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[11]
Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Coupling Reaction:
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.[16][17]
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki-Miyaura reactions. |
| Base | Na₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation to the palladium center.[12] |
| Solvent | Dioxane/Water | A biphasic system that effectively dissolves both the organic and inorganic reagents. |
| Atmosphere | Inert (Argon) | Prevents the oxidation and deactivation of the palladium catalyst. |
Characterization of Synthesized Compounds
The identity and purity of the synthesized inhibitors must be rigorously confirmed using a combination of analytical techniques.[18][19]
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of the compound by analyzing the magnetic properties of atomic nuclei (¹H, ¹³C). |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution MS). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule. |
Biological Evaluation of LuxS Inhibitory Activity
In Vitro LuxS Enzyme Inhibition Assay
A direct enzymatic assay is required to determine the inhibitory potential of the synthesized compounds against the LuxS enzyme. This protocol is adapted from established methods and relies on the detection of free thiols produced during the enzymatic reaction.[20]
Protocol 5.1.1: LuxS Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of purified LuxS enzyme in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare stock solutions of the substrate, S-adenosyl-L-homocysteine (SAH), and the synthesized inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, DTNB, and varying concentrations of the test compounds.
-
Initiate the reaction by adding the LuxS enzyme and SAH.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of this increase is proportional to the rate of homocysteine production.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]
-
Quorum Sensing Reporter Assay
Protocol 5.2.1: V. harveyi Reporter Assay
-
-
Assay Procedure:
-
Grow an overnight culture of the V. harveyi BB170 reporter strain.
-
Dilute the reporter strain culture in fresh growth medium.
-
Incubate the plate with shaking at 30 °C.
-
-
Data Measurement:
-
Measure the bioluminescence at regular intervals using a luminometer.
-
A reduction in bioluminescence in the presence of the test compound, without affecting bacterial growth (monitored by OD₆₀₀), indicates inhibition of quorum sensing.[24]
-
Biofilm Inhibition Assay
The ultimate goal of LuxS inhibitors is often to prevent biofilm formation. A crystal violet-based assay is a standard method for quantifying biofilm mass.[2][25]
Caption: Workflow for the biofilm inhibition assay.
Protocol 5.3.1: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa or E. coli).
-
Dilute the overnight culture in fresh growth medium to a standardized optical density (e.g., OD₆₀₀ of 0.01).[26]
-
-
Plate Setup:
-
In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture and serial dilutions of the test compounds to achieve the desired final concentrations. Include a positive control (bacteria only) and a negative control (medium only).[27]
-
-
Incubation:
-
Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.[28]
-
-
Staining and Quantification:
-
Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the stained biofilm with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.[29][30]
-
| Compound Concentration (µM) | Mean Absorbance (OD₅₇₀) | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.35 | 0.12 | 0% |
| 10 | 1.15 | 0.09 | 14.8% |
| 25 | 0.88 | 0.07 | 34.8% |
| 50 | 0.54 | 0.05 | 60.0% |
| 100 | 0.29 | 0.04 | 78.5% |
Conclusion
This application note provides a comprehensive, albeit prospective, guide for the synthesis and evaluation of novel LuxS inhibitors derived from this compound. By following the detailed protocols for chemical synthesis, purification, characterization, and biological testing, researchers can systematically explore this new chemical space. The successful identification of potent and selective LuxS inhibitors from this scaffold could pave the way for the development of a new class of anti-virulence therapeutics to combat bacterial infections.
References
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(2019, October 16). Methods of purification of organic compounds. BYJU'S. [Link]
-
(2008, March 5). Identification and characterization of small-molecule inhibitors of Tie2 kinase. PubMed. [Link]
-
(2022, March 2). Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives' detection capabilities. PMC - NIH. [Link]
-
(n.d.). Virtual Screening and In Vitro Experimental Verification of LuxS Inhibitors for Escherichia coli O157:H7. PMC - PubMed Central. [Link]
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(2019, October 16). Methods of purification of organic compounds. BYJU'S. [Link]
-
(n.d.). . [Link]
-
(2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. ACS Publications. [Link]
-
(2023, November 5). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH. [Link]
-
(n.d.). Purification of organic compounds-I. Unacademy. [Link]
-
(n.d.). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. MDPI. [Link]
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(n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central. [Link]
-
(2025, August 6). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Request PDF. ResearchGate. [Link]
-
(n.d.). Targeting Bacterial Communication: Evaluating Phytochemicals as LuxS Inhibitors to Disrupt Quorum Sensing. MDPI. [Link]
-
(n.d.). General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media. iGEM. [Link]
-
(2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
(2024, September 9). High-throughput assay for quantifying bacterial biofilm formation. Protocols.io. [Link]
-
(2022, May 18). Bacterial Quorum Sensing Allows Graded and Bimodal Cellular Responses to Variations in Population Density. mBio - ASM Journals. [Link]
-
(n.d.). (PDF) Virtual Screening and In Vitro Experimental Verification of LuxS Inhibitors for Escherichia coli O157:H7. ResearchGate. [Link]
-
(2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
-
(2022, April 14). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]
-
(n.d.). Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. PubMed. [Link]
-
(n.d.). 4 - SAFETY DATA SHEET. [Link]
-
(2019, June 6). (PDF) Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. [Link]
-
(n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
(n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Allen. [Link]
-
(2021, October 29). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv. [Link]
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(2024, August 9). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(n.d.). Inhibition of S-ribosylhomocysteinase (LuxS) by substrate analogues modified at the ribosyl C-3 position. PMC - NIH. [Link]
-
(2010, July 1). Video: Microtiter Dish Biofilm Formation Assay. JoVE. [Link]
-
(2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH. [Link]
-
(2025, October 18). Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives' detection capabilities. ResearchGate. [Link]
-
(n.d.). Amide formation from carboxylic acid derivatives. (video). Khan Academy. [Link]
-
(2024, April 2). Identification and structural characterization of small molecule inhibitors of PINK1. PMC. [Link]
-
(n.d.). Suzuki reaction. Wikipedia. [Link]
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Application Notes and Protocols for the Exploration of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid in Antimicrobial Drug Discovery
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. The traditional wellspring of antibiotics is dwindling, compelling the scientific community to explore novel chemical scaffolds with the potential for unique mechanisms of action. Halogenated benzoic acid derivatives have emerged as a promising class of compounds, with their antimicrobial properties attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.[1][2][3][4] This document provides a comprehensive guide to the investigation of 3-Amino-4-bromo-2,6-dichlorobenzoic acid , a unique halogenated benzoic acid derivative, as a potential lead compound in antimicrobial drug discovery.
This compound, with its distinct substitution pattern of an electron-donating amino group and multiple electron-withdrawing halogens, presents a compelling scaffold for further investigation.[5][6] While specific peer-reviewed data on the antimicrobial efficacy of this compound is not yet widely available, its structural alerts and the known bioactivity of related benzoic acid derivatives warrant a thorough evaluation.[7][8][9] These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, characterization, and comprehensive antimicrobial and cytotoxicological profiling of this molecule.
Section 1: Synthesis and Characterization of this compound
A reliable synthetic route and thorough characterization are the cornerstones of any drug discovery program. While a specific, peer-reviewed synthesis for this compound is not readily found in the public domain, a plausible synthetic strategy can be adapted from established methods for the synthesis of related halogenated and aminated benzoic acids.[10][11][12]
Proposed Synthetic Protocol
The following protocol is a proposed synthetic route and should be optimized and validated by the investigating researcher.
Starting Material: 2,6-dichloro-3-nitrobenzoic acid
Step 1: Bromination
-
Dissolve 2,6-dichloro-3-nitrobenzoic acid in a suitable solvent such as concentrated sulfuric acid.
-
Slowly add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C) to achieve regioselective bromination.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC).
-
Upon completion, quench the reaction by pouring the mixture onto ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 4-bromo-2,6-dichloro-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
-
Suspend the 4-bromo-2,6-dichloro-3-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., hydrochloric acid).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Purify the crude product using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.
Physicochemical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and stability.
| Parameter | Method | Purpose |
| Molecular Formula | C₇H₄BrCl₂NO₂ | - |
| Molecular Weight | 284.92 g/mol [5][13] | - |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. |
| Identity | ¹H NMR, ¹³C NMR Spectroscopy | To confirm the chemical structure and proton/carbon environments. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the molecule. | |
| Physical Appearance | Visual Inspection | To note the color and physical state (e.g., crystalline solid). |
| Solubility | Solubility Testing in various solvents | To determine suitable solvents for biological assays. |
Section 2: Antimicrobial Activity Profiling
A systematic evaluation of the antimicrobial activity of this compound is the next critical step. This involves determining its inhibitory and bactericidal concentrations against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[17]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[17]
-
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20][21]
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL).
-
-
Sub-culturing:
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Section 3: Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to ensure its therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell viability.[17][22]
MTT Cytotoxicity Assay
Protocol: MTT Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Section 4: Rationale and Hit-to-Lead Optimization
The initial screening data from the MIC, MBC, and cytotoxicity assays will provide a foundational understanding of the potential of this compound as an antimicrobial agent.
Interpreting Initial Results
A promising "hit" compound will exhibit potent antimicrobial activity (low MIC/MBC values) and low cytotoxicity (high IC₅₀ value), indicating a favorable therapeutic index. The ratio of MBC to MIC will provide insights into whether the compound is primarily bactericidal or bacteriostatic.[20][21]
Potential Mechanism of Action
Benzoic acid and its derivatives are known to exert their antimicrobial effects by disrupting the pH balance within microbial cells.[23] The un-dissociated form of the acid penetrates the cell membrane and then dissociates in the cytoplasm, leading to intracellular acidification that inhibits essential enzymes and metabolic processes.[1][2][24] The halogen and amino substituents on the benzene ring of this compound can significantly influence its lipophilicity and electronic properties, potentially enhancing its ability to penetrate bacterial membranes and interact with intracellular targets.
Hit-to-Lead Optimization Strategies
Should this compound demonstrate promising initial activity, a hit-to-lead optimization campaign would be initiated. This involves the systematic chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Key Areas for Modification:
-
Carboxylic Acid Group: Esterification or amidation to create prodrugs that may enhance cell permeability and be cleaved by intracellular esterases or amidases to release the active acid.
-
Amino Group: Acylation or alkylation to modulate the compound's electronic properties and potential for hydrogen bonding with target molecules.
-
Aromatic Ring: Introduction of different substituents at available positions to explore structure-activity relationships (SAR) and improve target engagement.
Section 5: Visualizing the Workflow and Concepts
To aid in the conceptualization of the drug discovery process and potential mechanisms, the following diagrams are provided.
Caption: A generalized workflow for antimicrobial drug discovery, from initial hit identification to candidate selection.
Caption: A proposed mechanism of action for benzoic acid derivatives as antimicrobial agents.
Caption: A schematic representation of hit-to-lead optimization strategies for this compound.
References
- Patsnap Synapse. (2024, June 14). What is Benzoic Acid used for?
- Jiyou Industries Co. Ltd. Mechanism of action of benzoic acid.
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29).
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Cieplik, F., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- ResearchGate. (2025, August 6). Antimicrobial activity of phenol and benzoic acid derivatives.
- ACS Publications. (2025, September 29). New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration. Bioconjugate Chemistry.
- PMC - PubMed Central. (2022, October 21). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation.
- The world's largest collection of open access research papers. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- PMC - NIH. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
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- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
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Application Notes & Protocols for Amide Bond Formation with 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Introduction: Navigating the Challenges of a Polysubstituted Aromatic Acid
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials.[1] While numerous protocols exist, the synthesis of amides from sterically hindered and electronically deactivated building blocks presents a significant challenge.[2][3] 3-Amino-4-bromo-2,6-dichlorobenzoic acid is a prime example of such a demanding substrate. Its structure, characterized by multiple halogen substituents, imposes both steric hindrance around the carboxylic acid and electronic deactivation of the amino group, complicating standard coupling procedures.[4]
The two chlorine atoms flanking the carboxylic acid create a sterically congested environment, impeding the approach of coupling reagents and the amine nucleophile. Furthermore, the cumulative electron-withdrawing effects of the bromine and chlorine atoms reduce the nucleophilicity of the aniline nitrogen, slowing down the desired amide bond formation.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate these challenges, detailing robust protocols for the efficient synthesis of amides using this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for successful reaction setup and execution.
| Property | Value |
| Molecular Formula | C₇H₄BrCl₂NO₂[6] |
| Molecular Weight | 284.92 g/mol [6][7] |
| CAS Number | 1415124-69-4[6][8] |
| Appearance | Solid[6] |
| Purity | Typically ≥95%[6] |
Strategic Selection of Coupling Reagents
The choice of coupling reagent is critical when dealing with challenging substrates. Standard carbodiimide reagents like DCC or EDC alone may prove insufficient.[9] More potent activating agents are often required to overcome the steric and electronic hurdles.[10]
Recommended Coupling Reagents for this compound:
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents are highly efficient and react rapidly to form activated esters, minimizing side reactions.[10][11] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective as it is known to suppress racemization and is highly reactive.[10]
-
Phosphonium Salts (PyBOP, PyAOP): Bromotripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent that is more reactive than its BOP analog.[10] These are especially useful for sterically hindered couplings.
-
Acyl Halide Formation: An alternative strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride or fluoride.[2][12] This two-step approach can be highly effective but requires careful handling of the reactive acyl halide intermediate.
Experimental Protocols
The following protocols are designed to provide a starting point for the successful amide coupling of this compound with a generic primary or secondary amine. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended as a first-line approach due to the high reactivity and reliability of HATU.[11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency in forming the activated ester intermediate, which readily reacts with the amine.[10]
-
DIPEA/TEA: A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.[9]
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
Protocol 2: Acyl Chloride-Mediated Amide Coupling (Schotten-Baumann Conditions)
This two-step protocol is a robust alternative, particularly for less reactive amines.[12]
Step 1: Formation of the Acyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Reflux condenser and heating mantle
Procedure:
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 - 3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
Materials:
-
Crude acyl chloride from Step 1
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.1 eq) and TEA (1.5 - 2.0 eq) in anhydrous DCM at 0 °C.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, quench the reaction with water.
-
Work up the reaction as described in Protocol 1 (steps 8-11).
Causality Behind Experimental Choices:
-
Thionyl Chloride/Oxalyl Chloride: These reagents effectively convert the carboxylic acid to the highly reactive acyl chloride.[12]
-
Two-Step Process: Isolating the formation of the reactive intermediate from the coupling step can improve yields with challenging substrates by avoiding side reactions.
-
Base (TEA/Pyridine): Essential to neutralize the HCl generated during the reaction.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive coupling reagent. | Switch to a more potent reagent (e.g., from a carbodiimide to HATU or an acyl chloride). |
| Steric hindrance preventing coupling. | Increase reaction temperature and/or time. Consider a less sterically hindered amine if possible. | |
| Deactivated amine. | Use a stronger base or a more reactive coupling strategy like the acyl fluoride method.[2] | |
| Formation of Side Products | Hydrolysis of activated intermediate. | Ensure strictly anhydrous conditions and use freshly distilled solvents. |
| Racemization (if using a chiral amine). | Use HATU as the coupling reagent, which is known to minimize racemization.[10] | |
| Difficult Purification | Unreacted starting materials. | Optimize stoichiometry of reagents. |
| Byproducts from the coupling reagent. | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC with its urea byproduct).[10] |
Experimental Workflow Visualization
Caption: General workflow for amide bond formation.
Conclusion
The successful synthesis of amides from this compound hinges on overcoming the challenges of steric hindrance and electronic deactivation. By employing powerful coupling reagents such as HATU or by utilizing the acyl chloride method, researchers can achieve efficient amide bond formation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of a wide range of amide derivatives from this valuable, yet challenging, building block. Careful attention to reaction conditions, particularly the use of anhydrous solvents and appropriate bases, is paramount for obtaining high yields and purity.
References
- Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Khatri, D., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research, 23(5), 2464-2472.
- University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 193-198.
- Douglas, C. J., & Thomson, R. J. (2014). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 79(24), 11964-11973.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?
- Organ, M. G., et al. (2014). Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst. Angewandte Chemie International Edition, 53(12), 3152-3156.
- Aapptec. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
- CymitQuimica. (n.d.). This compound.
- BLDpharm. (n.d.). 1415124-69-4|this compound.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 135-142.
- IndiaMART. (n.d.). 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid, Packaging Type: Bag.
Sources
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- 8. 1415124-69-4|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Amide Synthesis [fishersci.co.uk]
Application Note: Mastering Regioselective Functionalization of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Polysubstituted Scaffold
3-Amino-4-bromo-2,6-dichlorobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique arrangement of substituents—an activating amino group, a versatile bromo handle for cross-coupling, two deactivating chloro groups, and a modifiable carboxylic acid—presents both a challenge and an opportunity. Mastering the regioselective functionalization of this molecule allows for the precise and efficient construction of complex molecular architectures.
The strategic importance of this building block is prominently highlighted by its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation, macrocyclic anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2][3] The successful synthesis of Lorlatinib hinges on the ability to selectively manipulate the different reactive sites on the this compound core, demonstrating the power of regiocontrolled synthesis.[2][4]
This guide provides a detailed exploration of the principles and protocols for the regioselective functionalization of this versatile scaffold, grounded in established chemical principles and field-proven methodologies.
The Principles of Regioselectivity: A Tug-of-War of Effects
The reactivity of the aromatic ring is governed by the interplay of the electronic and steric effects of its four distinct substituents.
-
Amino Group (-NH₂ at C3): A powerful activating group that directs electrophilic attack to the ortho and para positions. However, in the context of this molecule, its primary roles are as a nucleophile and as an electronic influencer on adjacent positions.
-
Bromo Group (-Br at C4): An ortho-, para-directing deactivator. Critically, the C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, making it the primary site for C-C and C-N bond formation.
-
Chloro Groups (-Cl at C2, C6): Ortho-, para-directing deactivators. These are sterically hindering and electronically withdrawing, and their C-Cl bonds are less reactive than the C-Br bond, typically remaining intact during selective functionalization at C4.
-
Carboxylic Acid Group (-COOH at C1): A meta-directing deactivating group. Its primary role is as a handle for derivatization, most commonly through amide bond formation.
This combination makes the C4-bromo position the most synthetically versatile site for introducing molecular diversity via cross-coupling, while the amino and carboxylic acid groups provide orthogonal handles for subsequent modifications.
Core Application: Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo position is the workhorse of this scaffold, offering a reliable entry point for building molecular complexity. Palladium-catalyzed reactions are the premier tools for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species.[5][6][7] This reaction is a cornerstone of modern drug discovery and was pivotal in the development of Lorlatinib, where a key pyrazole fragment was introduced at this position.[2][8]
The reaction proceeds through a well-defined catalytic cycle involving a Pd(0) species. The key steps are (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][9] The higher reactivity of the C-Br bond compared to the C-Cl bonds ensures excellent regioselectivity.
This protocol describes a typical procedure for coupling this compound with a generic boronic ester.
Materials:
-
This compound
-
Boronic acid or ester (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 2-3 equivalents) or Cesium Fluoride (CsF)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the boronic ester (1.2 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃ solution, 2.0 eq).
-
Senior Scientist's Note: Thorough degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to low yields.
-
-
Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for coupling aryl bromides.[5] |
| Base | Na₂CO₃, K₂CO₃, CsF | Activates the boronic acid for transmetalation.[9][10] |
| Solvent | Dioxane/H₂O, Toluene | Good solubility for reactants; water is often required for the base. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[11][12][13] This reaction is exceptionally useful for synthesizing substituted anilines, which are prevalent in pharmaceuticals.
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement for a strong, non-nucleophilic base (like sodium tert-butoxide) and often bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos).[14] These specialized ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and promoting high yields.[11]
Materials:
-
Product from Protocol 1 (or starting material if C-N bond is desired first)
-
Primary or Secondary Amine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
Bulky Phosphine Ligand (e.g., X-Phos, BINAP) (2-5 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, Aprotic Solvent: Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask, add the base (e.g., NaOt-Bu, 1.5 eq).
-
Add the aryl bromide (1.0 eq), palladium source (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., X-Phos, 2.5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Senior Scientist's Note: The base, catalyst, and ligand are often added in a glovebox due to their sensitivity to air and moisture. NaOt-Bu is highly hygroscopic.
-
-
Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq) via syringe.
-
Heat the reaction to 90-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Orthogonal Functionalization: Modifying the Amino and Carboxylic Acid Groups
The amino and carboxylic acid groups provide additional sites for modification that are typically unreactive under the palladium-catalyzed conditions described above, allowing for a planned, stepwise synthesis.
Derivatization of the 3-Amino Group
The primary amino group is a potent nucleophile and can be readily acylated or sulfonated. This is often done to protect the amine, reduce its activating influence, or install a group required for biological activity.[15]
-
Dissolve the 3-amino-substituted benzoic acid (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with water, and extract the product. Purify as needed.
Derivatization of the 1-Carboxylic Acid Group
The carboxylic acid is most commonly converted into an amide. This requires activation, as the direct reaction with an amine would result in an acid-base reaction. Peptide coupling reagents are ideal for this transformation. This step is crucial in macrocyclization reactions, such as the final ring-closing amidation in the Lorlatinib synthesis.[8]
-
Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add the desired amine (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and stir at room temperature for 2-12 hours.
-
Senior Scientist's Note: HATU is highly efficient and often used for sterically hindered couplings or macrocyclizations, but other reagents like EDCI/HOBt can also be effective.[8]
-
-
Work up the reaction by diluting with water and extracting with an organic solvent. Purify by chromatography.
Integrated Synthesis Workflow: A Practical Example
The true power of this scaffold is realized when these regioselective transformations are combined in a multi-step synthesis. The following workflow illustrates a hypothetical, yet practical, route to a complex molecule, mirroring the logic used in advanced pharmaceutical synthesis.
This logical flow, prioritizing the often more sensitive and demanding cross-coupling reaction first, followed by robust amide formation and a final derivatization, represents an efficient strategy for building complex molecules from the this compound scaffold.
References
-
Synthesis of Drugs. (2021, November 27). Lorlatinib [Video]. YouTube. [Link]
- Rich, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922.
-
Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. [Link]
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Zhao, X., et al. (n.d.). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... [Image]. ResearchGate. [Link]
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Hoffman, J. E., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(9), 1200-1212. [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][12][16]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]
-
Infarinato, N. G., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Cancer Discovery, 6(5), 548-559. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(30), 9374-9398. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Csonka, R., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. RSC Advances, 7(58), 36477-36483. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-Bromobenzoic Acid. PubChem Compound Database. Retrieved from [Link]
-
Cífková, E., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(13), 9047-9055. [Link]
-
Imai, K., et al. (2008). Recent progress in the development of derivatization reagents having a benzofuran structure. Biomedical Chromatography, 22(4), 343-353. [Link]
-
Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4141. [Link]
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experimental procedure for N-arylation of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Application Note & Protocol
Strategic N-Arylation of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid: A Guide for Advanced Pharmaceutical Intermediate Synthesis
Introduction: The Significance of N-Arylated Anthranilic Acids
N-Arylated anthranilic acid derivatives are privileged scaffolds in modern medicinal chemistry and materials science. Their structural motif is a cornerstone in a multitude of pharmacologically active compounds, including anti-inflammatory drugs, kinase inhibitors, and various therapeutic agents. The specific substrate, this compound, represents a highly functionalized and challenging building block. Its electron-deficient nature, a result of three halogen substituents and a carboxylic acid group, complicates classical N-arylation approaches. Furthermore, the presence of multiple reactive sites necessitates a highly selective and robust synthetic methodology.
This guide provides a comprehensive, field-proven protocol for the N-arylation of this substrate, focusing on the palladium-catalyzed Buchwald-Hartwig amination. This reaction stands out for its broad substrate scope, functional group tolerance, and relatively mild conditions compared to harsher, traditional methods like the Ullmann condensation.[1][2] We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative literature.
Core Principles: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, proceeding via a palladium-catalyzed cross-coupling mechanism.[1][3] Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The choice of ligand is critical, as it modulates the stability, activity, and steric environment of the palladium center, directly influencing the efficiency of each step, especially the rate-limiting reductive elimination.[5] For electron-deficient anilines like our substrate, bulky, electron-rich phosphine ligands are often required to promote the reaction effectively.[6]
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure, from initial setup to final product characterization.
Caption: General experimental workflow for Palladium-Catalyzed N-Arylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-N-arylation of this compound with a generic aryl halide.
Materials & Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Aryl Halide (e.g., Aryl Bromide/Iodide) | >98% | Commercial | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Palladium precursor. Can be substituted with Pd₂(dba)₃. |
| Xantphos | >98% | Commercial | Ligand. Other bulky phosphine ligands may be screened.[7] |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Commercial | Base. Must be handled under inert atmosphere. K₃PO₄ is an alternative. |
| Anhydrous Toluene | DriSolv® or similar | Commercial | Reaction solvent. Dioxane is also commonly used.[6] |
| Ethyl Acetate | ACS Grade | Commercial | For workup and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab-prepared | For quenching the reaction. |
| Brine | N/A | Lab-prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Quantitative Parameters
The following table provides representative quantities for a 1.0 mmol scale reaction. Optimization may be required for different arylating agents.
| Component | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents | Catalyst Loading |
| This compound | 299.91 | 300 | 1.0 | 1.0 | - |
| Aryl Bromide (example) | ~157.01 | ~188 | 1.2 | 1.2 | - |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 | 2 mol% |
| Xantphos | 578.68 | 23.2 | 0.04 | 0.04 | 4 mol% |
| NaOt-Bu | 96.10 | 135 | 1.4 | 1.4 | - |
| Anhydrous Toluene | - | 5 mL | - | - | - |
Step-by-Step Methodology
Safety Note: Handle sodium tert-butoxide inside a glovebox or glovebag as it is reactive with air and moisture. All solvents should be handled in a well-ventilated fume hood.
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (300 mg, 1.0 mmol), the aryl halide (1.2 mmol), Xantphos (23.2 mg, 0.04 mmol), and Palladium(II) acetate (4.5 mg, 0.02 mmol).
-
Expert Insight: Adding the solid reagents first allows for efficient purging of the atmosphere. The ligand-to-metal ratio is crucial; a 2:1 ratio is often optimal for Xantphos to ensure a monoligated active species.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Inside a glovebox, add the sodium tert-butoxide (135 mg, 1.4 mmol) to the flask. If a glovebox is unavailable, add the base under a positive flow of inert gas.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps, particularly with electron-deficient substrates.[5]
-
-
Reaction Monitoring:
-
Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and draw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a drop of water and dilute with ethyl acetate before analysis. The reaction is typically complete within 8-16 hours.[7]
-
-
Workup and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).[7]
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (10 mL).
-
Rationale: The carboxylic acid moiety on the product may cause it to partition into the aqueous layer if the pH becomes too basic. If this occurs, carefully acidify the aqueous layer with 1M HCl to approximately pH 4-5 and re-extract with ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[7]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective.
-
Combine the fractions containing the pure product and concentrate to yield the final N-arylated compound.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the formation of the new C-N bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR: To observe characteristic stretches (e.g., N-H, C=O).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or degraded). | Use a pre-catalyst or ensure anhydrous/anaerobic conditions. Increase catalyst/ligand loading slightly (e.g., to 3-5 mol%). |
| Insufficiently active base or base degradation. | Use freshly opened, high-purity NaOt-Bu. Consider a stronger base or a different base/solvent combination (e.g., K₃PO₄ in dioxane). | |
| Reaction temperature too low. | Increase the temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide. | Ensure the system is scrupulously free of water and oxygen. |
| Homocoupling of the aryl halide (biaryl formation). | Lower the reaction temperature or decrease the catalyst loading. | |
| Product is Insoluble | Zwitterion formation due to the acidic and basic sites on the molecule. | During workup, adjust the pH carefully. For chromatography, adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve resolution for acidic compounds. |
References
- BenchChem. (2025).
-
Hirsch, M., Dhara, S., & Diesendruck, C. E. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Organic Letters, 18(5), 980–983. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2024). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Hirsch, M., Dhara, S., & Diesendruck, C. E. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Technion - Israel Institute of Technology Research Outputs. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Gáspár, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2530–2537. [Link]
-
Vantourout, J. C., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(15), 3682–3685. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Note and Protocol: N-Arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Uniquely Functionalized Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 3-Amino-4-bromo-2,6-dichlorobenzoic acid is a halogenated benzoic acid derivative of significant interest.[1] Its unique substitution pattern, featuring an electron-donating amino group and multiple electron-withdrawing halogens, creates a distinct reactivity profile, rendering it a valuable building block for complex molecule synthesis.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this versatile scaffold in medicinal chemistry. We will delve into its potential as a key intermediate in the synthesis of bioactive molecules, with a focus on its utility in generating libraries of compounds for screening and lead optimization.
The inherent functionalities of this compound—a carboxylic acid, an amine, and multiple halogen atoms at specific positions—offer a rich platform for a variety of chemical transformations. The carboxylic acid and amino groups are amenable to standard peptide coupling and derivatization reactions, while the halogen substituents, particularly the bromine atom, are prime handles for cross-coupling reactions. This multi-faceted reactivity allows for the systematic and diverse modification of the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1415124-69-4 | [1] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2] |
| Molecular Weight | 284.92 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [1] |
Core Applications in Medicinal Chemistry
The unique arrangement of functional groups on the this compound scaffold makes it a promising starting material for several classes of therapeutic agents.
Intermediate for Quorum Sensing Inhibitors (LuxS Inhibitors)
Scaffold for Potential Cyclooxygenase (COX-2) Inhibitors
The inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for the treatment of inflammation and pain. The structural features of many selective COX-2 inhibitors include a central aromatic ring with specific substituents that allow for selective binding to the COX-2 active site. The substitution pattern of this compound, with its potential for derivatization at the amino and carboxylic acid groups, and further modification via cross-coupling at the bromine position, provides a framework for generating novel COX-2 inhibitors. The presence of the halogen atoms can influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for the COX-2 enzyme.
Experimental Protocols: Synthesis of a Representative Benzamide Derivative
The following protocol details a representative synthetic transformation of this compound into a substituted benzamide. This amide coupling reaction is a cornerstone of medicinal chemistry, used to link molecular fragments and build complexity.
Protocol: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of an N-substituted-3-amino-4-bromo-2,6-dichlorobenzamide.
Materials:
-
This compound
-
A primary amine (e.g., cyclohexylamine as a representative example)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Activation of Carboxylic Acid: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid for nucleophilic attack by the amine.
-
Amine Addition: To the activated mixture, add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and any acid formed during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes unreacted HOBt and any acidic byproducts. The brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-substituted-3-amino-4-bromo-2,6-dichlorobenzamide.
Caption: Workflow for the synthesis of an N-substituted-3-amino-4-bromo-2,6-dichlorobenzamide.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound can be designed to interact with specific biological targets. The following diagram illustrates a hypothetical mechanism where a synthesized inhibitor blocks a signaling pathway crucial for a disease state, such as cancer cell proliferation driven by an overactive kinase.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by a synthesized derivative.
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of diverse compound libraries targeting a range of biological processes. The provided protocol for amide bond formation serves as a foundational example of how this scaffold can be elaborated into more complex, biologically active molecules. Further exploration of its utility in the synthesis of LuxS and COX-2 inhibitors, as well as other therapeutic targets, is warranted and represents a promising avenue for drug discovery and development.
References
-
Chbib, C., et al. (2019). Recent progresses on synthesized LuxS inhibitors: A mini-review. Bioorganic & Medicinal Chemistry, 27(2), 235-243. Retrieved from [Link]
Sources
- 1. Synthesis of LuxS inhibitors targeting bacterial cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. Recent progresses on synthesized LuxS inhibitors: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Amino-4-bromo-2,6-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Anthranilic Acid
3-Amino-4-bromo-2,6-dichlorobenzoic acid is a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group ortho to a carboxylic acid, and a periphery of deactivating and sterically hindering halogen atoms, presents both challenges and opportunities for synthetic chemists. The inherent reactivity of the anthranilic acid core provides a gateway to a diverse range of fused heterocyclic systems. Notably, this scaffold is a precursor to quinazolinones and benzoxazinones, two classes of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of multiple halogen atoms can enhance the lipophilicity and metabolic stability of the resulting molecules, and provide vectors for further functionalization, making this starting material particularly attractive for drug discovery programs.
This document provides a comprehensive guide to the synthesis of novel heterocyclic compounds from this compound, with a focus on practical, field-proven insights and detailed experimental protocols. We will explore the chemical logic behind key synthetic transformations and offer troubleshooting strategies for this challenging substrate.
Core Synthetic Strategies: Navigating the Reactivity of a Halogenated Anthranilic Acid
The synthesis of heterocyclic compounds from this compound primarily revolves around two key transformations of the anthranilic acid moiety: acylation of the amino group followed by cyclization, and condensation reactions involving both the amino and carboxylic acid functionalities. The electron-withdrawing nature of the chlorine and bromine atoms is expected to reduce the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to unsubstituted anthranilic acid.
Strategy 1: Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a wide array of pharmacological activities.[2][3] Two principal routes from our starting material are presented below.
The Niementowski reaction is a classical method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide.[5][6] For our substrate, this would typically involve heating with formamide or another suitable amide at elevated temperatures. Given the reduced reactivity of the starting material, microwave irradiation can be a powerful tool to enhance reaction rates and yields.[5][7][8]
Causality of Experimental Choices:
-
High Temperature/Microwave Irradiation: The electron-withdrawing halogen substituents decrease the nucleophilicity of the 3-amino group, necessitating higher temperatures or microwave energy to drive the initial amide formation and subsequent cyclization.
-
Excess Amide: Using the amide as both a reactant and a solvent can help to drive the reaction to completion.
A more versatile approach involves a two-step sequence: first, the formation of a 2-substituted-4H-3,1-benzoxazin-4-one, followed by reaction with an amine.[1][9][10] This method allows for greater diversity in the final quinazolinone product, as a variety of amines can be introduced in the second step.
Causality of Experimental Choices:
-
Acylation of the Amino Group: The first step involves the acylation of the 3-amino group with an acyl chloride or anhydride. This forms an N-acylanthranilic acid intermediate.
-
Cyclodehydration to the Benzoxazinone: The intermediate is then cyclized to the benzoxazinone, typically by heating with a dehydrating agent like acetic anhydride.
-
Aminolysis of the Benzoxazinone: The benzoxazinone is a reactive intermediate that readily undergoes nucleophilic attack by an amine, leading to ring-opening and subsequent recyclization to form the quinazolinone.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-6,8-dichloro-4(3H)-quinazolinone via Microwave-Assisted Niementowski Reaction
This protocol describes the direct synthesis of the parent quinazolinone ring system from this compound using formamide under microwave irradiation.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 g, 3.51 mmol) and formamide (5 mL, 126 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 30 minutes.
-
After cooling to room temperature, add 20 mL of cold water to the reaction mixture.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure 7-Bromo-6,8-dichloro-4(3H)-quinazolinone.
| Compound | Starting Material | Reagents | Conditions | Yield | m.p. (°C) |
| 7-Bromo-6,8-dichloro-4(3H)-quinazolinone | This compound | Formamide | Microwave, 180 °C, 30 min | ~75% | >300 |
Note: Yield and melting point are estimated based on similar transformations and may require optimization.
Protocol 2: Synthesis of 2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one
This protocol details the synthesis of the benzoxazinone intermediate, a versatile precursor for a variety of quinazolinones.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 3.51 mmol) and acetic anhydride (10 mL).
-
Add a catalytic amount of pyridine (2-3 drops).
-
Heat the mixture at reflux (approximately 140 °C) for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water (50 mL) with vigorous stirring.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
Recrystallize from a suitable solvent such as ethanol or ethyl acetate to obtain pure 2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one.
| Compound | Starting Material | Reagents | Conditions | Yield | m.p. (°C) |
| 2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one | This compound | Acetic anhydride | Reflux, 2 h | ~85% | 210-212 |
Note: Yield and melting point are estimated based on similar transformations and may require optimization.
Protocol 3: Synthesis of 2-Methyl-3-substituted-7-bromo-6,8-dichloroquinazolin-4(3H)-ones from the Benzoxazinone Intermediate
This protocol outlines the conversion of the benzoxazinone intermediate into a diverse library of N-substituted quinazolinones.
Materials:
-
2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Glacial acetic acid or an appropriate solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one (0.5 g, 1.54 mmol) in glacial acetic acid (10 mL).
-
Add the desired primary amine (1.1 equivalents, 1.69 mmol) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-methyl-3-substituted-7-bromo-6,8-dichloroquinazolin-4(3H)-one.
| Compound | Starting Material | Reagents | Conditions | Yield | m.p. (°C) |
| 2-Methyl-3-phenyl-7-bromo-6,8-dichloroquinazolin-4(3H)-one | 2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one | Aniline | Reflux, 4 h | ~80% | 245-247 |
| 2-Methyl-3-benzyl-7-bromo-6,8-dichloroquinazolin-4(3H)-one | 2-Methyl-7-bromo-6,8-dichloro-4H-3,1-benzoxazin-4-one | Benzylamine | Reflux, 4 h | ~82% | 198-200 |
Note: Yields and melting points are estimated and will vary depending on the specific amine used.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction workflows described in this application note.
Caption: Synthetic routes to quinazolinones from this compound.
Caption: Mechanism of 2-methyl-benzoxazinone formation.
Conclusion and Future Perspectives
This compound is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds, particularly quinazolinones and their precursors, benzoxazinones. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemistry of this unique building block. The presence of multiple halogen atoms offers opportunities for further derivatization through cross-coupling reactions, enabling the creation of complex molecular architectures. The anticipated biological activity of the resulting compounds makes this an exciting area for further investigation in the field of drug discovery.
References
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.).
- Al-Obaydi, A. A. M., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biotechnology, 4(3), 135–143.
- Dandia, A., Singh, R., & Khaturia, S. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 93–100.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. International Conference on Technology, Engineering and Science (IConTES).
- Ghahremanzadeh, R., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 716.
- A proposed mechanism for benzoxazinone synthesis. (n.d.).
- El-Hashash, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- (PDF)
- Zin, S. M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society.
- Poronik, Y. M., et al. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. Arkivoc, 2017(2), 7-11.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchG
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- Lei, Z., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6539.
- The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione - ResearchG
- Benzoxazinone synthesis - Organic Chemistry Portal. (n.d.).
- The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione - University of Michigan. (n.d.).
- Technical Support Center: Benzoxazinone Synthesis - Benchchem. (n.d.).
- Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)
- Recent advances in the biological activity of quinazoline - ResearchG
- Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace. (n.d.).
- Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (n.d.).
- Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. (n.d.).
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - MDPI. (n.d.).
- hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
analytical methods for characterizing 3-Amino-4-bromo-2,6-dichlorobenzoic acid products
An In-Depth Guide to the Analytical Characterization of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogen, carboxyl) groups, makes it a versatile synthetic intermediate for developing complex molecules, including potential enzyme inhibitors.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical prerequisites for its successful application in research and development, particularly in the pharmaceutical industry where lot-to-lot consistency and impurity profiling are non-negotiable.
This application note provides a comprehensive guide to the essential analytical methods for the full characterization of this compound. We will delve into the causality behind experimental choices and present detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein form a self-validating system, where orthogonal techniques are used to build a cohesive and trustworthy analytical profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1415124-69-4 | [2][3][4] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2][4] |
| Molecular Weight | 284.92 g/mol | [1][2][4] |
| Appearance | Solid / Powder | [2] |
| Purity (Typical) | ≥95% | [2][5] |
I. Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for assessing the purity of chemical substances. For a multi-functionalized compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for quantitative purity analysis and the detection of process-related impurities or degradation products.
A. Rationale for Method Selection
Reversed-phase HPLC (RP-HPLC) is selected for its exceptional ability to separate compounds based on their hydrophobicity. The substituted benzene ring of the target molecule imparts sufficient non-polar character to be retained on a C18 stationary phase, while the polar amino and carboxylic acid groups ensure its solubility in typical mobile phase systems. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted with sharp peaks, which is essential for accurate quantification.
B. Protocol: Purity Determination by RP-HPLC
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and Methanol.[6]
-
Formic acid, analytical grade.[7]
-
Deionized water.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions over 1 min, and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Dilute further with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Data Analysis and Interpretation:
-
The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
The retention time of the main peak in the sample chromatogram must match that of the reference standard.
-
A Diode Array Detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across the peak, ensuring that the main peak is not co-eluting with an impurity.
II. Mass Spectrometry for Identity Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of a compound by providing an accurate measurement of its molecular weight. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for the structural elucidation of unknown impurities.
A. Rationale for Method Selection
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of ionizable functional groups (carboxylic acid and amino group). The analysis will be run in both positive and negative ion modes to maximize the chances of observing the molecular ion. The key diagnostic feature will be the complex and highly characteristic isotopic pattern generated by the presence of one bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and two chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) atoms. This pattern serves as a definitive fingerprint for the compound.
B. Protocol: Identity Confirmation by LC-MS
1. Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
2. LC and MS Conditions:
-
LC Conditions: Use the same HPLC conditions as described in Section I.B.
-
Ionization Mode: ESI, Positive and Negative.
-
Mass Range: m/z 100-500.
-
Data Interpretation:
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus the mass of a proton.
-
In positive ion mode, expect the protonated molecule [M+H]⁺.
-
Carefully analyze the isotopic distribution of the molecular ion peak cluster. The observed pattern must match the theoretical distribution for a molecule with the elemental formula C₇H₄BrCl₂NO₂. This provides an extremely high degree of confidence in the compound's identity.
-
Table 2: Expected Ions for this compound in MS
| Ion Type | Expected m/z (Monoisotopic) | Expected Isotopic Pattern |
| [M-H]⁻ | 282.88 | Complex pattern due to ¹³C, ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. |
| [M+H]⁺ | 284.90 | Same complex isotopic pattern as the negative ion. |
III. Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation
While chromatography and mass spectrometry can confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides a definitive, atom-by-atom map of the molecule's structure. ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
A. Rationale for Method Selection
¹H NMR will confirm the presence and electronic environment of the single aromatic proton, as well as the protons on the amino and carboxylic acid groups. ¹³C NMR will confirm the presence of the seven unique carbon atoms in the molecule. The combination of these two experiments provides unambiguous proof of the compound's constitution.
B. Protocol: ¹H and ¹³C NMR Spectroscopy
1. Instrumentation and Consumables:
-
NMR Spectrometer (400 MHz or higher).[8]
-
5 mm NMR tubes.
-
Deuterated solvent: DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal does not interfere with key regions of the spectrum.[8]
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.[8]
3. Data Acquisition and Interpretation:
-
¹H NMR:
-
Expected Signals:
-
A singlet in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the single proton on the ring. Its singlet nature confirms it has no adjacent protons.
-
A broad singlet for the two protons of the amino (-NH₂) group.
-
A very broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid (-COOH) proton.
-
-
-
¹³C NMR:
-
Expected Signals:
-
Seven distinct signals should be observed.
-
One signal in the ~165-175 ppm region corresponding to the carboxylic acid carbon.
-
Six signals in the aromatic region (~110-150 ppm) for the carbons of the benzene ring. The carbons directly attached to the electronegative halogens and the carboxyl group will be further downfield.
-
-
IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and straightforward technique used to confirm the presence of key functional groups within the molecule. It serves as a valuable orthogonal technique to corroborate the structural information obtained from NMR.
A. Rationale for Method Selection
The vibrational frequencies of chemical bonds are highly characteristic. FTIR can quickly verify the presence of the carboxylic acid O-H and C=O bonds, the amine N-H bonds, and the aromatic C=C bonds, providing a quick quality check and identity confirmation.
B. Protocol: FTIR Analysis
1. Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.[8]
2. Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.[8]
3. Data Acquisition and Interpretation:
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Compare the obtained spectrum with the expected absorption bands.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| Amine | N-H stretch | 3300 - 3500 | Two medium peaks |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, sharp |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to strong peaks |
| Halogen Bonds | C-Cl, C-Br | < 800 (Fingerprint Region) | - |
V. Comprehensive Analytical Workflow
A logical workflow ensures that all necessary data is collected efficiently to build a complete analytical profile of the compound. The following diagram illustrates a typical workflow for the characterization of a new batch of this compound.
Caption: Comprehensive workflow for the analytical characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach to unequivocally determine its identity, purity, and structure. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for structural elucidation, and FTIR for functional group verification provides a robust and reliable dataset. By following the detailed protocols and understanding the rationale behind each method as outlined in this guide, researchers and quality control scientists can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
-
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
RSC Publishing. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. [Link]
-
Indiamart. 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid, Packaging Type: Bag. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1415124-69-4|this compound|BLD Pharm [bldpharm.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.
Introduction: The Synthetic Challenge
This compound is a highly substituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, its synthesis is not trivial. The primary challenge lies in achieving high regioselectivity during the bromination step. The benzene ring is substituted with both an activating group (the amino group, -NH₂) and deactivating groups (the two chloro groups, -Cl, and the carboxylic acid, -COOH). The interplay of these electronic and steric effects dictates the position of the incoming bromine electrophile, often leading to mixtures of isomers and reduced yields of the desired product.
This guide provides a proposed synthetic pathway and addresses potential issues through a detailed troubleshooting section and frequently asked questions.
Proposed Synthetic Pathway
A logical and common approach to synthesizing the target molecule is the direct electrophilic bromination of the precursor, 3-Amino-2,6-dichlorobenzoic acid. This precursor features a strongly activating ortho-, para- directing amino group and two deactivating, meta- directing chloro groups. The position para to the amino group is the most sterically accessible and electronically favorable site for bromination.
Overall Reaction:
3-Amino-2,6-dichlorobenzoic acid → this compound
The workflow for this synthesis is outlined below:
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is very low. What are the most likely causes?
A1: Low yield can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by using Thin Layer Chromatography (TLC) to check for the presence of the starting material (3-Amino-2,6-dichlorobenzoic acid). If starting material remains, consider extending the reaction time or slightly increasing the temperature after the initial addition of NBS.
-
Purity of Reagents: Ensure your starting material is pure and that the N-Bromosuccinimide (NBS) is of high quality. Impure NBS, which often appears yellow, can be unreliable and should be recrystallized from hot water before use.[1] The solvent (e.g., DMF) should be anhydrous, as water can react with NBS and affect the reaction outcome.
-
Inefficient Workup: The product may be partially soluble in the workup solution. When precipitating the product in water, ensure the solution is cold to minimize solubility losses. Use a minimal amount of solvent for any washing steps.
-
Side Reactions: The formation of byproducts, such as di-brominated species, will consume your starting material and lower the yield of the desired product. See Q2 for managing this issue.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for bromination at the C4 position?
A2: Achieving high regioselectivity is the central challenge. The amino group strongly directs bromination to the ortho (C2, C6) and para (C4) positions. Since the C2 and C6 positions are already occupied by chlorine atoms, the primary competition is between the C4 and other available positions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for these types of reactions. NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination and improves selectivity.[2]
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination on substituted anilines.[3][4] In polar aprotic solvents like DMF or acetonitrile, the activating effect of the amino group at the para position is enhanced, favoring the formation of the desired 4-bromo isomer.[3]
-
Temperature Control: Perform the addition of NBS at a low temperature (0-5 °C). This helps to control the reaction rate and thermodynamically favors the formation of the more stable C4-brominated product over kinetically formed side products.[5] Adding the NBS portion-wise rather than all at once also helps maintain control.
Q3: The reaction is very slow or doesn't seem to start. What should I check?
A3: A stalled reaction is often due to reagent or condition issues.
-
NBS Quality: As mentioned, old or impure NBS is a common culprit. A simple recrystallization can often solve the problem.[1]
-
Acid Scavenging: The reaction generates succinimide as a byproduct. While generally not problematic, in some systems, the presence of trace acid (HBr) can protonate the starting aniline, deactivating it towards further electrophilic substitution. The reaction is typically run without a base, but ensuring anhydrous and neutral conditions is key.
-
Insufficient Activation: While NBS is often used without a catalyst for activated rings like anilines, some less reactive systems may benefit from a mild acid catalyst to generate a more potent electrophilic bromine species.[6] However, for this substrate, catalysis is likely unnecessary and could lead to more side products. Focus on reagent purity and conditions first.
Q4: How can I effectively purify the final product and remove persistent impurities?
A4: The primary impurities are likely unreacted starting material and potentially a di-brominated byproduct.
-
Recrystallization: This is the most effective method for purifying solid aromatic carboxylic acids. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude product in the minimum amount of hot solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., water) until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Acid-Base Extraction: If the starting material and product have significantly different pKa values, an aqueous workup involving pH adjustment could help. However, given their structural similarity, this is likely to be ineffective.
-
Column Chromatography: While possible, chromatography of acidic compounds on silica gel can be challenging due to streaking. If necessary, a solvent system doped with a small amount of acetic acid (e.g., 1%) can improve separation.
Frequently Asked Questions (FAQs)
-
What is the role of the chloro-substituents in this reaction? The two chlorine atoms are electron-withdrawing and deactivating towards electrophilic aromatic substitution. They also provide significant steric hindrance around the C2 and C6 positions, effectively blocking them from reaction and helping to direct the incoming electrophile to the C4 position, which is para to the activating amino group.
-
Why is N-Bromosuccinimide (NBS) the recommended brominating agent? NBS is a crystalline solid that is safer and easier to handle than volatile, corrosive liquid bromine.[2] Mechanistically, it serves as a source for a low concentration of Br₂, minimizing side reactions like polybromination that can occur with an excess of Br₂.[1][2]
-
How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, perhaps with 1% acetic acid) to clearly separate the starting material from the product. The product, being more halogenated and heavier, should have a slightly different Rf value than the starting material. Visualize the spots under UV light.
-
What safety precautions are essential for this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
NBS is an irritant. Avoid inhalation of dust and contact with skin.
-
Handle all organic solvents with care, avoiding ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
-
Optimized Experimental Protocol
This protocol is a proposed method based on established principles of electrophilic aromatic substitution on activated and substituted aromatic rings.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-Amino-2,6-dichlorobenzoic acid | 206.03 | 2.06 g | 10.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | 1.05 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - | - |
| Deionized Water | - | 200 mL | - | - |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-2,6-dichlorobenzoic acid (2.06 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
NBS Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 1% Acetic Acid) until the starting material spot is consumed.
-
Workup & Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 25 mL portions of cold deionized water to remove residual DMF and succinimide.
-
Drying & Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water solvent system to yield pure this compound.
Troubleshooting Decision Workflow
If you encounter issues, this workflow can help diagnose the problem.
References
-
LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Available at: [Link]
-
Wang, Z., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 743–748. Available at: [Link]
-
Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Available at: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2023). N-Bromosuccinimide (NBS) reagent application & mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide Is A More Convenient Alternative to Bromine (Br2). Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. lookchem.com [lookchem.com]
- 5. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
purification of crude 3-Amino-4-bromo-2,6-dichlorobenzoic acid by recrystallization
Introduction
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS No. 1415124-69-4) via recrystallization. This process is critical for removing impurities such as unreacted starting materials, by-products, and color bodies, ensuring the final compound meets the stringent purity requirements for pharmaceutical development and scientific research. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No crystals form after the hot solution has cooled to room temperature.
-
Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[1] The concentration of the target compound is below its saturation point at room temperature, preventing nucleation and crystal growth.
-
Solution: Re-heat the solution and boil off a portion of the solvent (typically 10-20% of the volume) to increase the concentration. Allow the solution to cool again slowly. If you are unsure, you can always remove the solvent entirely by rotary evaporation and restart the process with a smaller volume of solvent.[1][2]
-
Possible Cause 2: Supersaturation. The solution may be supersaturated, a metastable state where crystallization is kinetically hindered.[1]
-
Solution: Induce crystallization using one of the following methods:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]
-
Seed Crystals: Add a tiny crystal of pure this compound (if available) to the solution. This provides a template for further crystal formation.[2]
-
Further Cooling: Place the flask in an ice-water bath to significantly decrease the solubility of the compound. Combine this with scratching for best results.
-
Issue 2: The compound "oils out" instead of forming solid crystals.
-
Possible Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, causing the solute to separate as a liquid (oil) rather than a solid crystal lattice.
-
Solution: Return the oiled-out mixture to the heat source, add a small amount of additional solvent to redissolve the oil, and consider a preliminary purification step. If colored impurities are present, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can remove them.[2][4] Then, attempt the recrystallization again, ensuring very slow cooling.
-
Possible Cause 2: Solution is too concentrated / Cooling is too rapid. If the solution is highly supersaturated upon cooling, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered, supercooled liquid.
-
Solution: Reheat the solution to redissolve the oil. Add a small, measured amount of extra solvent (e.g., 5-10% more) to slightly reduce the saturation level.[1] Ensure the solution cools as slowly as possible by insulating the flask (e.g., covering it with a beaker or placing it in a dewar).[5]
Issue 3: The resulting crystals are colored (e.g., yellow or brown), but the pure compound should be white/off-white.
-
Possible Cause: The presence of colored, polar impurities that have co-precipitated with your product. These are often polymeric or degradation by-products from the preceding synthetic steps.
-
Solution: Perform a charcoal treatment. Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution and boil for 5-10 minutes.[4][6] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool slowly to form decolorized crystals. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding the charcoal.
Issue 4: The recrystallization yield is very low.
-
Possible Cause 1: Using too much solvent. While ensuring complete dissolution, an excessive volume of solvent will retain a significant amount of your product in the mother liquor even after cooling.[1]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent in small portions to the solid with heating, waiting for it to dissolve before adding more.[3]
-
Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before your product solution. Use a stemless or short-stemmed funnel to reduce the surface area for premature crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
An ideal solvent should dissolve the compound well when hot but poorly when cold.[7] Given the multiple polar functional groups (carboxylic acid, amine) and the halogenated aromatic ring, a moderately polar solvent or a mixed-solvent system is recommended.
-
Primary Recommendation: An alcohol/water mixture (e.g., ethanol/water or methanol/water) is an excellent starting point. The compound should be soluble in the alcohol and less soluble in water. Dissolve the crude solid in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.
-
Alternative: A mixture of dichloromethane and methanol has been successfully used for recrystallizing the structurally similar 4-Amino-3-bromobenzoic acid and is a viable option.[8][9] Alcohols like methanol and ethanol are often effective for aromatic compounds.[3]
Q2: How can I determine the optimal solvent without extensive trial and error?
Use a small-scale test tube method. Place a small amount of your crude material (20-30 mg) in several different test tubes. Add a few drops of a candidate solvent to each.
-
If it dissolves immediately at room temperature, the solvent is too good.
-
If it doesn't dissolve at room temperature, heat the test tube. If it dissolves when hot and precipitates upon cooling, you have found a good candidate solvent.[3]
-
If it remains insoluble even when hot, the solvent is unsuitable.
Q3: What are the expected impurities from the synthesis of this compound?
Impurities can include unreacted starting materials, regioisomers (if the bromination or chlorination steps are not perfectly selective), and by-products from side reactions. For instance, if synthesized via bromination of an aminodichlorobenzoic acid precursor, isomeric bromination products could be present.[10] These closely related structures are often effectively removed by recrystallization due to differences in their crystal lattice packing energies.
Q4: What are the key safety precautions when performing this recrystallization?
This compound and its related halogenated benzoic acids are classified as irritants.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Ventilation: Perform the procedure in a well-ventilated fume hood, especially when working with volatile organic solvents.[13]
-
Handling: Avoid inhalation of dust and prevent skin and eye contact.[12][13] In case of contact, wash the affected area thoroughly with soap and water.[13]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[13]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using an ethanol/water solvent system.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
On a stirring hotplate, add hot 95% ethanol in small portions (1-2 mL at a time) while heating and stirring, until the solid just dissolves. Note the volume of ethanol used.
-
-
Charcoal Treatment (Optional, if solution is colored):
-
Remove the flask from the heat and let it cool slightly.
-
Add a spatula-tip (~20 mg) of activated charcoal.
-
Return the flask to the hotplate and gently boil for 5 minutes.
-
-
Hot Gravity Filtration (Required if charcoal was used, otherwise optional):
-
Pre-heat a stemless funnel and a new 50 mL Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
-
Crystallization:
-
Re-heat the clear filtrate to boiling.
-
Add hot deionized water dropwise until the solution remains faintly turbid.
-
Add 1-2 drops of hot ethanol to redissolve the turbidity, resulting in a saturated solution.
-
Remove the flask from the heat, cover it with a watch glass or beaker, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Data & Workflow Summary
Table 1: Key Recrystallization Parameters
| Parameter | Recommended Value/System | Rationale |
| Primary Solvent System | 95% Ethanol / Deionized Water | Good solubility in hot ethanol; poor solubility in cold aqueous ethanol. |
| Alternative Solvent | Dichloromethane / Methanol | Proven effective for structurally similar aromatic acids.[8][9] |
| Dissolution Temp. | Boiling point of the solvent | To ensure the minimum amount of solvent is used for saturation. |
| Cooling Rate | Slow (ambient cooling followed by ice bath) | Promotes the formation of large, pure crystals by allowing selective lattice formation.[3][5] |
| Washing Solvent | Ice-cold 50:50 Ethanol/Water | Removes mother liquor without significantly dissolving the purified crystals. |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit r/chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Recrystallization of Benzoic Acid. University of Wisconsin-Madison. [Link]
-
Solvent for recrystallization of benzoic acid? (2017). Chemistry Stack Exchange. [Link]
-
The Recrystallization of Benzoic Acid. University of Massachusetts. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Suzuki Coupling of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Overview & Key Challenges
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This substrate is a valuable building block in pharmaceutical and materials science, but its unique structure presents significant challenges that can lead to low yields and complex side reactions.
The primary difficulties arise from the substrate's sterically hindered environment. The bromine atom is flanked by two ortho-substituents (a chloro and an amino group), which severely impedes the crucial oxidative addition step with the palladium catalyst.[1][2] Furthermore, the presence of a free amine can lead to catalyst inhibition or poisoning, while the carboxylic acid moiety can influence solubility and interact with the basic reaction medium.[3][4]
This guide provides in-depth troubleshooting strategies, mechanistic explanations for common side reactions, and optimized protocols to help you navigate these challenges successfully.
The Reaction Landscape: Desired Pathway vs. Common Side Reactions
Understanding the potential reaction pathways is the first step in troubleshooting. The desired catalytic cycle can be diverted at multiple points, leading to unwanted byproducts.
Caption: The Suzuki cycle and key off-cycle side reactions.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes?
This is the most frequent issue and typically points to two main problems: inefficient oxidative addition due to steric hindrance or catalyst deactivation.
-
Issue A: Inefficient Oxidative Addition
-
Explanation: The two bulky chlorine atoms and the amino group ortho to the bromine create a highly crowded environment. This steric congestion significantly slows down the rate-limiting step of the catalytic cycle: the insertion of the palladium catalyst into the carbon-bromine bond.[1][2]
-
Troubleshooting Strategy:
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos .[1][5] These ligands promote both oxidative addition and the subsequent reductive elimination step.[5][6][7] N-heterocyclic carbenes (NHCs) are also a powerful alternative for hindered substrates.[2]
-
Base and Temperature: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the challenging transmetalation step.[1] Increasing the reaction temperature (e.g., to 80–110 °C in solvents like dioxane or toluene) is often necessary to overcome the high activation energy of oxidative addition.[1]
-
-
-
Issue B: Catalyst Deactivation/Poisoning
-
Explanation: The nitrogen atom of the free amino group on your substrate can coordinate to the palladium center. This binding can occupy a coordination site needed for the catalytic cycle, effectively "poisoning" or inhibiting the catalyst.[3][4] The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[2][5]
-
Troubleshooting Strategy:
-
Use Robust Ligands: The bulky ligands mentioned above (e.g., XPhos) can help create a steric shield around the palladium center, reducing the ability of the amino group to coordinate.
-
Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
-
Protecting Group (Last Resort): If other strategies fail, consider protecting the amino group (e.g., as an acetamide or Boc-carbamate). This adds synthetic steps but can definitively solve the poisoning issue.
-
-
Q2: I've isolated a major byproduct with a mass corresponding to 3-Amino-2,6-dichlorobenzoic acid (loss of bromine, gain of hydrogen). What is it and how do I prevent it?
You are observing hydrodehalogenation , a common side reaction where the halogen is replaced by a hydrogen atom.[2][8][9]
-
Mechanism: This side reaction typically occurs after the oxidative addition step. If the subsequent transmetalation step is slow (due to steric hindrance or other factors), the Ar-Pd-X intermediate can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then occurs, producing the dehalogenated byproduct and regenerating Pd(0).[9] Potential hydride sources include water, alcohol solvents, or even certain bases and amines.[10][11][12]
-
Troubleshooting Strategies:
-
Solvent and Base Choice: Strictly use anhydrous, aprotic solvents like dioxane, THF, or toluene. Avoid alcohols (methanol, ethanol) as they can be potent hydride sources.[8] Use a dry, non-nucleophilic base like K₃PO₄.[2]
-
Accelerate the Main Cycle: The best way to suppress hydrodehalogenation is to make the desired Suzuki coupling pathway faster. Using highly active, bulky ligands (XPhos, SPhos) accelerates transmetalation and reductive elimination, allowing the desired cycle to outcompete the hydrodehalogenation pathway.[2]
-
Water Management: While some Suzuki reactions benefit from a small amount of water, it can be detrimental if hydrodehalogenation is an issue.[10][11] Try running the reaction under strictly anhydrous conditions.
-
Q3: My boronic acid starting material is being consumed, but I'm getting the corresponding arene byproduct (Ar'-H) instead of my coupled product. What is happening?
This side reaction is known as protodeboronation . It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[13]
-
Mechanism: Protodeboronation is essentially a protonolysis of the boronic acid. It can be catalyzed by acid or base and is highly dependent on the presence of a proton source (most commonly water).[13] Electron-deficient or heteroaromatic boronic acids are particularly susceptible to this process.[14]
-
Troubleshooting Strategies:
-
Use Boronic Esters: The most effective solution is to replace the boronic acid with a more stable derivative. Pinacol boronic esters (Bpin) or MIDA boronates are significantly more resistant to protodeboronation.[9][14] These reagents act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[13][15]
-
Anhydrous Conditions: As with hydrodehalogenation, minimizing water is crucial. Use anhydrous solvents and ensure your base is dry.
-
Base Selection: In some cases, using a milder base like potassium fluoride (KF) can suppress protodeboronation.[16]
-
Q4: I am observing significant formation of a biaryl byproduct derived from the dimerization of my boronic acid (Ar'-Ar'). How can I stop this?
This is homo-coupling of the boronic acid, a frequent byproduct, especially if the reaction is not properly deoxygenated.
-
Mechanism: The homo-coupling of boronic acids is often mediated by Pd(II) species. If atmospheric oxygen is present, it can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to form the homo-coupled dimer and regenerate Pd(0).[17][18][19]
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. You must thoroughly remove dissolved oxygen from your solvent(s) and reaction mixture. This is typically done by sparging with an inert gas (nitrogen or argon) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1][17]
-
Use a Reducing Agent: Adding a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium catalyst in its active Pd(0) oxidation state, suppressing the Pd(II)-mediated homo-coupling pathway.[17][19]
-
Catalyst Choice: Using a pre-formed, air-stable Pd(0) precatalyst can sometimes give more consistent results than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂.
-
Troubleshooting Workflow
Use this flowchart to diagnose and address issues in your experiment.
Caption: A step-by-step diagnostic workflow for troubleshooting.
Experimental Protocol: Ligand and Base Screening for Hindered Substrates
This protocol provides a general method for optimizing the reaction by screening different ligands and bases, which is often necessary for challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst, 1-3 mol%)
-
Screening Ligands (e.g., XPhos, SPhos, RuPhos, 2-6 mol%)
-
Screening Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Reaction vials with stir bars and septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the this compound (e.g., 0.1 mmol, 1.0 eq), the boronic acid partner (0.12 mmol, 1.2 eq), and the base (0.3 mmol, 3.0 eq) to each reaction vial.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous solvent. This ensures accurate dispensing of small quantities.
-
Degassing: Add the degassed anhydrous solvent to each vial to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Add the catalyst/ligand stock solution to each vial under an inert atmosphere.
-
Reaction: Seal the vials tightly and place them in a preheated heating block or oil bath (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots, quenching, and analyzing by LC-MS to determine conversion and byproduct formation.
-
Analysis: Compare the results from different ligand/base combinations to identify the optimal conditions that provide the highest yield of the desired product while minimizing side reactions.
Table 1: Summary of Troubleshooting Strategies
| Problem | Primary Cause(s) | Key Solutions |
| Low/No Yield | Steric Hindrance, Catalyst Poisoning | Use bulky, electron-rich ligands (XPhos, SPhos); strong base (K₃PO₄); higher temperature.[1][2][4] |
| Hydrodehalogenation | Slow Transmetalation, Hydride Source | Use anhydrous aprotic solvents; avoid alcohols; use highly active ligands to accelerate coupling.[2][8][9] |
| Protodeboronation | Unstable Boronic Acid, Proton Source | Use a boronic ester (Bpin, MIDA); ensure anhydrous conditions.[9][13][14] |
| Homo-coupling | Presence of Oxygen (O₂), Pd(II) species | Rigorously degas all reagents and solvents; maintain an inert atmosphere.[17][18][19] |
References
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Nakao, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Reddit. (2016). Question about ligand effect in Pd coupling and amination. [Link]
-
Wang, D.-H., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH National Center for Biotechnology Information. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalysis for 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with the challenging substrate, 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This molecule presents a unique combination of steric hindrance, electronic deactivation, and multiple coordinating functional groups, making it a formidable substrate for even seasoned chemists. This guide is structured to provide rapid answers to common issues and in-depth troubleshooting strategies to systematically overcome synthetic hurdles.
Understanding the Challenge
The target substrate, this compound, is difficult for several reasons:
-
Steric Hindrance: The two chlorine atoms ortho to the bromine atom create a highly crowded environment, impeding the crucial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[1][2]
-
Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aryl bromide, making it less susceptible to oxidative addition.
-
Multiple Coordinating Groups: The presence of a free amine (-NH2) and a carboxylic acid (-COOH) can lead to catalyst inhibition or undesired side reactions.[3][4] These groups can coordinate to the palladium center, potentially displacing essential ligands or altering the catalyst's electronic properties.
This guide will help you navigate these challenges to achieve successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion. Where do I start troubleshooting?
A1: Start by confirming the integrity of your foundational reaction components.
-
Inert Atmosphere: Ensure your reaction was set up and maintained under a strictly inert atmosphere (argon or nitrogen). Oxygen can rapidly deactivate the active Pd(0) catalyst.[5]
-
Reagent Purity: Verify the purity of your starting materials and ensure your solvent is anhydrous and thoroughly degassed. Impurities, especially water or oxygen, can poison the catalyst.[5]
-
Catalyst Activity: Test your palladium source and ligand in a reliable control reaction with a simpler, more activated substrate (e.g., 4-bromoanisole) to confirm the catalyst system is active.
Q2: What is the best starting point for ligand selection with this hindered substrate?
A2: For sterically demanding substrates like this, bulky, electron-rich phosphine ligands are essential.[6][7] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination. Excellent starting points are the Buchwald biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[5][8] N-heterocyclic carbenes (NHCs) can also be highly effective for coupling hindered aryl chlorides and bromides.[9][10]
Q3: The free carboxylic acid seems to be causing issues. Should I protect it?
A3: Yes, protection is often a prudent strategy. The acidic proton can react with the base, and the resulting carboxylate can coordinate to the palladium center, potentially inhibiting catalysis or causing solubility problems.[3] Converting the carboxylic acid to a simple methyl or ethyl ester is a common and effective strategy to mitigate these issues. You can then hydrolyze the ester post-coupling.[11]
Q4: I am observing a significant amount of a debrominated byproduct (3-Amino-2,6-dichlorobenzoic acid). What causes this?
A4: This side reaction is called hydrodehalogenation and is a common issue, especially with electron-deficient aryl halides.[12][13] It occurs when a palladium-hydride species is formed in the catalytic cycle, which then reductively eliminates with your substrate to replace the bromine with hydrogen.[14] Potential hydride sources include trace water, amine bases, or certain solvents.[14][15] Switching to a non-coordinating, anhydrous solvent like toluene or dioxane and using a carbonate or phosphate base instead of an amine base can help minimize this.
In-Depth Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
Low conversion is typically a result of an insufficiently reactive catalytic system for this challenging substrate. The primary bottleneck is the oxidative addition step.
Caption: Troubleshooting workflow for low reaction conversion.
-
Ligand Screening is Critical: The electronic properties and steric bulk of the ligand directly influence the rate of oxidative addition. For this substrate, a highly active catalyst is needed.
-
Rationale: Bulky biarylphosphine ligands (e.g., Buchwald ligands) create a sterically crowded palladium center that is more electron-rich and reactive, accelerating the C-Br bond cleavage.[8][16] They stabilize the monoligated Pd(0) species, which is often the active catalyst.
-
Action: Set up a parallel screen with a panel of ligands. A recommended starting set is XPhos, SPhos, RuPhos, and tBuXPhos . Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
-
Employ a Modern Precatalyst: Using a well-defined palladacycle precatalyst (e.g., XPhos Pd G3) can provide more consistent results.
-
Rationale: Precatalysts are air-stable and ensure the efficient in-situ formation of the active Pd(0)L species, bypassing potentially problematic reduction steps that can occur with Pd(II) sources like Pd(OAc)₂.[17]
-
Action: Replace your Pd(OAc)₂/ligand system with an equimolar amount of a G2, G3, or G4 palladacycle precatalyst (1-3 mol %).
-
-
Optimize the Base and Solvent System: The choice of base and solvent is interdependent and crucial for success.
-
Rationale: A sufficiently strong base is required to facilitate the transmetalation step in Suzuki couplings or deprotonate the nucleophile in Buchwald-Hartwig aminations.[18][19] However, the base must be compatible with the functional groups on your substrate. The solvent must solubilize all components and be stable at high temperatures.
-
Action: Screen a matrix of bases and solvents. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to organic amine bases or weaker carbonate bases for difficult couplings.[3] Anhydrous, non-coordinating solvents like toluene, 1,4-dioxane, or CPME are excellent choices.
-
-
Increase Reaction Temperature: Cross-coupling reactions of deactivated and hindered aryl halides often require thermal energy.
-
Rationale: The activation energy for oxidative addition is high. Increasing the temperature provides the necessary energy to overcome this barrier. Microwave heating can be particularly effective at rapidly reaching high temperatures and accelerating slow reactions.[20][21]
-
Action: Incrementally increase the reaction temperature from 80 °C up to 120 °C. If using a sealed vial, microwave irradiation for 15-60 minutes at 100-140 °C can be highly effective.
-
| Entry | Ligand (2 mol%) | Base (2.5 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane | 100 | <5 |
| 2 | XPhos | K₂CO₃ | Dioxane | 100 | 45 |
| 3 | SPhos | K₂CO₃ | Dioxane | 100 | 52 |
| 4 | SPhos | K₃PO₄ | Dioxane | 100 | 78 |
| 5 | SPhos | K₃PO₄ | Toluene | 110 | 85 |
Yields are hypothetical for illustrative purposes.
Problem 2: Significant Side Product Formation
Even with good conversion, side reactions can dramatically lower the yield of your desired product. For this substrate, hydrodehalogenation is the most probable side reaction.
Caption: Catalytic cycle showing the hydrodehalogenation side pathway.
-
Scrupulous Control of Water:
-
Rationale: Water can be a proton source that leads to the formation of palladium-hydride species.
-
Action: Use freshly distilled, anhydrous solvents. Dry bases (like K₃PO₄) in an oven before use. Ensure all glassware is flame-dried under vacuum.
-
-
Choice of Base:
-
Rationale: Some bases, particularly alkoxides or hydroxides, can generate hydrides through pathways like β-hydride elimination from the alkoxide.[15]
-
Action: Use anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid using NaOtBu unless absolutely necessary, and if so, ensure the reaction is strictly anhydrous.
-
-
Use Aryltrifluoroborates or MIDA Boronates (for Suzuki Coupling):
-
Rationale: Compared to boronic acids, potassium aryltrifluoroborates and MIDA boronates are more robust and less prone to protodeboronation (replacement of the boron group with hydrogen), which can be another source of arene byproduct.[18][22]
-
Action: Synthesize the potassium trifluoroborate salt from your boronic acid using KHF₂. This often improves reaction cleanliness and yield.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with the methyl ester of this compound.[11][23]
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add the methyl 3-amino-4-bromo-2,6-dichlorobenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Inerting: Seal the vessel with a septum, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol %) and the anhydrous solvent (e.g., toluene, 0.2 M).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, or until TLC/LCMS analysis shows consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): The resulting methyl ester can be hydrolyzed to the free carboxylic acid using standard conditions (e.g., LiOH in THF/water).
References
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- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/224976725_Ligand-supported_palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides]
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Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and[9][24]-Sigmatropic Rearrangement. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02058]
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- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [URL: https://www.researchgate.net/publication/224976725_Ligand-supported_palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides]
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- Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c756910f50db222629b3c4]
- Decarboxylative cross-coupling. Wikipedia. [URL: https://en.wikipedia.
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- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [URL: https://www.researchgate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [URL: https://www.researchgate.
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- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1175]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
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- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- The Suzuki Reaction. Chem 115 Myers. [URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj75O3Xqf-GAxX_l1YBHZtED48QFnoECBEQAQ&url=https%3A%2F%2Fmyers.iq.harvard.edu%2Ffiles%2Fmyers-group%2Ffiles%2F12-suzuki.pdf&usg=AOvVaw0k61s6_j65lW9C6W3F8Q8Z]
- Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01625]
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. [URL: https://www.researchgate.net/publication/231140306_The_Palladium-Catalyzed_Cross-Coupling_Reaction_of_Carboxylic_Anhydrides_with_Arylboronic_Acids_A_DFT_Study]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Catalysis/25.04%3A_Suzuki-Miyaura_Coupling]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5146908/]
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0483479]
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Sources
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- 3. reddit.com [reddit.com]
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Technical Support Center: Troubleshooting Low Reactivity of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid
Welcome to our dedicated technical support guide for 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS No. 1415124-69-4). This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this sterically hindered and electronically complex building block into their synthetic workflows. Here, we address common challenges related to its reactivity and provide field-proven insights and solutions in a direct question-and-answer format.
Understanding the Molecule: A Pre-emptive Analysis
Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound that contribute to its challenging reactivity. The molecule's structure presents a confluence of steric and electronic effects that must be carefully managed.
-
Steric Hindrance: The two chlorine atoms positioned ortho to the carboxylic acid group create significant steric bulk. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which can impede the approach of reagents.[1][2][3]
-
Electronic Effects: The presence of three halogen substituents (two chloro and one bromo) makes the aromatic ring electron-deficient. Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect.[4][5][6][7] This electronic deficiency can reduce the nucleophilicity of the amino group and affect the reactivity of the aryl bromide in cross-coupling reactions.
-
Acidity of the Carboxylic Acid: A consequence of the ortho effect is an increase in the acidity of the carboxylic acid. The steric hindrance prevents the carboxyl group from being coplanar with the benzene ring, which inhibits resonance and strengthens the acid.[1][2][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols.
Amide Bond Formation
Question 1: I am experiencing low yields or no reaction when trying to form an amide with this compound using standard coupling reagents like EDC/HOBt. What is the likely cause and how can I overcome this?
Answer:
The primary challenge in forming an amide bond with this substrate is the severe steric hindrance around the carboxylic acid. The two ortho-chloro substituents physically block the approach of the amine and the coupling agent's activated intermediate. Standard coupling conditions are often insufficient to overcome this steric barrier.
Root Cause Analysis:
-
Steric Hindrance: The ortho-chloro groups prevent the formation of the activated ester intermediate and/or the subsequent nucleophilic attack by the amine.
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the sterically encumbered carboxyl group effectively.
Recommended Solutions:
-
Utilize More Powerful Coupling Reagents: Switch to a more reactive coupling reagent known to be effective for hindered substrates.
Coupling Reagent Additive Base Solvent Typical Reaction Time (h) Expected Yield (%) Notes HATU None DIPEA DMF 2-4 >90 Highly efficient for challenging couplings, though more expensive.[9] T3P® None Pyridine EtOAc 4-6 >90 A versatile and safe reagent with an easy workup.[9] COMU None DIPEA DMF 2-4 >85 Another highly effective uronium-based coupling reagent. -
Convert to an Acyl Chloride: A more robust method is to convert the carboxylic acid to the more reactive acyl chloride, which can then react with the amine.
Protocol: Acyl Chloride Formation and Amidation
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops). Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of your amine (1.1 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.0 eq) in DCM. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Question 2: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low conversion to the desired biaryl product. How can I improve the reaction efficiency?
Answer:
The low reactivity in Suzuki-Miyaura coupling stems from the electron-deficient nature of the aryl bromide and potential catalyst inhibition by the free amino and carboxylic acid groups.
Root Cause Analysis:
-
Electron-Deficient Aryl Bromide: The electron-withdrawing nature of the two chloro substituents and the carboxylic acid deactivates the aryl bromide towards oxidative addition to the palladium(0) catalyst.[10][11][12]
-
Functional Group Interference: The free amino and carboxylic acid groups can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.
-
Steric Hindrance: The ortho-chloro groups can also hinder the approach of the palladium catalyst to the C-Br bond.
Recommended Solutions:
-
Protect the Functional Groups: Protecting the amino and/or carboxylic acid groups can significantly improve the reaction outcome by preventing catalyst inhibition and improving solubility.
-
Carboxylic Acid Protection: Convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification (reflux in methanol or ethanol with a catalytic amount of sulfuric acid).
-
Amino Group Protection: The amino group can be protected as a carbamate (e.g., Boc) or an amide, although this adds extra synthetic steps. Often, with the right choice of ligand and base, protection of the amine is not necessary.[13]
-
-
Optimize the Catalyst System: The choice of palladium catalyst and ligand is critical for coupling electron-deficient and sterically hindered aryl halides.
Palladium Precursor Ligand Base Solvent Temperature (°C) Notes Pd(OAc)₂ or Pd₂(dba)₃ SPhos or XPhos K₃PO₄ or Cs₂CO₃ Dioxane/Water or Toluene/Water 80-110 Buchwald-type biaryl phosphine ligands are highly effective for challenging substrates.[14] Pd(PPh₃)₄ None Na₂CO₃ or K₂CO₃ Toluene/Ethanol/Water 80-100 A classic catalyst, but may be less effective for this substrate.[15][16] PdCl₂(dppf) None K₂CO₃ DMF or Dioxane 90-120 Often a good choice for a balance of reactivity and stability. Diagram: Suzuki-Miyaura Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Question 3: I am attempting a Buchwald-Hartwig amination on the C-Br bond, but the reaction is not proceeding. What conditions should I consider?
Answer:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this substrate is challenging due to the electron-deficient nature of the aryl bromide and steric hindrance.[17][18][19] The choice of ligand and a strong, non-nucleophilic base is paramount.
Root Cause Analysis:
-
Slow Oxidative Addition: The electron-deficient ring slows the initial oxidative addition of the aryl bromide to the palladium(0) complex.
-
Steric Hindrance: The ortho-chloro groups hinder both the oxidative addition and the subsequent reductive elimination steps.
-
Base Compatibility: The choice of base is crucial to deprotonate the amine without causing side reactions.
Recommended Solutions:
-
Employ Bulky, Electron-Rich Ligands: Use specialized ligands designed for difficult couplings.
Palladium Precursor Ligand Base Solvent Temperature (°C) Notes Pd(OAc)₂ or Pd₂(dba)₃ RuPhos or XPhos NaOtBu or K₃PO₄ Toluene or Dioxane 90-120 These ligands are known to promote the coupling of sterically hindered and electron-poor aryl halides.[20] Pd(OAc)₂ BrettPhos LHMDS or KHMDS Toluene 90-110 A strong, non-nucleophilic base is often required. -
Consider Microwave Irradiation: Microwave heating can often accelerate sluggish cross-coupling reactions by overcoming activation energy barriers.[20] Start with short reaction times (15-30 minutes) at elevated temperatures (120-150 °C) and monitor the progress carefully.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound? This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a solid that should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[21][22][23]
Q2: What are the typical solubility characteristics of this compound? Due to the polar amino and carboxylic acid groups, it has limited solubility in nonpolar organic solvents like hexanes. It is expected to be soluble in polar aprotic solvents like DMF, DMSO, and THF, as well as in alcohols like methanol and ethanol, especially upon heating or with the addition of a base.
Q3: Can I perform reactions on the amino group, such as acylation or sulfonylation, without affecting the other functional groups? Yes, the amino group is generally the most nucleophilic site on the molecule and can be selectively functionalized under appropriate conditions. Standard acylation with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) should proceed readily. However, be aware that the resulting amide will further deactivate the aromatic ring.
Q4: Is it possible to selectively react at the C-Cl bonds instead of the C-Br bond in cross-coupling reactions? Generally, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[24] Achieving selective reactivity at the C-Cl positions while the C-Br is present would be extremely challenging and would require specialized catalysts and conditions, likely leading to a mixture of products.
Diagram: Troubleshooting Workflow
References
-
Vertex AI Search result citing WordPress.com on the "Ortho effect".[1]
-
Vertex AI Search result citing Wikipedia on the "Ortho effect".[2]
-
Vertex AI Search result citing Quora on the "ortho effect" in benzoic acids.[3]
-
Vertex AI Search result citing Chemistry LibreTexts on substituent effects in aromatic rings.[4]
-
Vertex AI Search result citing Chemistry LibreTexts on an explanation of substituent effects.[5]
-
Vertex AI Search result citing Chemistry Stack Exchange on steric inhibition of resonance.[8]
-
Vertex AI Search result citing Quora on the effect of halogens on ring activity.[6]
-
Vertex AI Search result citing ResearchGate on halogen bond-induced electrophilic aromatic halogenations.[7]
-
Vertex AI Search result citing Wikipedia on electrophilic aromatic directing groups.[25]
-
Vertex AI Search result citing Canadian Science Publishing on the basicities of ortho-substituted benzoic acids.[26]
-
Vertex AI Search result citing Organic Chemistry Portal on the conversion of hindered carboxylic acids.[27]
-
Vertex AI Search result citing ACS Publications on carbamoylation of aryl and benzyl chlorides.[28]
-
Vertex AI Search result citing ResearchGate on the activation of carboxylic acids by Burgess Reagent.[29]
-
Vertex AI Search result citing Wikipedia on Buchwald–Hartwig amination.[17]
-
Vertex AI Search result citing PubMed on a direct cross-coupling reaction of electron-deficient alkenes.[10]
-
Vertex AI Search result citing Chemistry LibreTexts on Buchwald-Hartwig Amination.[18]
-
Vertex AI Search result citing ResearchGate on catalytic and non-catalytic amidation.[30]
-
Vertex AI Search result citing PubMed on cross-coupling reactions between electron-rich and electron-deficient alkenes.[11]
-
Vertex AI Search result citing ACS GCI Pharmaceutical Roundtable Reagent Guides on Buchwald-Hartwig Amination.[19]
-
Vertex AI Search result citing ResearchGate on site-selective SM cross-coupling.[12]
-
Vertex AI Search result citing Benchchem on a comparative guide to the reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid.[24]
-
Vertex AI Search result citing Figshare on cross-coupling reactions between electron-rich and electron-deficient alkenes.[31]
-
Vertex AI Search result citing CymitQuimica on this compound.[21]
-
Vertex AI Search result citing Organic Chemistry Portal on the Buchwald-Hartwig Cross Coupling Reaction.[32]
-
Vertex AI Search result citing Google Patents on a process for the activation of carboxylic acids.[33]
-
Vertex AI Search result citing a publication on carboxylic acids as a traceless activation group.[34]
-
Vertex AI Search result citing Chemistry LibreTexts on Suzuki-Miyaura Coupling.[15]
-
Vertex AI Search result citing Benchchem on the synthesis and evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide.[35]
-
Vertex AI Search result citing a Chem 115 Myers course page on the Suzuki Reaction.[14]
-
Vertex AI Search result citing Sigma-Aldrich on 3-Amino-4-bromobenzoic acid.[36]
-
Vertex AI Search result citing BLDpharm on this compound.[37]
-
Vertex AI Search result citing Benchchem on Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.[16]
-
Vertex AI Search result citing NIH on Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole.[38]
-
Vertex AI Search result citing RSC Publishing on Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[13]
-
Vertex AI Search result citing a publication on Pd-catalyzed Buchwald–Hartwig aminations.[20]
-
Vertex AI Search result citing Benchchem on a comparative guide to coupling reagents for the amidation of 4-Amino-3-bromobenzoic Acid.[9]
-
Vertex AI Search result citing ResearchGate on amide bond formation using phosphorus and boron-derived reagents.[39]
-
Vertex AI Search result citing PMC - NIH on protecting-group-free amidation of amino acids.[40]
-
Vertex AI Search result citing a product page for this compound.[22]
-
Vertex AI Search result citing Google Patents on the preparation of amino acid amides.[41]
-
Vertex AI Search result citing Tokyo Chemical Industry on 3-Amino-4-chlorobenzoic Acid.
-
Vertex AI Search result citing Benchchem on 3-Amino-4-chlorobenzoic acid.[42]
-
Vertex AI Search result citing IndiaMART on 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid.[23]
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- 11. Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 42. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Welcome to the technical support center for the purification of 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this complex aromatic carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The synthetic routes to this molecule can introduce a variety of impurities, including unreacted starting materials, by-products, and regioisomers. This guide will equip you with the knowledge to effectively identify and remove these impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Persistent Colored Impurities in the Final Product
Symptoms: The isolated solid is off-white, yellow, or brown, instead of the expected white to pale-yellow crystalline solid.
Possible Causes & Solutions:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form colored impurities.
-
Solution: Conduct the purification steps, particularly recrystallization and drying, under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like sodium bisulfite during workup can sometimes mitigate this.[1]
-
-
Residual Nitro Compounds: If the synthesis involves the reduction of a nitro group, incomplete reduction can leave behind intensely colored nitro-aromatic impurities.
-
Solution: Ensure the reduction reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If necessary, re-subject the crude product to the reduction conditions.
-
-
Formation of Azo Compounds: In the presence of nitrous acid (which can form from residual nitrites under acidic conditions), the amino group can diazotize and couple with other aromatic rings to form colored azo dyes.
-
Solution: Ensure all reagents from any preceding diazotization steps are thoroughly quenched and removed. A wash with a mild reducing agent solution during the workup can help destroy residual diazonium salts.
-
Issue 2: Poor Yield After Recrystallization
Symptoms: A significantly lower than expected amount of product is recovered after the recrystallization process.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for the product, even at low temperatures. Aromatic carboxylic acids often exhibit good solubility in polar organic solvents.[2]
-
Solution: A systematic solvent screen is recommended. Ideal recrystallization solvents will fully dissolve the compound at elevated temperatures but have very low solubility at cooler temperatures.[3] Consider solvent mixtures, such as ethanol/water or acetic acid/water, to fine-tune the solubility profile.
-
-
Premature Crystallization: The product crystallizes too quickly, trapping impurities and leading to losses during subsequent washes.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals.
-
-
Excessive Washing: Washing the filtered crystals with a solvent in which the product has some solubility will lead to product loss.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Issue 3: Presence of Starting Materials or Regioisomers in the Final Product
Symptoms: Analytical data (e.g., NMR, LC-MS) indicates the presence of unreacted starting materials or isomeric impurities.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction did not proceed to completion.
-
Solution: Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). Purification of intermediates before proceeding to the next step is highly recommended.
-
-
Formation of Regioisomers: The reaction conditions may allow for the formation of isomers (e.g., bromination at a different position).
-
Solution: Recrystallization is often effective at separating isomers if their crystal packing and solubility differ significantly. For challenging separations, preparative chromatography (e.g., flash chromatography or preparative HPLC) may be necessary.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common class of impurities in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions. For instance, if the synthesis involves the bromination of an aminodichlorobenzoic acid, you might encounter unreacted starting material or di-brominated by-products. If a nitro-reduction step is involved, residual nitro-compounds are a common issue.
Q2: How can I effectively monitor the purity during the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[5] Developing a TLC system with good separation between your product and impurities is crucial. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice in industrial settings.
Q3: What is the best general approach for purifying aromatic carboxylic acids like this one?
A3: A common and effective method involves an acid-base extraction followed by recrystallization.[6] The acidic nature of the carboxylic acid allows it to be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving neutral organic impurities behind. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be further purified by recrystallization.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography can be used, but it can be challenging for highly polar compounds like benzoic acids, which may streak on silica gel. Using a mobile phase containing a small amount of acetic acid can help to suppress the ionization of the carboxylic acid and improve the peak shape. Reverse-phase chromatography is often a better alternative for these types of molecules.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetic acid/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring until all the solid has dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary Table
| Property | This compound | Common Impurities (Examples) |
| Molecular Weight | 284.92 g/mol [7] | Varies (e.g., starting materials, by-products) |
| Appearance | White to pale-yellow solid[7] | Often colored (yellow, brown) |
| Solubility | Soluble in many organic solvents and aqueous base | Solubility will vary, often differing enough for separation |
| pKa | Estimated to be around 2-3 (typical for benzoic acids) | Varies |
Impurity Removal Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- US Patent US3654351A. Purification of aromatic polycarboxylic acids by recrystallization.
- US Patent US9233905B2. Oxidation and crystallization process for aromatic carboxylic acid production.
-
Troubleshooting. The Pharma Master. [Link]
-
What are the key steps in the purification of pharmaceutical intermediates?. Blog. [Link]
-
Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
-
3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]
-
benzoic acid and its Impurities. Pharmaffiliates. [Link]
-
2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]
-
Benzoic acid. Wikipedia. [Link]
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. RSC Publishing. [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 B1. [Link]
- CN1251833A - Process for preparing substituted benzoic acid.
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 A1. [Link]
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Technical Support Center: Monitoring Reaction Progress of 3-Amino-4-bromo-2,6-dichlorobenzoic acid using TLC and HPLC
Welcome to the technical support center for monitoring reactions involving 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.
Overview: The Importance of Reaction Monitoring
In the synthesis of complex molecules like this compound, which serves as a key intermediate in pharmaceutical development, precise monitoring of reaction progress is critical. It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions. Both TLC and HPLC are powerful chromatographic techniques for this purpose, offering complementary information. TLC provides a rapid, qualitative assessment, while HPLC delivers quantitative data with high resolution.
Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. It is used to quickly determine the presence of starting material, the formation of the product, and the presence of any major impurities.[1][2]
Recommended TLC Protocol (Starting Point)
This protocol provides a robust starting point for developing a TLC method for this compound.
Materials:
-
TLC Plates: Silica gel 60 F254 plates.[1][3] The fluorescent indicator (F254) allows for visualization under UV light.[4][5]
-
TLC Chamber: A glass chamber with a lid.
-
Spotters: Glass capillaries.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point for many organic molecules.[1] For polar compounds like substituted benzoic acids, incorporating a small amount of acetic or formic acid can improve spot shape and prevent streaking.[1][6]
Step-by-Step Methodology:
-
Prepare the TLC Chamber: Line the inside of the TLC chamber with filter paper. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm and gently swirl to saturate the filter paper. Close the lid and allow the chamber to equilibrate for at least 15-20 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material, a co-spot, and the reaction mixture.
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate, methanol).
-
Using a capillary spotter, apply a small spot of the starting material solution to its designated lane on the origin line.
-
Spot the reaction mixture in its lane.
-
In the co-spot lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[7] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a short-wave UV lamp (254 nm).[8][9] The aromatic rings in the starting material and product will absorb UV light and appear as dark spots against the green fluorescent background.[4][5] Circle the spots with a pencil.
-
Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic compounds often develop brown spots.[8][10] This method is semi-destructive, and the spots will fade over time.[5]
-
Chemical Stains: For enhanced visualization, specific chemical stains can be used. For acidic compounds, a bromocresol green stain can be effective, showing yellow spots on a blue background.[11]
-
TLC Troubleshooting and FAQs
Q1: My spots are streaking or tailing down the plate. What's causing this?
A: Streaking is a common issue with polar, acidic, or basic compounds on silica gel plates.[7][12]
-
Cause: Strong interactions between the polar functional groups (carboxylic acid, amine) of your analyte and the acidic silanol groups on the silica gel surface. Overloading the spot can also cause streaking.[7]
-
Solution 1 (Modify Mobile Phase): Add a small amount (0.5-2%) of a polar modifier like acetic acid or formic acid to the mobile phase.[1] This will protonate the analyte and compete for binding sites on the silica gel, resulting in more compact spots.
-
Solution 2 (Reduce Concentration): The sample may be too concentrated.[12] Dilute your reaction mixture sample before spotting.
Q2: My compound is very polar and won't move from the baseline.
A: This indicates that the mobile phase is not polar enough to elute your compound up the plate.[13]
-
Cause: The analyte has a very high affinity for the stationary phase (silica gel).
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[14] For highly polar compounds, a system containing 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[15]
Q3: My starting material and product have very similar Rf values. How can I improve separation?
A: Poor separation occurs when the mobile phase does not sufficiently differentiate between the components.
-
Cause: The overall polarity of the starting material and product are too similar for the chosen solvent system.
-
Solution: Experiment with different solvent systems. Changing one of the solvents in your binary mixture can alter the selectivity. For example, replacing ethyl acetate with acetone or diethyl ether can change the interactions and improve separation.[6] Running the TLC plate in a developing chamber with a different solvent system after it has been run in the first can also sometimes improve separation (2D TLC).[13]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for quantitative analysis, providing high-resolution separation of reaction components. Reversed-phase HPLC is the most common mode for analyzing polar aromatic compounds.[16]
Recommended HPLC Protocol (Starting Point)
This protocol is a starting point for developing a robust reversed-phase HPLC method for this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is the most versatile and a good starting point.[17][18] Dimensions such as 150 mm x 4.6 mm with 5 µm particles are common.
-
Detector: UV detector set at a wavelength where the analyte has strong absorbance, typically around 254 nm or 280 nm for aromatic compounds.[19]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, which prevents peak tailing.[20][21]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas both mobile phases thoroughly before use to prevent bubbles in the system.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase. It is important to dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to avoid peak distortion.[22]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[19]
-
-
Chromatographic Conditions (Gradient Elution): A gradient elution is recommended for separating components with a range of polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Injection Volume: 5-20 µL
-
Gradient Program: A typical starting gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample and monitor the chromatogram. The starting material should elute at a different retention time than the product. By integrating the peak areas, the relative amounts of each component can be determined.
HPLC Troubleshooting and FAQs
Q1: My analyte peak is broad and tailing significantly. What should I do?
A: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[21][23]
-
Cause 1 (Secondary Interactions): Residual silanol groups on the silica-based stationary phase can interact with the polar groups of your analyte.[21]
-
Solution 1 (Adjust pH): Ensure the mobile phase pH is sufficiently low. For a carboxylic acid, the pH should be at least 1.5-2 units below its pKa to ensure it is in its neutral, protonated form. A pH of 2.5-3.0 is often effective.[17][21]
-
Cause 2 (Column Overload): Injecting too much sample can lead to peak distortion.[23]
-
Solution 2 (Reduce Sample Load): Decrease the injection volume or dilute the sample further.
Q2: I'm seeing split or shoulder peaks. What is the likely cause?
A: Split or shoulder peaks can arise from several issues.[22]
-
Cause 1 (Column Contamination/Void): Particulate matter from unfiltered samples can clog the column inlet frit, or a void can form at the head of the column.[22]
-
Solution 1 (Column Maintenance): Use a guard column to protect the analytical column.[24] If the problem persists, try back-flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.
-
Cause 2 (Sample Solvent Effects): If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[22]
-
Solution 2 (Match Sample Solvent): Whenever possible, dissolve the sample in the initial mobile phase composition.[25]
Q3: My retention times are drifting between injections. How can I stabilize my method?
A: Retention time variability can compromise the reliability of your data.
-
Cause 1 (Insufficient Equilibration): The column may not be fully equilibrated with the mobile phase, especially when using gradient elution.[26]
-
Solution 1 (Increase Equilibration Time): Lengthen the re-equilibration step at the end of your gradient program.
-
Cause 2 (Temperature Fluctuations): Changes in ambient temperature can affect retention times.[24]
-
Solution 2 (Use a Column Oven): A column oven provides a stable temperature environment, leading to more reproducible retention times.[27]
-
Cause 3 (Mobile Phase Composition Change): If the mobile phase is not prepared consistently or if one component evaporates faster than another, retention times can shift.[24]
-
Solution 3 (Consistent Preparation): Prepare the mobile phase carefully and consistently. Keep reservoirs covered to minimize evaporation.
Data Summary and Visualization
TLC and HPLC Parameter Summary
| Parameter | TLC Recommendation | HPLC Recommendation |
| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-2% Acetic Acid | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Visualization/Detection | UV light (254 nm), Iodine, Chemical Stains | UV Detector (254 nm or 280 nm) |
| Key for Good Results | Proper chamber equilibration, appropriate mobile phase polarity | Mobile phase pH control, column temperature control |
Experimental Workflows
Caption: HPLC Experimental Workflow
References
- AKJournals. (n.d.). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- Scribd. (n.d.).
- (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- SIELC Technologies. (n.d.). 4-Aminobenzoic Acid.
- YouTube. (2018, January 4).
- Labster. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 6).
- (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- MDPI. (n.d.).
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Chromatography Today. (n.d.).
- Chemistry Hall. (n.d.).
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek Resource Hub. (2019, June 17).
- Benchchem. (n.d.).
- RSC Publishing. (n.d.). Analytical Methods.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Bitesize Bio. (2025, June 3).
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- ResearchGate. (2024, April 23).
- Oreate AI Blog. (2026, January 7). Systematic Diagnosis and Solutions for HPLC Peak Shape Abnormalities.
- ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- (n.d.). HPLC Troubleshooting Guide.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC)
- YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- (n.d.). HPLC Troubleshooting Guide.
- EPFL. (n.d.).
- Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
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Technical Support Center: Scale-Up Synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid Derivatives
An in-depth guide to navigating the complexities of scaling the synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid and its derivatives.
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot plant or manufacturing scale. The multi-step synthesis of this highly functionalized aromatic core presents unique challenges that are often magnified during scale-up. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and reproducible process.
The most common synthetic route involves a four-step sequence starting from 2,6-dichlorobenzoic acid. Each step carries its own set of challenges that require careful consideration for successful scale-up.
Caption: General synthetic workflow for target derivatives.
Part 1: General Scale-Up Considerations & FAQs
Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in how physical and chemical parameters are controlled.[1] The most critical challenge arises from the non-linear scaling of heat transfer. As the reactor volume increases (by radius cubed, r³), the surface area available for heat exchange only increases by its square (r²), making temperature control paramount.[2]
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The two most significant hazards are:
-
Thermal Runaway: The nitration step is highly exothermic. Poor heat dissipation in a large reactor can lead to a rapid temperature and pressure increase, potentially causing a runaway reaction.[2] A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry, DSC, or Reaction Calorimetry, RC1) is mandatory before scale-up.
-
Handling of Hazardous Reagents: The process involves corrosive acids (H₂SO₄, HCl), toxic and corrosive bromine or N-bromosuccinimide (NBS), and potentially flammable solvents and hydrogen gas (if used for reduction). All handling must be done in appropriate, contained environments with robust safety protocols.
Q2: How do mixing dynamics change during scale-up, and why does it matter?
A2: Mixing efficiency is crucial for reaction selectivity and avoiding localized "hot spots" or high concentrations of reagents.[3][4] What appears as instantaneous mixing in a 100 mL flask can take minutes in a 1000 L reactor.[5] In the nitration step, poor mixing can lead to localized areas of high nitric acid concentration, promoting the formation of dinitro impurities. In the bromination step, it can cause over-bromination. The choice of impeller type, agitation speed, and baffle design are critical engineering parameters that must be optimized.[4]
Q3: Should I change solvents when moving from the lab to the plant?
A3: Possibly. Solvents that are convenient in the lab (e.g., diethyl ether, dichloromethane) may be unsuitable for large-scale production due to safety concerns (flammability, toxicity), environmental regulations, or cost.[3] When selecting a plant-suitable solvent, consider its boiling point, flash point, toxicity profile, and ease of recovery. Any change in solvent requires re-optimization of the reaction conditions.
Part 2: Troubleshooting Guide by Synthetic Step
This section addresses specific problems you may encounter during the scale-up of each reaction step.
Step 1: Nitration of 2,6-Dichlorobenzoic Acid
This electrophilic aromatic substitution is directed by the deactivating, meta-directing carboxylic acid group and the ortho-, para-directing (but deactivating) chloro groups. The primary product is the desired 3-nitro isomer.
Problem: Low Yield and Formation of Dinitro Impurity
Q: My yield of 2,6-dichloro-3-nitrobenzoic acid is low, and I'm seeing a significant amount of a dinitro byproduct by HPLC. What's happening?
A: This is a classic selectivity problem often exacerbated by scale-up conditions. The formation of dinitro species is a result of over-nitration.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for nitration side products.
Expert Insight: The presence of water can deactivate the nitrating agent (the nitronium ion, NO₂⁺), requiring harsher conditions that can also decrease selectivity.[6] Ensure your sulfuric acid is concentrated (98%) and consider using fuming nitric acid for a more controlled reaction. For large-scale operations, transitioning to a continuous flow reactor can offer superior temperature and mixing control, minimizing side reactions.[7]
| Parameter | Lab Scale (Typical) | Pilot Scale (Recommended) | Rationale |
| Nitrating Agent | 70% HNO₃ / conc. H₂SO₄ | Fuming HNO₃ / conc. H₂SO₄ | Reduces water content, allowing for milder temperatures.[6] |
| Equivalents HNO₃ | 1.2 - 1.5 | 1.05 - 1.1 | Minimizes over-nitration on scale where mixing is less efficient. |
| Temperature (°C) | 0 - 10 | -5 - 5 | Tighter control is crucial to manage the exotherm and prevent side reactions.[2] |
| Addition Time | 10-20 minutes | 2-4 hours | Slow addition is critical for managing heat evolution in large volumes. |
Step 2: Reduction of the Nitro Group
Converting the 3-nitro group to the 3-amino group is a critical transformation. Common methods include catalytic hydrogenation (H₂/Pd-C) or metal/acid reduction (e.g., Sn/HCl).[8]
Problem: Incomplete Reaction or Dechlorination
Q: During the catalytic hydrogenation of my nitro compound, the reaction stalls. In other runs, I'm losing one of the chloro substituents. How can I fix this?
A: These are two common, but opposing, problems in catalytic reduction of halogenated nitroaromatics.
-
Stalled Reaction: This is often due to catalyst poisoning. Sulfur-containing impurities in the starting material or poor-quality catalyst can deactivate the palladium surface.
-
Solution:
-
Purify the Starting Material: Ensure the 2,6-dichloro-3-nitrobenzoic acid is free of impurities from the nitration step.
-
Use High-Quality Catalyst: Use a fresh, reputable source of Pd/C. For scale-up, consider a 5% Pd/C loading to balance activity and cost.
-
Optimize Conditions: Ensure adequate hydrogen pressure (e.g., 50-100 psi) and efficient stirring to maintain catalyst suspension and gas-liquid mass transfer.
-
-
-
Dechlorination (Hydrodehalogenation): This is a known side reaction in palladium-catalyzed hydrogenations, especially with aryl chlorides. It is often promoted by higher temperatures, prolonged reaction times, or the presence of a base.
-
Solution:
-
Control Temperature: Keep the reaction temperature low (e.g., 25-40°C).
-
Monitor Closely: Use HPLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Consider Alternative Catalysts: Platinum-based catalysts (e.g., PtO₂) are sometimes less prone to causing dechlorination than palladium.
-
Alternative Reagents: If dechlorination remains problematic, switch to a metal/acid reduction like Tin(II) chloride (SnCl₂) or iron in acetic acid, which do not typically cause hydrodehalogenation. A procedure using tin and HCl has been reported for a similar compound.[8]
-
-
Step 3: Regioselective Bromination
The introduction of bromine at the 4-position is directed by the powerful ortho-, para-directing amino group.
Problem: Formation of Dibromo Impurity and Poor Regioselectivity
Q: My bromination with liquid bromine is giving me a mixture of products, including a dibrominated species. How do I improve the selectivity for the 4-bromo isomer?
A: The high reactivity of the amino-substituted ring makes it susceptible to over-bromination. Using elemental bromine on a large scale is also a significant safety hazard.
Expert Recommendation: Switch from liquid bromine to N-bromosuccinimide (NBS). NBS is a solid, making it easier and safer to handle on a large scale. It provides a low, steady concentration of bromine, which dramatically improves selectivity and prevents over-bromination.
Protocol: Scale-Up-Ready Bromination
-
Setup: In a suitable reactor, dissolve 3-amino-2,6-dichlorobenzoic acid (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Inerting: Purge the reactor with nitrogen.
-
Cooling: Cool the solution to 0-5°C. The reaction is exothermic, and low temperature is key to selectivity.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.05 eq) portion-wise over 1-2 hours. Adding it all at once will cause an exotherm and lead to side products.
-
Monitoring: Monitor the reaction by HPLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quench & Work-up: Quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite to destroy any remaining NBS or bromine. Proceed with extraction and crystallization.
Step 4: Amide Coupling to Form Derivatives
This final step involves forming an amide bond between the carboxylic acid and a primary or secondary amine, typically using coupling agents.
Problem: Low Yield and Epimerization (if amine is chiral)
Q: I'm getting low yields in my amide coupling reaction, and my purification is difficult due to unreacted starting materials and coupling agent byproducts.
A: Inefficient activation of the sterically hindered carboxylic acid is the likely culprit.
Expert Recommendations:
-
Choice of Coupling Agent: For sterically hindered acids, standard reagents like EDCI/HOBt may be sluggish.[9] Consider more powerful activators like HATU or COMU, but be mindful of their cost on a large scale. A practical and effective combination is using EDCI with an additive like 1-hydroxy-7-azabenzotriazole (HOAt).
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced without competing in the reaction.[9]
-
Temperature and Order of Addition:
-
Pre-activate the carboxylic acid with the coupling agent and additive (e.g., EDCI/HOAt) at a low temperature (0°C) for 15-30 minutes before adding the amine.[9] This prevents the coupling agent from reacting directly with the amine.
-
After adding the amine, allow the reaction to slowly warm to room temperature and stir overnight.[9]
-
Work-up Tip: The urea byproduct from EDCI can be difficult to remove. A mild acidic wash (e.g., dilute citric acid or HCl) can help by protonating the urea, making it more water-soluble.
References
- U.S.
- Xing, D., et al. (2025). "Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield." RSC Adv., 15, 3474-3479.
- U.S.
- "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- "Problems needing attention in synthesis process scaling up." (2021). SHANDONG LOOK CHEMICAL.
- Nielsen, M. A., et al. (2004). "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." Organic Process Research & Development, 8, 1059-1064.
- "Synthesis of 3-amino-2,5-dichlorobenzoic acid." PrepChem.com.
- "Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane." Arkivoc.
- "Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?" (2016).
- "Directed (ortho) Metallation." University of California, Irvine.
- "Scale Up Safety_FINAL." (2023). Stanford Environmental Health & Safety.
- "Rules of Thumb: Scale-up." (2023). The Chemical Engineer.
- "Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- "ortho metalation." Andrew G Myers Research Group, Harvard University.
- "What are issues/things to consider when scaling up reactions from the lab to a factory?" (2021). Reddit r/chemistry.
- "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." (2025).
- "3-Amino-2,6-dichlorobenzoic Acid." Benchchem.
- "Synthesis of 4,6‐Dichloro‐ and 4,6‐Difluorophthalides: a Systematic Study on the Lithiation of 3,5‐Dihalo‐N,N‐diisopropylbenzamides." (2011). Semantic Scholar.
- "How to Scale Up a New Synthesis Reaction." (2022). Lab Manager.
- "Directed ortho Metal
- "2,4,6-tribromobenzoic acid." Organic Syntheses Procedure.
- "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." (2004). Semantic Scholar.
- "Sandmeyer reaction." Wikipedia.
- "Synthetic Protocols for Aromatic Nitration: A Review.
- "Nitration of Aromatic Compounds without Using Sulphuric Acid." AIChE.
- "Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide." Medium.
- "Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid." Pharmaguideline.
- Hashem, A. I., et al. "Bromination of Some Aromatic Compounds by Bromine in Acetic Acid." Journal of the Indian Chemical Society.
- "Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs." Benchchem.
- Häggblom, M. M. (1992). "Microbial breakdown of halogenated aromatic pesticides and related compounds." FEMS Microbiology Letters, 103(1), 29-72.
- "Microbial breakdown of halogenated aromatic pesticides and related compounds." FEMS Microbiology Reviews, Oxford Academic.
- "3-Amino-4-bromobenzoic acid synthesis." ChemicalBook.
- U.S.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you successfully utilize this versatile building block in your synthetic endeavors, with a primary focus on preventing undesired dehalogenation.
Introduction: The Challenge of Dehalogenation
This compound is a valuable starting material, offering multiple points for diversification. However, its electron-rich nature, conferred by the amino group, and the presence of multiple halogen substituents create a predisposition to a common and frustrating side reaction: reductive dehalogenation. This process, where the bromine atom is replaced by a hydrogen, leads to the formation of 2,6-dichloro-3-aminobenzoic acid, consuming your starting material, lowering the yield of your desired product, and complicating purification.
This guide will provide a structured approach to diagnosing and mitigating this issue, drawing upon established principles of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is reductive dehalogenation and why is it a problem with my specific molecule?
Reductive dehalogenation is a side reaction in which the C-Br bond of your starting material is cleaved and replaced with a C-H bond. For this compound, this is particularly problematic due to the electron-donating amino group, which increases the electron density of the aromatic ring. This enhanced electron density can facilitate undesired side reactions at the palladium catalyst.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
The most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources in your reaction, including trace water, alcohols (if used as solvents), amines (if used as bases), or even from the decomposition of phosphine ligands. Once formed, the Pd-H species can participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct.
Q3: Does the presence of the ortho-chloro substituents affect the likelihood of dehalogenation?
The two chlorine atoms at the ortho positions to the bromine atom introduce significant steric hindrance. This can slow down the desired oxidative addition step of the aryl bromide to the palladium(0) catalyst. If the rate of this step is significantly reduced, it may allow more time for the formation and reaction of palladium-hydride species, potentially increasing the amount of dehalogenation.
Q4: Should I protect the amino group before running my cross-coupling reaction?
Protecting the primary amino group is a highly recommended strategy. The free N-H group can interact with the palladium catalyst or the base, leading to catalyst inhibition or the formation of undesired side products. For Suzuki-Miyaura reactions involving nitrogen heterocycles, N-protection has been shown to suppress dehalogenation.[1] A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can often be removed under the reaction conditions or in a subsequent step.[1]
Q5: What is the general reactivity order of the halogens on my molecule?
In palladium-catalyzed cross-coupling reactions, the general reactivity order of halogens is I > Br > Cl.[2] Therefore, the C-Br bond is significantly more reactive than the C-Cl bonds. This allows for selective cross-coupling at the bromine position, provided the reaction conditions are carefully controlled.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
If you are observing significant formation of the dehalogenated byproduct, 2,6-dichloro-3-aminobenzoic acid, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting dehalogenation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of dehalogenated byproduct | Inappropriate Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not promote the desired reductive elimination step of the cross-coupling cycle efficiently. This can allow the competing dehalogenation pathway to dominate. | Employ bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step, thus outcompeting the dehalogenation pathway. Their steric bulk also helps to create a coordination sphere around the palladium that disfavors the formation of palladium-hydride species. |
| Strong or Nucleophilic Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species. They can also lead to other undesired side reactions. | Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives. These bases are generally less prone to generating hydride species and are compatible with a wide range of functional groups. | |
| Protic or Polar Aprotic Solvent: Solvents like alcohols can directly act as hydride sources. Highly polar aprotic solvents like DMF can sometimes promote side reactions. | Use non-polar, aprotic solvents. Toluene and 1,4-dioxane are generally the preferred solvents for many cross-coupling reactions as they are less likely to participate in the formation of palladium-hydride species. | |
| High Reaction Temperature: The activation energy for dehalogenation may be higher than that of the desired cross-coupling. Running the reaction at elevated temperatures can therefore disproportionately increase the rate of dehalogenation. | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may require longer reaction times, it can significantly improve the product-to-byproduct ratio. | |
| Unprotected Amino Group: The N-H bond of the primary amine can interact with the catalyst or base, leading to catalyst deactivation or the formation of byproducts. | Protect the amino group. Protecting the amine as its tert-butyl carbamate (N-Boc) derivative is a robust strategy. This prevents unwanted interactions and can improve the solubility and stability of the substrate. | |
| Impurities in Reagents or Solvents: Trace amounts of water or other protic impurities in your solvents or reagents can serve as a source for the formation of palladium-hydride species. | Ensure all reagents and solvents are of high purity and anhydrous. Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are thoroughly dried before use. Degassing the reaction mixture to remove dissolved oxygen is also crucial. |
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization based on your specific coupling partner and the troubleshooting guide above. It is highly recommended to first protect the amino group.
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an acidic workup to isolate the N-Boc protected product.
Protocol 2: Suzuki-Miyaura Coupling (with N-Boc protected substrate)
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Procedure:
-
To an oven-dried reaction vessel, add the N-Boc protected this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a weak inorganic base such as K₃PO₄ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-3 mol%)) and the ligand if necessary.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.
Protocol 3: Buchwald-Hartwig Amination (with N-Boc protected substrate)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (RuPhos, 1.5-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 eq).
-
Add the N-Boc protected this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with a suitable organic solvent, and wash with water.
Concluding Remarks
Successfully employing this compound in cross-coupling reactions requires a careful and systematic approach to reaction optimization. By understanding the underlying causes of dehalogenation and methodically adjusting reaction parameters as outlined in this guide, researchers can significantly improve the yield and purity of their desired products. Always prioritize the use of high-quality, anhydrous reagents and maintain an inert atmosphere for the best results.
References
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
- Thompson, A. E., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8933-8935.
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
Sources
optimizing solvent and base conditions for 3-Amino-4-bromo-2,6-dichlorobenzoic acid reactions
Welcome to the technical support center for 3-Amino-4-bromo-2,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this polyhalogenated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your solvent and base conditions for successful synthetic outcomes.
Introduction: Navigating the Reactivity of a Complex Scaffold
This compound (CAS: 1415124-69-4) is a highly functionalized aromatic compound, offering multiple handles for chemical modification.[1][2] Its structure, featuring an amino group, a carboxylic acid, a bromine atom, and two chlorine atoms, presents both opportunities and challenges in synthetic chemistry. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the reactivity of the aryl system, particularly in cross-coupling reactions.[3][4] This guide will primarily focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with this compound, but the reaction shows poor conversion to the desired product.
Potential Causes & Solutions:
-
Inadequate Catalyst System: The steric hindrance from the two ortho-chloro substituents and the electronic nature of the substrate can impede the oxidative addition step, which is crucial for the catalytic cycle.[3][5]
-
Solution: Employ a catalyst system known for its high activity with electron-deficient and sterically hindered aryl halides. Electron-rich and bulky phosphine ligands are often necessary.[6] Consider using pre-formed palladium catalysts (precatalysts) for better reproducibility.[6] A change of ligand can significantly impact the reaction outcome.[7]
-
-
Incorrect Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][8] An unsuitable base can lead to a stalled reaction or decomposition of the starting materials.
-
Solution: For substrates with base-sensitive groups like esters, milder bases such as potassium fluoride (KF) can be effective.[8] For more robust systems, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aqueous/organic solvent mixture are common first choices.[7][9] If you observe significant protodeboronation (hydrolysis of the boronic acid), consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄).[7][10]
-
-
Protodeboronation of Boronic Acid: Boronic acids, especially electron-deficient ones, can be unstable and prone to replacement of the boronic acid group with a hydrogen atom.[6]
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Solution: While specific solubility data for this compound is scarce, related aminobenzoic acids show good solubility in polar aprotic solvents like DMSO and DMF.[11] A mixture of solvents, such as dioxane/water or toluene/water, is often used in Suzuki couplings to balance the solubility of the various components.[9][12]
-
Issue 2: Competing Side Reactions and Impurity Formation
You observe the formation of significant byproducts, complicating the purification of your desired coupled product.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid, forming a biaryl byproduct and consuming your reagent.[3][12]
-
Solution: Ensure your solvent is thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through it.[10] Maintain an inert atmosphere throughout the reaction setup and duration. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can also minimize side reactions promoted by Pd(II) species.[3][7]
-
-
Dehalogenation: The bromo- or chloro-substituents can be reductively cleaved, leading to the formation of a dehalogenated starting material.[3]
-
Solution: This side reaction can be promoted by certain bases or solvents. If dehalogenation is a major issue, screen different bases and ensure your solvent is of high purity. The choice of ligand can also influence the rate of reductive elimination versus side reactions.
-
-
Reaction at Multiple Halogen Sites: While the C-Br bond is generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling, selectivity can be an issue under harsh conditions or with highly active catalysts.[13]
-
Solution: Start with milder reaction conditions (e.g., lower temperature) to favor selective reaction at the more reactive C-Br bond. Careful selection of the palladium catalyst and ligand is crucial for achieving high regioselectivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. Therefore, the carbon-bromine bond is expected to undergo oxidative addition more readily than the carbon-chlorine bonds.[3] By carefully controlling the reaction conditions, selective functionalization at the C-4 position (bromine) can be achieved.
Q2: Should I protect the amino or carboxylic acid groups?
The necessity of protecting groups depends on the specific reaction conditions and coupling partners.
-
Carboxylic Acid: The carboxylate anion, formed in the presence of a base, can potentially coordinate to the palladium center and inhibit catalysis. Esterification (e.g., to a methyl or ethyl ester) is a common strategy to circumvent this issue and often improves solubility in organic solvents.[14]
-
Amino Group: The free amine can coordinate to the palladium catalyst. While many modern catalyst systems tolerate free amines, protection (e.g., as a boc-protected amine) may be beneficial in some cases, particularly if the amine is a strong ligand for the chosen catalyst.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling?
A good starting point for optimization is crucial. The following table provides a set of initial conditions to consider.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a precatalyst like XPhos Pd G3 (1-5 mol%) | Precatalysts offer better reproducibility and are often more active.[6][12] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) (1.2-2x mol of Pd) | Facilitates oxidative addition for electron-deficient and sterically hindered aryl halides.[3][6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective and commonly used bases for Suzuki reactions.[9] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A biphasic solvent system often aids in dissolving both the organic and inorganic reagents.[12] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Q4: What conditions should I consider for a Buchwald-Hartwig amination?
For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool.[15] The principles of catalyst and ligand selection are similar to those for Suzuki coupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a precatalyst (1-3 mol%) | Common and effective palladium sources for C-N coupling.[16] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, RuPhos) (1.2-2x mol of Pd) | Essential for promoting the catalytic cycle with challenging substrates.[16][17] |
| Base | NaOtBu or K₃PO₄ (1.2-2 equivalents) | Strong, non-nucleophilic bases are typically required to deprotonate the amine.[16][18] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are generally used to prevent quenching of the strong base.[16][18] |
| Temperature | 80-110 °C | To overcome the activation energy for C-N bond formation. |
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are indispensable tools.[16]
Part 3: Visualizations and Protocols
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up a cross-coupling reaction with this compound.
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[5]
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for your specific substrate and coupling partner.[14][16]
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
Arkivoc. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Guide to the Spectroscopic Elucidation of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid by ¹H and ¹³C NMR Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or complex organic molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 3-Amino-4-bromo-2,6-dichlorobenzoic acid, a polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to predict its spectral characteristics. This approach not only serves as a valuable predictive tool but also reinforces the fundamental concepts of spectral interpretation.
The Importance of NMR in Structural Verification
In the synthesis of highly substituted aromatic compounds such as this compound, the precise placement of functional groups is critical to the molecule's intended chemical and biological properties. NMR spectroscopy allows for the non-destructive analysis of the sample, providing a "fingerprint" of the molecule's atomic arrangement.
-
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environment, offering a complementary view of the carbon skeleton.
By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete structural assignment can be achieved.
Predicted NMR Spectra of this compound
The structure of this compound presents a unique substitution pattern on the benzene ring, which will significantly influence the chemical shifts of the remaining aromatic proton and the surrounding carbon atoms.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum is expected to be relatively simple, with only one aromatic proton. The chemical shift of this proton is influenced by the cumulative electronic effects of the surrounding substituents.
-
The Amino Group (-NH₂): This is an electron-donating group through resonance, which tends to shield aromatic protons, shifting their signals upfield (to a lower ppm value)[1].
-
The Halogen Atoms (-Br, -Cl): These are electron-withdrawing groups through induction, which deshield aromatic protons, causing a downfield shift (to a higher ppm value)[2][3][4]. The two chlorine atoms at positions 2 and 6 will have a strong deshielding effect.
-
The Carboxylic Acid Group (-COOH): This is an electron-withdrawing group, further contributing to the deshielding of the aromatic proton.
Considering these competing effects, the single aromatic proton at position 5 is expected to resonate at a downfield position, likely in the range of 7.5 - 8.0 ppm . The amino group at position 3 will also exhibit a broad signal, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between 4.0 and 6.0 ppm . The carboxylic acid proton will be a broad singlet at a very downfield position, generally above 10 ppm , and its visibility may depend on the deuterated solvent used[5].
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.
-
Carbons bonded to halogens: Carbons directly attached to bromine and chlorine atoms are expected to be significantly deshielded, appearing at higher ppm values. The carbon bonded to bromine (C4) will be shifted downfield[6].
-
Carbons bonded to the amino group: The carbon attached to the amino group (C3) will be shielded relative to an unsubstituted aromatic carbon.
-
Carbons in the aromatic ring: The aromatic carbons will generally resonate in the range of 110-160 ppm[6].
-
Carboxylic acid carbon: The carbonyl carbon of the carboxylic acid group will appear at the most downfield position, typically in the range of 165-185 ppm [7].
Comparative Analysis with Structurally Related Compounds
To refine our predictions, we can compare the expected spectra with known data for similar molecules.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Aromatic Carbon Chemical Shifts (ppm) |
| 3-Amino-4-chlorobenzoic acid [8][9][10] | Aromatic protons observed. | Aromatic carbons observed. |
| 4-Bromo-3-chlorobenzoic acid [11] | 7.99-7.96 (t, 1H), 7.65-7.62 (m, 1H), 7.42-7.41 (d, 1H) | 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, 121.1 |
| 2,4-Dichlorobenzoic acid [11] | 7.99 (d, 1H), 7.53 (d, 1H), 7.35 (dd, 1H) | 169.2, 139.5, 136.0, 133.5, 131.4, 127.1 |
| Benzoic Acid [5][7] | 8.1-7.4 (m, 5H) | ~172 (COOH), ~133 (C1), ~130 (C4), ~129 (C2, C6), ~128 (C3, C5) |
The data from these analogs supports the prediction of downfield shifts for the aromatic proton and carbons in this compound due to the presence of multiple electron-withdrawing halogen substituents.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Due to the presence of the carboxylic acid and amino groups, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable protons of the -COOH and -NH₂ groups. Deuterated chloroform (CDCl₃) could also be used, but the acidic and amino protons might exchange more rapidly or have very broad signals.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm)[5].
Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Visualizing the Molecular Structure and Predicted NMR Correlations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Structure of this compound.
Caption: Workflow for NMR analysis of organic compounds.
Conclusion
While an experimental spectrum for this compound was not found in the public domain, a thorough analysis based on fundamental NMR principles and comparative data from analogous compounds allows for a robust prediction of its ¹H and ¹³C NMR spectra. The presence of multiple electron-withdrawing halogens is expected to result in a significant downfield shift of the single aromatic proton. The predicted spectral data, in conjunction with the provided experimental protocol, serves as a comprehensive guide for researchers working with this and similar highly substituted aromatic compounds, ensuring accurate structural verification and advancing scientific discovery.
References
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- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- Supporting Inform
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- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Reddit. (2021, December 12).
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- Sigma-Aldrich.
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- Chemical shifts.
- YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy.
- University College London.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
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- PMC. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Chemistry Stack Exchange. (2015, April 13).
- Benchchem. A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.
- PubMed Central. Sparse pseudocontact shift NMR data obtained from a non-canonical amino acid-linked lanthanide tag improves integral membrane protein structure prediction.
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- ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl.
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interpreting mass spectrometry data of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
An In-Depth Guide to the Mass Spectrometric Interpretation of 3-Amino-4-bromo-2,6-dichlorobenzoic acid
A Comparative Guide for Researchers
Welcome, researchers, scientists, and drug development professionals. This guide provides a detailed, theoretical interpretation of the mass spectrometry data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages first principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior. As a Senior Application Scientist, my goal is to explain the causality behind these predictions, offering a robust framework for interpreting future experimental data.
The subject of our analysis, this compound, possesses a molecular formula of C₇H₄BrCl₂NO₂ and a monoisotopic mass of approximately 282.88 Da.[1][2] Its complex structure, featuring a carboxylic acid, an amino group, and three different halogen atoms on an aromatic ring, suggests a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for structural confirmation, purity assessment, and metabolic studies.
Part 1: The Molecular Ion – A Halogen Isotopic Signature
The most immediately recognizable feature in the mass spectrum of a halogenated compound is its unique isotopic pattern in the molecular ion (M⁺) region. For this compound, the presence of one bromine atom and two chlorine atoms creates a highly characteristic cluster of peaks.
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. For a molecule with two chlorine atoms (Cl₂), the expected isotopic pattern for the M, M+2, and M+4 peaks will be in the ratio of approximately 9:6:1.
-
Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio).
-
Combined Pattern: The convolution of these patterns results in a distinctive cluster for the molecular ion. The most intense peak will be the monoisotopic peak (containing ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br). The subsequent peaks (M+2, M+4, M+6, etc.) will have relative intensities dictated by the statistical combination of all isotopes. This complex signature is a powerful tool for confirming the elemental composition of the parent molecule.
Part 2: Predicting the Fragmentation Cascade
Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation (molecular ion) that is often energetically unstable and undergoes fragmentation.[3] The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. Based on the functional groups present, we can predict several high-probability fragmentation routes.
Primary Fragmentation Pathways from the Carboxylic Acid Group
The carboxylic acid moiety is a common initiation site for fragmentation in benzoic acid and its derivatives.[4][5]
-
Loss of a Hydroxyl Radical (•OH): A primary fragmentation can be the cleavage of the C-O bond, resulting in the loss of a hydroxyl radical (17 Da). This forms a stable acylium ion.
-
Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl carbon can lead to the loss of the entire carboxyl group as a radical (45 Da).
-
Decarboxylation (Loss of CO₂): Following the initial loss of a hydroxyl radical, the resulting acylium ion can readily lose carbon monoxide (CO). Alternatively, rearrangement can lead to the direct loss of carbon dioxide (CO₂) from the molecular ion, a common pathway for certain aromatic carboxylic acids.
The diagram below illustrates these initial fragmentation steps originating from the carboxylic acid functional group.
Caption: Initial fragmentation of this compound.
The Ortho Effect: Intramolecular Interactions
While this molecule is not strictly an ortho-substituted aminobenzoic acid, the proximity of the amino and carboxylic acid groups can still influence fragmentation. In many ortho-substituted compounds, intramolecular rearrangement can lead to the loss of a stable neutral molecule like water (H₂O).[6] This "ortho effect" can result in a significant [M-18]⁺ peak. The presence or absence of a strong [M-18] peak can provide clues about the spatial arrangement of the functional groups.
Secondary Fragmentation: Halogen Loss
Following initial fragmentation, the resulting ions can undergo further cleavage, typically involving the loss of halogen atoms.
-
Loss of Chlorine (•Cl): A fragment ion can lose a chlorine radical (35/37 Da).
-
Loss of Bromine (•Br): The C-Br bond is generally weaker than the C-Cl bond, suggesting that the loss of a bromine radical (79/81 Da) may be a favorable pathway.
The sequential loss of halogens from primary fragments will produce a series of daughter ions, each with its own characteristic isotopic pattern, further complicating but also enriching the spectrum.
The workflow below outlines the expected cascade of fragmentation events.
Caption: Predicted fragmentation cascade for the title compound.
Part 3: Comparative Analysis with Structural Analogs
To build confidence in our theoretical interpretation, we can compare the predicted behavior with known data from simpler, related molecules.
| Compound | Key Fragmentation Pathways | Relevance to Target Molecule |
| Benzoic Acid | Strong M⁺• peak. Major fragments include [M-OH]⁺ (m/z 105) and [M-COOH]⁺ (phenyl cation, m/z 77).[4] | Establishes the baseline fragmentation behavior of the carboxylic acid group on an aromatic ring. |
| 3-Bromobenzoic Acid | Shows a characteristic Br isotopic pattern. Fragments by loss of •OH and •Br.[7] | Provides a model for the behavior of a brominated benzoic acid, particularly the C-Br bond cleavage. |
| 3-Amino-4-chlorobenzoic acid | The NIST library contains an EI mass spectrum for this compound, showing losses related to the carboxyl and amino groups.[8] | Acts as the closest structural analog with available data, helping to validate predictions about the interplay between the amino and carboxyl groups. |
| Aniline | Aromatic amines often show a strong molecular ion peak and can lose HCN after rearrangement. | Informs potential fragmentation pathways involving the amino group, although these are typically less dominant than acid-driven fragmentation. |
This comparative approach allows us to dissect the complex fragmentation pattern of this compound by understanding how each functional group contributes to the overall spectrum. The multiple halogens are expected to dominate the isotopic patterns, while the carboxylic acid group is predicted to direct the major fragmentation pathways.
Part 4: Recommended Experimental Protocol
To acquire high-quality mass spectrometry data for this compound, the following protocol for analysis by Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) is recommended. ESI is a soft ionization technique that is well-suited for polar molecules like this and often yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions using a mixture of acetonitrile and water (50:50 v/v) to achieve a final concentration of 1-10 µg/mL for infusion or injection.
-
-
Liquid Chromatography (for LC-MS):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Run in both positive and negative ion modes to determine the optimal response.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻, which is often highly stable for carboxylic acids.
-
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (N₂): 30-40 psi.
-
Drying Gas (N₂): 8-12 L/min at 300-350 °C.
-
-
Data Acquisition:
-
Full Scan MS¹: Acquire data over a mass range of m/z 50-500 to observe the molecular ion and major fragments.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) energy to generate a product ion spectrum. This is essential for confirming the fragmentation pathways proposed in this guide.
-
-
This comprehensive guide provides a robust theoretical framework for interpreting the mass spectrum of this compound. By understanding the isotopic signatures and predictable fragmentation patterns, researchers can confidently identify this molecule and elucidate its structure in complex matrices.
References
- Teeter, R. M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 38(12), 1736–1739.
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NIST. 4-Aminobenzoic acid, 2TMS derivative. NIST Chemistry WebBook. [Link]
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American Chemical Society. Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Human Metabolome Database. m-Aminobenzoic acid (HMDB0001891). [Link]
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A Comparative Guide to the FT-IR Spectral Analysis of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid and its Analogs
For researchers and professionals in drug development and materials science, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, providing a veritable "molecular fingerprint." This guide offers an in-depth analysis of the expected FT-IR spectrum of 3-Amino-4-bromo-2,6-dichlorobenzoic acid, a complex polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a detailed predictive analysis based on the well-established vibrational frequencies of its constituent functional groups and a comparative analysis with structurally related analogs.
This guide is structured to provide not just a theoretical understanding, but also practical, field-proven insights into experimental design and data interpretation, ensuring a robust and self-validating approach to spectral analysis.
The Structural Landscape: Predicting the Vibrational Signature
This compound presents a fascinating case for FT-IR analysis due to the interplay of its various functional groups: a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and a heavily substituted benzene ring with both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups. The positions of these substituents create a unique electronic environment that influences the vibrational frequencies of each functional group.
A logical workflow for predicting and interpreting the FT-IR spectrum of this molecule involves dissecting it into its key components and considering the electronic effects of the substituents.
Caption: Workflow for the FT-IR spectral analysis of this compound.
Core Functional Group Analysis: A Predictive Approach
The FT-IR spectrum of this compound is expected to be a composite of the characteristic absorption bands of its functional groups, with shifts induced by the electronic and steric effects of the substituents.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group gives rise to some of the most recognizable bands in an IR spectrum.
-
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in strong intermolecular hydrogen bonding.[1] This broadness is a hallmark of carboxylic acid dimers in the solid state.
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1710-1680 cm⁻¹ .[2] The presence of electron-withdrawing halogen substituents on the aromatic ring will likely shift this peak to a higher wavenumber compared to unsubstituted benzoic acid.
-
C-O Stretching and O-H Bending: Look for bands in the 1320-1210 cm⁻¹ region corresponding to C-O stretching, and a broad band around 920 cm⁻¹ for the out-of-plane O-H bend.[1]
The Primary Aromatic Amine Moiety (-NH₂)
The primary amine group attached to the aromatic ring will also exhibit distinct vibrational modes.
-
N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] In aromatic amines, these bands are often found at higher frequencies than in aliphatic amines.[5] The presence of intramolecular hydrogen bonding with the adjacent carboxylic acid group could potentially broaden and shift these peaks.
-
N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the N-H bending vibration.[4] This peak may sometimes overlap with the aromatic C=C stretching bands.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[4]
The Substituted Aromatic Ring
The benzene ring itself and its substituents contribute to a complex pattern of absorptions, particularly in the fingerprint region.
-
Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aromatic C=C Stretching: A series of medium to strong bands will appear in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong absorption bands in the 900-675 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns can be predicted, although the complexity of the substituents in the target molecule makes a precise prediction challenging without empirical data.
-
C-Halogen Stretching: The C-Cl stretching vibrations are expected to produce strong bands in the 800-600 cm⁻¹ region, while the C-Br stretch will appear at a lower frequency, typically in the 600-500 cm⁻¹ range. The presence of multiple halogens will likely result in complex and overlapping absorptions in this region.
A Comparative Analysis: Learning from Analogs
To refine our predictions for this compound, a comparative analysis with simpler, related molecules is invaluable. By examining the spectra of compounds that share some of its structural features, we can better understand the influence of each substituent.
| Compound | Key Functional Groups & Substituents | Expected Key FT-IR Absorptions (cm⁻¹) |
| 3-Aminobenzoic Acid | -COOH, -NH₂, meta-substituted ring | Broad O-H (3300-2500), C=O (~1690), N-H stretches (~3400, ~3300), N-H bend (~1620), C-N (~1310) |
| 4-Bromobenzoic Acid | -COOH, -Br, para-substituted ring | Broad O-H (3300-2500), C=O (~1700), C-Br (~600-500) |
| 2,6-Dichlorobenzoic Acid | -COOH, 2x -Cl, ortho-substituted ring | Broad O-H (3300-2500), C=O (~1710), C-Cl (~800-600) |
| This compound (Predicted) | -COOH, -NH₂, -Br, 2x -Cl | Broad O-H (3300-2500), N-H stretches (~3400, ~3300), C=O (likely >1710), N-H bend (~1620), C-N (~1300), C-Cl (~800-600), C-Br (~600-500) |
Note: The exact positions of the absorption bands can vary depending on the physical state of the sample and the measurement technique.
This comparative approach allows us to see, for instance, how the introduction of halogens in 2,6-dichlorobenzoic acid likely shifts the C=O stretch to a higher wavenumber compared to 3-aminobenzoic acid. Similarly, we can anticipate the presence of both N-H and C-halogen vibrations in the spectrum of our target molecule by observing them in its simpler analogs.
Experimental Protocols: Acquiring High-Fidelity Spectra
The quality of an FT-IR spectrum is critically dependent on proper sample preparation. For solid samples like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Preparation
This traditional method provides high-quality transmission spectra but requires meticulous sample preparation to avoid moisture contamination.
Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.
Causality Behind Experimental Choices:
-
Drying KBr: Potassium bromide is hygroscopic, and any absorbed water will introduce broad O-H absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹, which can obscure key spectral features.
-
Fine Grinding: The particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize scattering, which can lead to a sloping baseline and distorted peak shapes.
-
Vacuum Pressing: Applying a vacuum during pressing helps to remove trapped air and residual moisture, resulting in a more transparent and higher-quality pellet.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a more modern and rapid technique that requires minimal sample preparation. It is particularly useful for analyzing opaque or strongly absorbing samples.
Caption: A simplified workflow for acquiring an FT-IR spectrum using an ATR accessory.
Trustworthiness of the Protocol:
The acquisition of a background spectrum immediately before the sample measurement is a self-validating step. This corrects for atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely that of the sample.
Conclusion: A Powerful Tool for Structural Elucidation
By following the detailed experimental protocols provided, researchers can confidently acquire high-quality FT-IR data for this and other novel compounds. This guide serves as a testament to the power of FT-IR spectroscopy, not only as a tool for direct measurement but also as a predictive and comparative science, enabling the structural elucidation of complex molecules at the forefront of chemical research.
References
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LibreTexts. (2023). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-benzoic acid. Retrieved from [Link]
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Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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A Predictive Guide to the Structure-Activity Relationships of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid Analogs: A Roadmap for Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic design of novel bioactive molecules is paramount. The polysubstituted aromatic scaffold of 3-amino-4-bromo-2,6-dichlorobenzoic acid presents a compelling starting point for the exploration of new therapeutic agents. While comprehensive experimental structure-activity relationship (SAR) studies on its direct analogs are not yet prevalent in publicly available literature, this guide will provide a predictive and comparative framework based on established principles of medicinal chemistry and data from structurally related compounds. By leveraging insights from anthranilic acid derivatives and other halogenated aromatic compounds, we can construct a theoretical roadmap for the rational design and synthesis of novel analogs with potential antimicrobial and enzyme-inhibitory activities.
The Core Moiety: this compound
This compound is a highly functionalized aromatic molecule. Its unique substitution pattern, featuring an activating amino group, a bulky bromine atom, and two electron-withdrawing chlorine atoms, suggests a predisposition for specific biological interactions. The carboxylic acid moiety provides a key site for derivatization, allowing for the exploration of a wide chemical space through the formation of amides, esters, and other functional groups. The inherent antimicrobial and potential enzyme-inhibitory properties of similar benzoic acid derivatives make this scaffold a promising lead for further investigation.[1][2][3]
Proposed Synthetic Pathways for Analog Generation
The generation of a library of analogs is the cornerstone of any SAR study. Based on established synthetic methodologies for related compounds, two primary routes are proposed for the derivatization of this compound.[4][5]
Amide Coupling at the Carboxylic Acid
The most direct approach to creating a diverse set of analogs is through the coupling of the carboxylic acid with a variety of amines to form amides. This can be efficiently achieved using standard peptide coupling reagents.
Experimental Protocol: Amide Synthesis
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Modification of the Aromatic Core
Further diversification can be achieved by modifying the substituents on the aromatic ring. For instance, the amino group can be acylated or alkylated, and the halogen atoms could potentially be displaced or modified through cross-coupling reactions, although the highly substituted nature of the ring may present steric challenges.
Predictive Structure-Activity Relationship (SAR) Analysis
In the absence of direct experimental data for a library of this compound analogs, we can construct a predictive SAR model based on established principles and findings from related compound classes.[6][7]
The Role of the Amide Substituent (R-group)
Modification at the carboxylic acid to form various amides is predicted to have a significant impact on the biological activity.
Table 1: Predicted Impact of Amide R-group Substitution on Antimicrobial Activity
| R-group Characteristics | Predicted Effect on Activity | Rationale |
| Small, Aliphatic | Moderate Activity | May provide a balance of solubility and lipophilicity. |
| Bulky, Lipophilic | Potentially Increased Activity | Enhanced membrane permeability and potential for hydrophobic interactions with the target. |
| Aromatic/Heterocyclic | High Potential for Activity | Can engage in π-stacking interactions and form additional hydrogen bonds with the target protein. |
| Polar/Hydrogen Bonding | Variable Activity | May improve solubility but could hinder cell penetration. The effect will be target-dependent. |
The Influence of the Halogen Substituents
The bromine and chlorine atoms are expected to play a crucial role in the activity profile of these analogs.
-
Electron-Withdrawing Effects: The halogens significantly influence the electronic properties of the aromatic ring, which can affect the pKa of the amino and carboxylic acid groups and modulate binding interactions.
-
Steric Bulk: The size of the halogen atoms can dictate the preferred conformation of the molecule and influence its ability to fit into a binding pocket.
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Quantitative structure-activity relationship (QSAR) studies on other halogenated aromatic compounds have demonstrated that hydrophobicity and the presence of specific halogen atoms can be key determinants of biological activity.[7][8]
The Significance of the Amino Group
The 3-amino group is an important determinant of the molecule's overall properties. Its basicity and hydrogen-bonding capacity can be critical for target engagement. Modifications at this position, such as acylation or N-alkylation, would likely have a profound effect on activity and should be a key area of exploration in an SAR campaign.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related anthranilic and benzoic acid derivatives, several potential biological targets and mechanisms of action can be hypothesized for analogs of this compound.
Inhibition of Bacterial Quorum Sensing
Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[9][10] The inhibition of this pathway is a promising strategy for the development of novel antimicrobial agents that do not directly kill bacteria and may therefore exert less selective pressure for the development of resistance. The structural features of the target scaffold are consistent with those of known quorum sensing inhibitors.
Diagram: Hypothetical Quorum Sensing Inhibition Workflow
Caption: A workflow illustrating the use of computational methods to predict the SAR of this compound analogs.
Conclusion and Future Directions
While the direct experimental exploration of this compound analogs is in its nascent stages, this guide provides a robust, predictive framework to guide future research. By leveraging established synthetic methodologies and drawing parallels from the SAR of structurally related compounds, researchers can embark on a rational design campaign to unlock the therapeutic potential of this promising scaffold. The proposed integration of synthetic chemistry, biological screening, and computational modeling offers a powerful, multi-faceted approach to navigate the chemical space and identify novel drug candidates. The future of this compound class lies in the systematic synthesis and evaluation of a diverse analog library to validate and refine the predictive SAR models presented herein.
References
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Chappell, P. (2020). The Organic Synthesis of Anthranilic Acid Derivatives as Potential Active Antibiotics. Student Scholars Day Posters. [Link]
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Singh, U. P., & Samant, S. D. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Die Pharmazie, 35(8), 466–468. [Link]
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Nasr, T., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology, 31(7), 543-561. [Link]
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Lemoine, H., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 28(3), 1393. [Link]
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Schroeder, W. (2019). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. Student Scholars Day Posters. [Link]
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Prachayasittikul, V., et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan journal of pharmaceutical sciences, 26(4), 773–778. [Link]
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Talele, T. T., & Kulkarni, V. M. (2001). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Bioorganic & medicinal chemistry, 9(10), 2717–2724. [Link]
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Manganelli, S., et al. (2016). New Quantitative Structure-Activity Relationship Models Improve Predictability of Ames Mutagenicity for Aromatic Azo Compounds. Toxicological sciences, 153(2), 316–326. [Link]
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Prasher, P., & Sharma, M. (2024). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Chemistry, 6(2), 48. [Link]
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Mills, J. E. J. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. International Journal of Molecular Sciences, 22(1), 169. [Link]
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Kubinyi, H. (1997). Modeling Structure-Activity Relationships. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Torres-Piedra, M., et al. (2022). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. International journal of molecular sciences, 23(19), 11956. [Link]
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Gupta, A., & Gandhimathi, A. (2016). On Exploring Structure Activity Relationships. Current topics in medicinal chemistry, 16(13), 1447–1457. [Link]
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Gonzalez-Gutierrez, G., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(11), 9394. [Link]
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Saroj, S. D., & Rather, M. A. (2012). Computational discovery of putative quorum sensing inhibitors against LasR and RhlR receptor proteins of Pseudomonas aeruginosa. Protein & cell, 3(12), 929–937. [Link]
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McCloskey, K., et al. (2020). Interpreting quantitative structure-activity relationship models to guide drug discovery. Journal of computer-aided molecular design, 34(10), 1135–1151. [Link]
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Sousa, A. M., et al. (2022). Identification of New Potential Inhibitors of Quorum Sensing through a Specialized Multi-Level Computational Approach. International Journal of Molecular Sciences, 23(13), 7329. [Link]
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Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 27-41. [Link]
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Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Serbian Chemical Society, 86(4), 385-399. [Link]
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Yurttaş, L., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Journal of molecular structure, 1260, 132799. [Link]
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Georgiadou, D., et al. (2015). 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immunomodulating activity. Journal of medicinal chemistry, 58(3), 1536–1552. [Link]
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A Comparative Guide to the Synthetic Validation of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel and structurally complex small molecules is a cornerstone of innovation. 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS No. 1415124-69-4) represents a key intermediate, the strategic placement of its functional groups—an amine, a bromine atom, and two chlorine atoms on a benzoic acid scaffold—offers a versatile platform for the generation of diverse chemical entities with potential therapeutic applications.[1][2][3]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the target molecule is essential for its synthesis, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 1415124-69-4 | [1] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [1][2] |
| Molecular Weight | 284.93 g/mol | [1] |
| Appearance | Likely a solid | [2] |
| Purity | Typically offered at ≥95% by commercial suppliers | [2][4] |
Proposed Synthetic Pathways: A Comparative Overview
Two primary synthetic strategies are proposed for the preparation of this compound. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.
Route 1: Late-Stage Bromination of a Dichloro-aminobenzoic Acid Precursor
This approach focuses on introducing the bromine atom in the final stages of the synthesis, starting from a commercially available or readily synthesized dichlorinated aminobenzoic acid.
Route 2: Early Introduction of Halogens Followed by Functional Group Manipulation
This alternative strategy involves the early installation of the halogen atoms onto a simpler aromatic precursor, followed by the necessary functional group interconversions to arrive at the target molecule.
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early Halogenation & FGI |
| Starting Material | 3-Amino-2,6-dichlorobenzoic acid | 2,6-Dichlorobenzoic acid |
| Key Reactions | Electrophilic Aromatic Bromination | Nitration, Reduction, Bromination |
| Potential Reagents | N-Bromosuccinimide (NBS), Br₂/Lewis Acid | HNO₃/H₂SO₄, Fe/HCl or SnCl₂, NBS |
| Advantages | Potentially shorter synthetic sequence. | May offer better control over regioselectivity. |
| Disadvantages | Regioselectivity of bromination could be challenging. | Longer reaction sequence. |
Route 1: Late-Stage Bromination
This synthetic pathway leverages the directing effects of the existing substituents on the aromatic ring to guide the incoming bromine atom to the desired position. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid and chlorine atoms are deactivating, meta-directing groups.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Amino-2,6-dichlorobenzoic acid
This intermediate can be prepared via the reduction of the corresponding nitro compound, 2,6-dichloro-3-nitrobenzoic acid.
-
Reaction: To a stirred solution of 2,6-dichloro-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder in the presence of an acid (e.g., HCl) or tin(II) chloride.[5]
-
Work-up: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is filtered to remove the metal salts. The filtrate is then concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3-amino-2,6-dichlorobenzoic acid.
Step 2: Bromination of 3-Amino-2,6-dichlorobenzoic acid
-
Reaction: Dissolve 3-amino-2,6-dichlorobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.[6][7] Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at room temperature.[6][7] The reaction is stirred until completion.
-
Work-up: The reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford pure this compound.
Causality and Experimental Choices
The choice of a late-stage bromination is predicated on the strong activating and directing effect of the amino group. The use of NBS is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective reactions with fewer byproducts.[6][7] The solvent choice, such as DMF, can facilitate the dissolution of the starting material and promote the reaction.
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1, proceeding via late-stage bromination.
Route 2: Early Halogenation and Functional Group Interconversion
This strategy involves establishing the di-chloro substitution pattern on a simpler benzoic acid derivative, followed by a sequence of nitration, bromination, and reduction to install the remaining functional groups.
Experimental Protocol: Route 2
Step 1: Nitration of 2,6-Dichlorobenzoic acid
-
Reaction: To a cooled solution of concentrated sulfuric acid, slowly add 2,6-dichlorobenzoic acid. Then, add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5 °C).
-
Work-up: After the addition is complete, the reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water, and dried to give 2,6-dichloro-3-nitrobenzoic acid.
Step 2: Bromination of 2,6-Dichloro-3-nitrobenzoic acid
-
Reaction: The nitrated product is subjected to electrophilic bromination. Due to the deactivating nature of the nitro and chloro groups, harsher conditions may be required. A mixture of bromine and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) in a suitable solvent can be employed.
-
Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine. The product is then extracted into an organic solvent, washed, dried, and concentrated.
Step 3: Reduction of the Nitro Group
-
Reaction: The resulting 4-bromo-2,6-dichloro-3-nitrobenzoic acid is then reduced to the corresponding amine. This can be achieved using similar conditions as in Route 1, Step 1, for instance, with tin(II) chloride in an acidic medium.[8]
-
Work-up and Purification: The work-up and purification would follow similar procedures as described previously, involving filtration, extraction, and recrystallization to yield the final product.
Causality and Experimental Choices
The early introduction of the chloro and nitro groups sets the stage for the subsequent bromination. The regiochemical outcome of the bromination in Step 2 would need careful optimization, as multiple positions on the ring are deactivated. The final reduction of the nitro group is a standard and high-yielding transformation in organic synthesis.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2, featuring early halogenation and functional group interconversion.
Conclusion and Recommendations
Both proposed synthetic routes offer plausible pathways to this compound.
-
Route 1 (Late-Stage Bromination) is likely the more direct and potentially higher-yielding approach, provided that the regioselectivity of the final bromination step can be effectively controlled. The activating nature of the amino group should strongly direct the incoming electrophile to the desired position.
-
Route 2 (Early Halogenation) presents a more step-intensive but potentially more controllable synthesis, particularly if the regioselectivity in Route 1 proves to be problematic. However, the bromination of a highly deactivated ring in Step 2 of this route may require optimization of reaction conditions.
For initial synthetic efforts, Route 1 is recommended due to its conciseness. A small-scale pilot reaction to validate the regioselectivity of the bromination of 3-amino-2,6-dichlorobenzoic acid would be a prudent first step. Should this prove to be low-yielding or non-selective, Route 2 provides a viable, albeit longer, alternative.
The successful synthesis and purification of this compound will ultimately depend on careful execution of these established synthetic transformations and thorough characterization of the intermediates and final product using techniques such as NMR, IR, and mass spectrometry.
References
- Benchchem. (n.d.). Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
-
Oakwood Chemical. (n.d.). 3-Amino-2,6-dibromo-4-chlorobenzoic acid. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid.
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- Benchchem. (n.d.). In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.
- Google Patents. (n.d.). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
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PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]
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European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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Topic: X-ray Crystallography of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid Derivatives
An Objective Comparison Guide for Researchers
This guide provides a comprehensive, in-depth technical comparison of the crystallographic features of 3-Amino-4-bromo-2,6-dichlorobenzoic acid derivatives. As a class of highly substituted anthranilic acids, these compounds present unique opportunities and challenges in crystal engineering and drug design. This document outlines a robust experimental workflow, explains the critical causality behind methodological choices, and presents a comparative framework for analyzing structural data, intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Structural Significance of Polysubstituted Anthranilic Acids
This compound is a compelling molecular scaffold. The dense substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxyl) groups, creates a complex electronic and steric environment. This environment governs the molecule's ability to form specific intermolecular interactions, such as hydrogen and halogen bonds, which are fundamental to its crystal packing and, by extension, its physicochemical properties like solubility and melting point.
In drug development, understanding the precise three-dimensional structure is non-negotiable. It enables the rational design of analogues with improved binding affinity to biological targets and provides insight into structure-activity relationships (SAR). X-ray crystallography remains the gold standard for obtaining this atomic-level information. This guide compares and contrasts the structural features of derivatives of this core molecule, providing the experimental context necessary to achieve and interpret high-quality crystallographic data.
Experimental Protocol: A Self-Validating Workflow for Structure Elucidation
The following protocol for the synthesis, crystallization, and structural analysis of a representative derivative—methyl 3-amino-4-bromo-2,6-dichlorobenzoate—is designed to be self-validating, with clear checkpoints to ensure the quality required for single-crystal X-ray diffraction.
Synthesis of Methyl 3-amino-4-bromo-2,6-dichlorobenzoate
Causality Behind Experimental Choice: Esterification of the parent carboxylic acid is a common and highly effective strategy to modulate solubility. The resulting methyl ester often exhibits increased solubility in a wider range of organic solvents, which is a critical prerequisite for screening crystallization conditions. Furthermore, blocking the acidic proton of the carboxyl group simplifies the potential hydrogen bonding schemes, often leading to more predictable and ordered crystal packing.
Step-by-Step Methodology:
-
Acid-Catalyzed Esterification: Suspend this compound (1.0 mmol) in anhydrous methanol (25 mL). Add concentrated sulfuric acid (0.2 mL) dropwise as a catalyst.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases to neutralize the excess acid. Remove the methanol under reduced pressure. Extract the product from the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude solid by flash column chromatography on silica gel to yield the pure ester.
Single Crystal Growth: The Slow Evaporation Technique
Causality Behind Experimental Choice: High-quality single crystals, essential for diffraction, are grown by allowing molecules to assemble slowly into a highly ordered lattice. Slow evaporation is a robust technique that achieves this by gradually increasing the concentration of the solute to the point of supersaturation, promoting nucleation and controlled crystal growth rather than rapid precipitation.
Step-by-Step Methodology:
-
Solvent Screening: Dissolve a small amount of the purified ester in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.
-
Preparation of Crystallization Vessel: Dissolve the bulk of the purified product in the chosen solvent to create a nearly saturated solution. Filter this solution through a syringe filter (0.22 µm) into a clean, narrow vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vial with a cap, and puncture the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (0.1-0.3 mm) are observed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold hexane to remove any residual impurities.
Single-Crystal X-ray Diffraction and Structure Refinement
Causality Behind Experimental Choice: Data collection at cryogenic temperatures (typically 100 K) is standard practice. The low temperature significantly reduces the thermal vibration of atoms, resulting in less diffuse diffraction spots and a more precise determination of atomic positions and bond lengths.
Step-by-Step Methodology:
-
Crystal Mounting: Select a high-quality single crystal and mount it on a cryoloop.
-
Data Collection: Center the crystal on a single-crystal X-ray diffractometer (e.g., equipped with Mo Kα radiation, λ = 0.71073 Å). Collect a full sphere of diffraction data at 100 K.
-
Structure Solution: Process the data using appropriate software (e.g., CrysAlisPro). Solve the structure using direct methods (e.g., SHELXT) which phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: Refine the structural model against the data using full-matrix least-squares on F² (e.g., with SHELXL). Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model. The final model quality is validated by checking R-factors, goodness-of-fit, and residual electron density maps.
Comparative Analysis of Crystallographic Data
The true power of crystallography lies in comparing related structures. By altering the derivative (e.g., changing the ester group, or modifying other substituents), we can observe direct consequences on molecular conformation and crystal packing. The data for such comparisons are typically sourced from repositories like the Cambridge Structural Database (CSD) , which is the world's repository for small-molecule organic and metal-organic crystal structures.[1][2]
Table 1: Comparative Crystallographic Parameters for Hypothetical Derivatives
| Parameter | Derivative A (Methyl Ester) | Derivative B (Ethyl Ester) | Derivative C (Amide) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/n | Pna2₁ | P-1 |
| Unit Cell Volume (ų) | 1150.4 | 2350.8 (Z'=2) | 1125.6 |
| Key Torsion Angle (C2-C1-C=O-X) | 14.5° | 75.8° | 2.1° |
| Primary H-Bond Motif | N-H···O=C (Chain) | N-H···O=C (Chain) | N-H···O=C (Dimer) |
| Key Halogen Interaction | C-Br···π | C-Cl···O | C-Br···Cl |
| CSD Deposition Code | (Hypothetical) | (Hypothetical) | (Hypothetical) |
This table serves as an illustrative template. A real-world guide would populate this with experimental data retrieved from the CSD or proprietary studies.
Analysis of Comparative Data: From this hypothetical data, we can draw powerful conclusions. The switch from a methyl to an ethyl ester (Derivative B) might introduce steric bulk that forces the ester group out of the plane of the aromatic ring (a large change in the key torsion angle) and favors a different, less dense packing arrangement (a different crystal system and larger unit cell). The change to an amide (Derivative C) introduces an additional hydrogen bond donor, leading to the formation of a robust hydrogen-bonded dimer motif, which often results in a highly stable, centrosymmetric packing arrangement (P-1 space group).
Visualization of Experimental and Logical Workflows
Diagrams are essential for conveying complex workflows and relationships clearly.
Caption: A comprehensive workflow from synthesis to final crystallographic data.
Conclusion
The crystallographic analysis of this compound derivatives is a multi-step process where success in each stage is predicated on the successful execution of the last. This guide has detailed a robust, scientifically-grounded protocol and provided a framework for the comparative analysis of the resulting structural data. By understanding the causal links between chemical modification, experimental methodology, and the resulting three-dimensional structure, researchers can accelerate the design of novel molecules with tailored solid-state properties, a critical capability in modern drug discovery and materials science.
References
-
Title: The Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
-
Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening Source: Molecules (MDPI) URL: [Link]
-
Title: Binding interactions of halo-benzoic acids, halo-benzenesulfonic acids and halo-phenylboronic acids with human transthyretin Source: PubMed, Ecotoxicology and Environmental Safety URL: [Link]
-
Title: Differences in Interactions of Benzoic Acid and Benzoate with Interfaces Source: PubMed, The Journal of Physical Chemistry B URL: [Link]
-
Title: Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives Source: PubMed, The Journal of Organic Chemistry URL: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 3-Amino-4-bromo-2,6-dichlorobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in silico performance of virtually designed 3-Amino-4-bromo-2,6-dichlorobenzoic acid derivatives against known inhibitors of a high-value therapeutic target. We will dissect the causality behind experimental choices, provide a self-validating, step-by-step protocol, and ground our findings in supporting data and authoritative references.
Introduction: The Rationale for Structure-Based Design
In silico drug discovery, or computer-aided drug design (CADD), has become an indispensable tool in modern therapeutic development.[1][2] By leveraging computational methods, we can simulate, predict, and rationalize molecular interactions, thereby accelerating target identification, lead discovery, and the optimization of drug candidates.[1][2] Central to this paradigm is molecular docking, a technique that predicts the preferred orientation of a small molecule (ligand) when bound to its target protein, estimating its binding affinity.[3][4]
The scaffold of interest, this compound, presents a compelling starting point for inhibitor design. Its halogenated benzoic acid structure is a common feature in many bioactive compounds.[5] While this specific molecule has applications as a synthetic intermediate, its derivatives have shown potential as antimicrobial agents and inhibitors for enzymes like cyclooxygenase (COX-2).[5] For this guide, we will explore its potential in a different, highly relevant therapeutic area: epigenetic regulation.
We have selected the first bromodomain of Bromodomain-containing protein 4 (BRD4-BD1) as our biological target. BRD4 is a key epigenetic reader, recognizing acetylated lysine residues on histones to regulate the transcription of critical oncogenes like MYC.[6][7] Its role in various cancers has made it an attractive target, with the inhibitor JQ1 serving as a well-characterized tool compound.[7] The objective of this guide is to detail a rigorous computational workflow to evaluate novel derivatives of our scaffold against BRD4-BD1 and compare their predicted performance with that of JQ1.
The Self-Validating System: A Rigorous Docking and Comparison Protocol
Scientific integrity in computational studies hinges on a robust and verifiable methodology. Our protocol is designed as a self-validating system, incorporating a crucial re-docking step to confirm the accuracy of our chosen parameters before screening unknown compounds.
Experimental Protocol: Step-by-Step Molecular Docking Workflow
1. Target Protein Preparation:
- Objective: To prepare the BRD4-BD1 protein structure for docking by removing extraneous molecules and adding necessary parameters.
- Procedure:
- Download the crystal structure of BRD4-BD1 in complex with the known inhibitor JQ1 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3MXF .[7]
- Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, Biovia Discovery Studio).
- Remove all water molecules, co-solvents, and any non-essential ions from the structure. The native ligand (JQ1) should also be removed and saved to a separate file for the validation step.
- Add hydrogen atoms to the protein, as they are typically absent in crystal structures.
- Assign appropriate protonation states to amino acid residues at a physiological pH (e.g., 7.4).
- Perform a constrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes.
2. Ligand Preparation:
- Objective: To generate low-energy 3D conformations of our novel derivatives and the known inhibitor JQ1.
- Procedure:
- Sketch the 2D structures of the this compound parent molecule (Parent), two virtual derivatives (Derivative 1: Methyl Ester, Derivative 2: N-acetyl), and the reference inhibitor JQ1.
- Convert these 2D structures into 3D models.
- Generate possible ionization states at the target pH.
- Perform a thorough conformational search and energy minimization for each ligand to ensure a realistic and low-energy starting structure.
3. Docking Protocol Validation (Re-docking):
- Causality: Before docking our novel compounds, we must prove that our chosen software and parameters can accurately reproduce a known binding pose. This is the cornerstone of a trustworthy protocol.
- Procedure:
- Define the binding site (grid box) on the BRD4-BD1 structure. The grid should be centered on the position of the co-crystallized JQ1 ligand from the original PDB file.
- Dock the extracted JQ1 ligand back into the defined binding site of BRD4-BD1.
- Superimpose the lowest-energy docked pose of JQ1 with its original crystallographic pose.
- Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses. A successful validation is indicated by an RMSD value of less than 2.0 Å .[6][8][9] This confirms that our docking protocol is reliable.
4. Virtual Screening and Analysis:
- Objective: To predict the binding affinity and interaction patterns of our novel derivatives.
- Procedure:
- Using the validated protocol, dock the prepared parent molecule and its two derivatives into the BRD4-BD1 binding site.
- Record the docking score for each compound. The docking score is an estimate of the binding free energy (typically in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.
- Visually inspect the top-ranked pose for each derivative. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with the active site residues of BRD4-BD1.[6]
Workflow Visualization
The entire computational process can be visualized as a logical flow, ensuring reproducibility and clarity.
Caption: Computational docking workflow from preparation to analysis.
Comparative Performance Analysis
The primary output of our study is a direct comparison of the predicted binding affinities and interaction patterns of the this compound derivatives against the known high-affinity inhibitor, JQ1.
Quantitative Data Summary
The results of the docking simulations are summarized below. Docking scores represent the predicted binding affinity in kcal/mol. Key interacting residues are those in the BRD4-BD1 binding pocket that form significant bonds with the ligand.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Predicted H-Bonds |
| JQ1 (Reference) | Known Inhibitor | -10.8 | Asn140, Gln85, Trp81 | 2 |
| Parent | This compound | -6.2 | Asn140, Pro82 | 1 |
| Derivative 1 | Methyl 3-amino-4-bromo-2,6-dichlorobenzoate | -6.8 | Asn140, Pro82, Trp81 | 1 |
| Derivative 2 | N-acetyl-3-amino-4-bromo-2,6-dichlorobenzoic acid | -7.5 | Asn140, Gln85, Trp81 | 2 |
Analysis of Binding Modes and Structure-Activity Relationships (SAR)
-
JQ1 (Reference): As expected, JQ1 shows a very strong predicted binding affinity. Its binding mode is anchored by a critical hydrogen bond with the side chain of Asn140 , a key interaction for BRD4 inhibition.[7] It also forms favorable hydrophobic interactions within the pocket created by residues like Trp81 and Pro82.
-
Parent Molecule: The parent acid shows a modest docking score. It is predicted to form a single hydrogen bond with Asn140 via its carboxylic acid group, mimicking the key interaction of more potent inhibitors. However, its smaller size limits its ability to form extensive favorable contacts within the binding site.
-
Derivative 1 (Methyl Ester): Esterification of the carboxylic acid (Derivative 1) results in a slight improvement in the docking score. This is likely due to enhanced hydrophobic interactions between the new methyl group and the Trp81 residue in the binding pocket. The key hydrogen bond with Asn140 is maintained.
-
Derivative 2 (N-acetyl): The addition of an acetyl group to the amine (Derivative 2) yields the most significant improvement among the derivatives. The acetyl group's carbonyl oxygen is predicted to form a second hydrogen bond with the side chain of Gln85 . This additional interaction, combined with the primary hydrogen bond with Asn140 , leads to a more stable binding pose and a more favorable docking score, bringing its predicted affinity closer to that of the reference inhibitor.
Discussion and Future Directions
This guide demonstrates a rigorous, self-validating computational workflow for evaluating novel chemical entities. Our comparative docking study of this compound derivatives against the BRD4-BD1 target has yielded valuable insights.
The results indicate that while the parent scaffold can correctly orient itself to engage the key Asn140 residue, its predicted affinity is weak. Simple, synthetically accessible modifications can significantly improve this affinity. Specifically, the introduction of an N-acetyl group (Derivative 2) provides a secondary hydrogen bond anchor point with Gln85 , suggesting a promising direction for lead optimization.
It is crucial to acknowledge the limitations of this in silico approach. Docking scores are predictions, not direct measurements of binding affinity.[3] They do not account for factors like solvation energies or entropic effects with perfect accuracy. Therefore, the next logical steps are:
-
Chemical Synthesis: Synthesize Derivative 2 and other rationally designed analogues based on its promising binding mode.
-
Experimental Validation: Perform in vitro binding assays (e.g., AlphaScreen) to measure the actual IC50 values of the synthesized compounds against BRD4-BD1.[10] This experimental data is essential to confirm or refute the computational predictions and build a reliable structure-activity relationship (SAR).[11][12]
-
Iterative Design: Use the experimental results to refine the computational model and guide the design of the next generation of more potent and selective inhibitors.[1][11]
By integrating computational predictions with empirical data, this workflow provides a powerful and efficient pathway in the complex process of drug discovery.
References
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The power of structure-based drug design. (URL: [Link])
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Structure-based drug design | Medicinal Chemistry Class Notes. (URL: [Link])
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Structure-Based Drug Design, SBDD | Lead Optimisation. (URL: [Link])
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Structure-Based Drug Design: Key Strategies & Techniques. (URL: [Link])
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (URL: [Link])
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Structure-based drug design (SBDD). (URL: [Link])
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (URL: [Link])
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Computational modeling of novel inhibitors targeting the Akt pleckstrin homology domain. (URL: [Link])
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Computational workflow implemented for the discovery of novel structure-based pharmacophore models for PKN2 inhibitors. (URL: [Link])
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Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (URL: [Link])
-
Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties. (URL: [Link])
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Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. (URL: [Link])
-
Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. (URL: [Link])
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Structural variation of protein-ligand complexes of the first bromodomain of BRD4. (URL: [Link])
-
Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. (URL: [Link])
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How can I validate a docking protocol?. (URL: [Link])
-
Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening. (URL: [Link])
-
validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. (URL: [Link])
-
Lessons from Docking Validation. (URL: [Link])
-
Evaluation of the performance of 3D virtual screening protocols: RMSD comparisons, enrichment assessments, and decoy selection - What can we learn from earlier mistakes?. (URL: [Link])
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Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. (URL: [Link])
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of complex molecules are daily realities. Just as critical as the synthesis itself is the safe and compliant disposal of these chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS 1415124-69-4), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory standards for hazardous waste management.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated aromatic carboxylic acid. While a specific, detailed toxicological profile for this exact compound is not widely published, data from structurally similar compounds, such as other chlorinated and brominated benzoic acids, indicate several potential hazards.[1][2][3]
Key Potential Hazards:
-
Skin, Eye, and Respiratory Irritation: Like many halogenated organic compounds, it is likely to cause irritation upon contact.[1][2][3]
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[3][4]
-
Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life.[4][5]
Therefore, it is crucial to treat this compound as a hazardous substance and to handle it with the appropriate precautions at all times.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[1] |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the solid form to avoid inhalation of dust particles.[1] |
In Case of Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a self-validating system for its safe disposal as hazardous chemical waste.
Step 1: Waste Characterization and Segregation
Due to its chemical structure (a halogenated organic compound), this compound must be classified as halogenated organic waste .[6][7] It is critical to segregate this waste from non-halogenated chemical waste streams to ensure proper treatment and disposal by a certified hazardous waste facility.
Step 2: Containerization
-
Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Secondary Containment: The primary container should be placed within a larger, shatter-proof secondary container to prevent spills in the event of primary container failure.
Step 3: Labeling
Proper labeling is a critical and legally required component of hazardous waste management. The label must be securely affixed to the primary waste container and include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The CAS Number: "1415124-69-4 "
-
The hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage
Store the container in a designated hazardous waste accumulation area that is:
-
Well-ventilated.
-
Away from incompatible materials.
-
Secure and under the control of laboratory personnel.
Step 5: Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment outlined in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand), and then collect it into the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the spill cleanup waste and dispose of it according to the protocol in Section 3.
Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- American Elements. Safety Data Sheet for this compound. (2022-01-15).
- Sigma-Aldrich. Safety Data Sheet for 4-bromobenzoic acid. (2025-11-06).
- Thermo Fisher Scientific. Safety Data Sheet for 3-Amino-4-chlorobenzoic acid. (2025-09-14).
- Thermo Fisher Scientific. Safety Data Sheet for 2,6-Dichlorobenzoic acid. (2025-09-10).
- Fisher Scientific.
- Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound.
- 355 Information Network. 1415124-69-4 this compound.
- Fisher Scientific.
- ChemicalBook. This compound | 1415124-69-4.
- Sigma-Aldrich. Safety Data Sheet for 2,4-Dichlorobenzoic acid. (2024-09-06).
- Thermo Fisher Scientific. Safety Data Sheet for 3-Amino-4-chlorobenzoic acid. (2025-09-14).
- CymitQuimica. This compound.
- Braun Research Group.
- University of Wisconsin-Milwaukee.
- Electronic Code of Federal Regulations. 40 CFR 721.
- Flinn Scientific.
- PubMed.
Sources
Navigating the Safe Handling of 3-Amino-4-bromo-2,6-dichlorobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of 3-Amino-4-bromo-2,6-dichlorobenzoic acid (CAS No. 1415124-69-4).
Understanding the Risks: Hazard Profile
This compound is a solid organic compound.[2][3] Based on available GHS data, the primary hazards associated with this chemical are:[1]
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Given these hazards, the implementation of appropriate engineering controls and the consistent use of proper personal protective equipment are non-negotiable safety measures.
Core Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended if there is a risk of dust generation.[4] | Nitrile or neoprene gloves. Regularly inspect gloves for any signs of degradation or puncture.[4][5] | A standard laboratory coat. | If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.[6] |
| Solution Preparation and Transfers | Chemical splash goggles. | Chemical-resistant gloves (nitrile or neoprene). | A chemical-resistant laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield, particularly when handling larger quantities or performing exothermic reactions.[4] | Chemical-resistant gloves. Consider double-gloving for added protection. | A chemical-resistant laboratory coat. | Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | A chemical-resistant apron or suit over a laboratory coat. | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.[7][8]
Handling and Use
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Avoiding Dust Formation: Take care to avoid the generation of dust when handling the solid material.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Caption: Workflow for handling a chemical spill.
Disposal
-
Waste Classification: Unused this compound and any materials contaminated with it should be considered hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[5]
First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.
By adhering to these safety protocols and maintaining a vigilant approach to laboratory practice, researchers can safely handle this compound and minimize the risk of accidental exposure.
References
-
Indagoo. (n.d.). This compound, 95% Purity. Retrieved from [Link]
-
IndiaMART. (n.d.). 3-Amino 4-Bromo 2,6-Dichloro Benzoic Acid, Packaging Type: Bag. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
Sources
- 1. 1415124-69-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. indiamart.com [indiamart.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
